Diethylene Glycol Monoethyl Ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWXESWEXIICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3, Array | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021941 | |
| Record name | 2-(2-Ethoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals., Liquid; Liquid, Other Solid, A clear slightly viscous liquid with a mild pleasant odor; [CAMEO], COLOURLESS HYGROSCOPIC LIQUID., A colorless, slightly viscous liquid with a mildly sweet odor. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2-(2-ethoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol monoethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
396 °F at 760 mmHg (NTP, 1992), boiling point equals 396 °F, 196 °C, 196-202 °C, 396 °F | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylene glycol monoethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
205 °F (NTP, 1992), Flash point equals 205 °F, 196 °F (91 °C) (CLOSED CUP), 96 °C o.c., 205 °F | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylene glycol monoethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with ether, pyridine, chloroform, Miscible with the common organic solvents., Miscible with ethanol, acetone, benzene; very soluble in ethyl ether, In water, miscible at 25 °C, Solubility in water: very good | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9885 g/cu m at 20 °C, Relative density (water = 1): 0.99, 0.99 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.62 (AIR= 1), Relative vapor density (air = 1): 4.6, 4.62 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.13 mmHg at 77 °F (NTP, 1992), 0.12 [mmHg], Vapor pressure, Pa at 25 °C: 19, 0.13 mmHg | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylene glycol monoethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid | |
CAS No. |
111-90-0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylene glycol monoethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol monoethyl ether [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Ethoxyethoxy)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(2-ethoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Ethoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethoxyethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1A1I8X02B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-108 °F (NTP, 1992), Freezing point = -54.0 °C, -76 °C, -108 °F | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Diethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol monoethyl ether (DEGEE), a prominent member of the glycol ether family, is a versatile solvent with a wide range of applications in industrial and commercial products.[1] Chemically, it is a primary alcohol substituted by a 2-ethoxyethoxy group at the second position.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of DEGEE, detailed experimental protocols for its analysis, and visualizations of its chemical structure and analytical workflow. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.[3]
Known by various synonyms including 2-(2-Ethoxyethoxy)ethanol, Carbitol™, and Transcutol®, DEGEE is a colorless, slightly viscous, and hygroscopic liquid with a mild, pleasant odor.[1][2][3] Its unique combination of a hydroxyl group and ether linkages contributes to its broad solvency for a variety of substances, including resins, dyes, and oils.[1] In the pharmaceutical and cosmetic industries, it is widely employed as a solubilizer, penetration enhancer, and surfactant in topical, transdermal, and oral drug delivery systems to improve the bioavailability of active pharmaceutical ingredients.[3][4]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its proper handling, application, and formulation in various research and development settings.
| Property | Value | Reference |
| Molecular Formula | C6H14O3 | [2] |
| Molar Mass | 134.17 g/mol | [2] |
| IUPAC Name | 2-(2-ethoxyethoxy)ethanol | [2] |
| CAS Number | 111-90-0 | [2] |
| Appearance | Colorless, slightly viscous liquid | [2] |
| Odor | Mild, pleasant | [2] |
| Boiling Point | 202 °C (395.6 °F) at 760 mmHg | [1] |
| Melting Point | -80 °C (-112 °F) | |
| Density | 0.999 g/mL at 25 °C | |
| Viscosity | 3.85 mPa·s at 25 °C | [2] |
| Flash Point | 96 °C (205 °F) - Closed Cup | [5] |
| Autoignition Temperature | 204 °C (399.2 °F) | [6] |
| Vapor Pressure | 0.12 mmHg at 20 °C | |
| Vapor Density | 4.63 (vs air) | |
| Refractive Index | 1.426 - 1.428 at 20 °C | [7] |
| Solubility | Miscible with water and many common organic solvents | [1] |
| Henry's Law Constant | 2.2 x 10⁻⁸ atm·m³/mol (estimated) | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of DEGEE exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The prominent C-O stretching vibrations from the ether and alcohol groups appear in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides detailed information about the structure of the DEGEE molecule. The chemical shifts and splitting patterns of the protons are consistent with the 2-(2-ethoxyethoxy)ethanol structure.[8]
-
¹³C NMR : The carbon NMR spectrum shows distinct peaks for each of the unique carbon atoms in the DEGEE molecule, further confirming its structure.[9]
-
Experimental Protocols
Accurate determination of the chemical and physical properties of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key analyses.
Gas Chromatography (GC) Analysis
Gas chromatography is a primary technique for determining the purity of DEGEE and for its quantification in various matrices.[10][11]
Objective: To determine the purity of a this compound sample.
Apparatus:
-
Gas chromatograph equipped with a flame-ionization detector (FID).[7]
-
Fused-silica capillary column (30 m x 0.32 mm) bonded with a 1.0-µm layer of phase G46 (or equivalent).[7]
-
Data acquisition system.
Chromatographic Conditions:
-
Injector Temperature: 250 °C[12]
-
Detector Temperature: 275 °C[7]
-
Carrier Gas: Helium[7]
-
Flow Rate: Approximately 2.2 mL/min[7]
-
Injection Volume: 0.5 µL[7]
-
Oven Temperature Program:
Procedure:
-
Inject a neat sample of this compound into the chromatograph.[7]
-
Record the chromatogram and measure the peak areas for all components.[7]
-
Calculate the percentage of C₆H₁₄O₃ by dividing the peak area of this compound by the sum of the areas of all peaks.[7]
Determination of Boiling Point
The boiling point is a fundamental physical property for the characterization of a liquid.
Objective: To determine the boiling point of this compound.
Apparatus:
-
Micro-reflux apparatus or a small test tube.[13]
-
Thermometer.
-
Capillary tube (sealed at one end).[13]
-
Heating apparatus (e.g., heating block or oil bath).[13]
Procedure (Micro-reflux method):
-
Place a small amount of the this compound sample into the test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Gently heat the apparatus.[13]
-
Observe the sample for the initial stream of bubbles emerging from the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool.[13]
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[13]
Measurement of Viscosity
Viscosity is a measure of a fluid's resistance to flow and is an important parameter in many applications.
Objective: To measure the dynamic viscosity of this compound.
Apparatus:
-
Falling body viscometer or an Ubbelohde capillary viscometer for measurements at atmospheric pressure.[14][15]
-
Temperature-controlled bath.
Procedure (Ubbelohde Viscometer):
-
Introduce a known volume of the this compound sample into the viscometer.
-
Place the viscometer in the temperature-controlled bath and allow it to equilibrate to the desired temperature.
-
Apply suction to draw the liquid up through the capillary into the upper bulb.
-
Release the suction and measure the time it takes for the liquid meniscus to fall between two marked points on the capillary.
-
The dynamic viscosity is calculated from the flow time and the calibration constant of the viscometer.[15]
Determination of Density
Density is a key physical property used for identification and quality control.
Objective: To determine the density of this compound.
Apparatus:
-
Vibrating-tube densimeter or a pycnometer.[15]
-
Analytical balance.
-
Temperature-controlled bath.
Procedure (Pycnometer Method):
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with the this compound sample, ensuring there are no air bubbles.
-
Place the filled pycnometer in the temperature-controlled bath to allow it to reach thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark on the pycnometer.
-
Remove the pycnometer from the bath, dry the exterior, and weigh it.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Reactivity and Stability
This compound is a stable compound under normal storage and handling conditions.[16] It is a combustible liquid and should be kept away from open flames, high temperatures, and strong oxidizing agents.[1][17] DEGEE can oxidize in the air to form unstable peroxides, which may be explosive.[18] It is incompatible with strong acids, acid anhydrides, and acid chlorides.[6]
Applications in Research and Drug Development
DEGEE's favorable physicochemical properties make it a valuable excipient in pharmaceutical formulations.[3]
-
Solubilizer : It is an effective solvent for many poorly water-soluble drugs, enhancing their dissolution and bioavailability.
-
Penetration Enhancer : In topical and transdermal delivery systems, DEGEE facilitates the transport of active ingredients across the skin barrier.[4] Its mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum.[4]
-
Surfactant : It can act as a surfactant in the formulation of emulsions and nanoformulations, contributing to their stability.[4]
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Analytical Workflow for Purity Determination
Caption: Workflow for the purity determination of DEGEE by GC-FID.
Mechanism of Skin Penetration Enhancement
References
- 1. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]
- 2. This compound | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound for Research [benchchem.com]
- 5. media.laballey.com [media.laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound [drugfuture.com]
- 8. This compound(111-90-0) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. This compound - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. carlroth.com [carlroth.com]
- 17. nivina-bmc.com [nivina-bmc.com]
- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to the Physical Characteristics of Diethylene Glycol Monoethyl Ether (DEGEE) for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol monoethyl ether, commonly known as DEGEE, is a versatile solvent and solubilizer with increasing importance in pharmaceutical and research applications. Its unique physicochemical properties make it an effective excipient in various formulations, including oral, topical, and parenteral drug delivery systems.[1][2] DEGEE, also recognized by the trade name Transcutol®, is valued for its ability to enhance the solubility of poorly water-soluble drugs and act as a penetration enhancer.[2][3] This technical guide provides a comprehensive overview of the core physical characteristics of DEGEE for laboratory use, complete with detailed experimental protocols for their determination and visual workflows to aid in experimental design.
Core Physical and Chemical Properties
DEGEE is a clear, colorless, and slightly viscous liquid with a mild, pleasant odor.[4] It is a hydroalcoholic solvent, miscible with water and most organic solvents.[1] Its chemical formula is C6H14O3, with a molecular weight of approximately 134.17 g/mol .[4][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of DEGEE
| Property | Value | References |
| Synonyms | 2-(2-Ethoxyethoxy)ethanol, Carbitol, Ethyl Diglycol | [5][6][7] |
| CAS Number | 111-90-0 | [5][6] |
| Molecular Formula | C6H14O3 | [4][6] |
| Molecular Weight | 134.17 g/mol | [4][5] |
| Appearance | Colorless, slightly viscous liquid | [4][6] |
| Odor | Mild, pleasant | [4] |
| Boiling Point | 196 - 207 °C | [6][8] |
| Melting Point | -80 °C | [5][8] |
| Density | 0.99 - 0.999 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.427 - 1.43 | [5][6] |
| Vapor Pressure | 0.12 - 0.13 hPa at 20 °C | [5][8] |
| Flash Point | 93 - 96 °C (closed cup) | [5][8] |
| Solubility | Miscible with water and most organic solvents | [1][9] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of DEGEE relevant to its use in a laboratory setting.
Determination of Purity by Gas Chromatography (GC-FID)
This protocol outlines a method for determining the purity of DEGEE using gas chromatography with a flame ionization detector (GC-FID).
Objective: To quantify the percentage of DEGEE and identify any impurities.
Apparatus:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary Column: HP-5 (30 m x 0.320 mm I.D., 0.25 µm film thickness) or equivalent
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
DEGEE reference standard (≥99% purity)
-
Methanol, HPLC grade (as solvent)
-
Carrier Gas: Nitrogen or Helium (high purity)
-
Auxiliary Gases for FID: Hydrogen and Air (high purity)
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 100 mg of DEGEE reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This will be the standard solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 100 mg of the DEGEE sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 15 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Inject the standard solution to determine the retention time of DEGEE and to check system suitability.
-
Inject the sample solution.
-
Identify the DEGEE peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the area of the DEGEE peak and any impurity peaks in the sample chromatogram.
-
-
Calculation of Purity:
-
Calculate the percentage purity of the DEGEE sample using the area normalization method:
-
% Purity = (Area of DEGEE peak / Total area of all peaks) x 100
-
-
Workflow for Purity Determination by GC-FID:
Caption: Workflow for DEGEE Purity Analysis using GC-FID.
Viscosity Measurement using a Rotational Viscometer
This protocol describes the procedure for measuring the dynamic viscosity of DEGEE.
Objective: To determine the viscosity of DEGEE at a specified temperature.
Apparatus:
-
Rotational Viscometer (e.g., Brookfield type)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or jacketed beaker
-
Calibrated thermometer
Procedure:
-
Instrument Setup and Calibration:
-
Set up the viscometer according to the manufacturer's instructions.
-
Calibrate the instrument using a certified viscosity standard.
-
-
Sample Preparation and Temperature Equilibration:
-
Place a sufficient volume of the DEGEE sample into the sample container.
-
Immerse the sample container in the temperature-controlled bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Allow the sample to equilibrate for at least 30 minutes.
-
-
Measurement:
-
Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range (typically 10-90% of the full-scale).
-
Carefully lower the rotating spindle into the center of the DEGEE sample to the immersion mark. Avoid introducing air bubbles.
-
Allow the spindle to rotate in the sample until a stable viscosity reading is obtained.
-
Record the viscosity reading (in mPa·s or cP), the spindle number, the rotational speed (RPM), and the temperature.
-
-
Cleaning:
-
After the measurement, remove the spindle and clean it thoroughly with a suitable solvent (e.g., methanol), followed by drying.
-
Workflow for Viscosity Measurement:
Caption: Workflow for DEGEE Viscosity Measurement.
Refractive Index Determination
This protocol details the measurement of the refractive index of DEGEE.
Objective: To determine the refractive index of DEGEE, which is a useful parameter for identification and purity assessment.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water circulator
-
Soft, lint-free tissues
-
Dropper
Reagents:
-
Distilled water (for calibration)
-
Ethanol or isopropanol (for cleaning)
Procedure:
-
Instrument Calibration:
-
Turn on the refractometer and the water circulator, setting the temperature to 20 °C or 25 °C.
-
Calibrate the instrument using distilled water. The refractive index of distilled water is 1.3330 at 20 °C and 1.3325 at 25 °C.
-
-
Measurement:
-
Ensure the prism of the refractometer is clean and dry.
-
Using a clean dropper, place a few drops of the DEGEE sample onto the prism surface.
-
Close the prism and allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the scale.
-
-
Cleaning:
-
Clean the prism thoroughly with a soft tissue moistened with ethanol or isopropanol, followed by a dry tissue.
-
Workflow for Refractive Index Measurement:
Caption: Workflow for DEGEE Refractive Index Determination.
Water Content Determination by Karl Fischer Titration
This protocol describes the determination of water content in DEGEE using the Karl Fischer method.
Objective: To quantify the amount of water present in a DEGEE sample.
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Titration vessel
-
Stirrer
-
Syringe for sample injection
Reagents:
-
Karl Fischer reagent (one-component or two-component)
-
Anhydrous methanol or other suitable solvent
Procedure:
-
Titrator Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate solvent to the titration vessel and titrate to a dry, stable endpoint with the Karl Fischer reagent to eliminate any residual moisture.
-
-
Titer Determination (for volumetric titration):
-
Determine the water equivalence factor (titer) of the Karl Fischer reagent by titrating a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the DEGEE sample (containing an appropriate amount of water for the titrator's range) and inject it into the titration vessel.
-
The titrator will automatically titrate the sample to the endpoint.
-
Record the volume of Karl Fischer reagent consumed (for volumetric titration) or the total charge (for coulometric titration).
-
-
Calculation:
-
The instrument's software typically calculates the water content automatically. The calculation is based on the amount of reagent consumed and its titer, or the total charge passed.
-
Caption: Logical Flow for Assessing Drug-DEGEE Compatibility.
Conclusion
DEGEE is a valuable excipient in pharmaceutical development due to its excellent solvency and penetration-enhancing properties. A thorough understanding and verification of its physical characteristics are crucial for ensuring the quality, stability, and performance of the final drug product. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with DEGEE in a laboratory setting. Adherence to detailed experimental procedures will ensure accurate and reproducible results, facilitating rational formulation development and robust product characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. DRUG EXCIPIENT COMPATIBILTY STUDY | PPTX [slideshare.net]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 6. drugfuture.com [drugfuture.com]
- 7. Determination of refractive index by using Refractometer SOP [webofpharma.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. SOP for Refractometer | Pharmaguideline [pharmaguideline.com]
Transcutol® in Pharmaceutical Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcutol®, a highly purified form of diethylene glycol monoethyl ether (DEGEE), is a versatile and widely utilized excipient in the pharmaceutical industry. Its exceptional solubilizing capacity for a broad spectrum of active pharmaceutical ingredients (APIs), coupled with its proven efficacy as a penetration enhancer, has established it as a valuable tool in the development of various dosage forms. This technical guide provides a comprehensive overview of Transcutol®'s role in pharmaceutical formulations, with a focus on its physicochemical properties, mechanisms of action, and practical applications. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the formulation of topical, transdermal, oral, and veterinary drug products.
Physicochemical Properties and Grades of Transcutol®
Transcutol® is a clear, colorless, and low-viscosity liquid with a faint, pleasant odor.[1] Its chemical stability in neutral and alkaline pH (optimal formulation range of pH 4 to 9) makes it suitable for a wide array of formulations.[2] An important characteristic of Transcutol® is its ability to dissolve both hydrophilic and lipophilic compounds, often outperforming other common solvents like propylene glycol and ethanol.[2]
Several grades of Transcutol® are available, each with specific purity profiles tailored for different applications:
-
Transcutol® P: A pharmaceutical grade primarily used in topical and transdermal formulations for human use.[3]
-
Transcutol® HP (High Purity): The highest purity grade, recommended for oral, parenteral, and nasal applications where minimal impurity levels are critical.[4] It is often used in self-emulsifying drug delivery systems (SEDDS) to enhance the bioavailability of poorly soluble drugs.[2][5][6]
-
Transcutol® V: Specifically intended for veterinary applications, including oral liquids, pastes, topical solutions (spot-on and pour-on), and parenteral formulations.[7][8]
-
Transcutol® CG: A grade used in the cosmetics industry.
The high purity of the pharmaceutical grades is crucial for their safety profile, as impurities like ethylene glycol and diethylene glycol have been associated with toxicity.[1]
Mechanism of Action
Transcutol® enhances drug delivery through a multi-faceted mechanism of action, primarily by acting as a powerful solubilizer and a penetration enhancer.
Solubilization and Thermodynamic Activity
A key function of Transcutol® is its ability to significantly increase the solubility of a wide range of APIs. This enhanced solubilization increases the thermodynamic activity of the drug in the vehicle, creating a higher concentration gradient between the formulation and the biological membrane (e.g., skin or gastrointestinal mucosa), which is a primary driving force for passive diffusion.[2]
Skin Penetration Enhancement
In topical and transdermal formulations, Transcutol® facilitates drug penetration through the stratum corneum via several mechanisms:
-
Increased Drug Partitioning: Transcutol® can readily penetrate the stratum corneum and alter its solvent properties, thereby increasing the partitioning of the drug from the vehicle into the skin.[2]
-
Interaction with Intercellular Lipids: While Transcutol® does not disrupt the structural integrity of the skin, it can interact with the intercellular lipids of the stratum corneum, leading to a reversible fluidization of the lipid bilayers.[1] This transient disruption of the highly ordered lipid structure reduces the barrier function of the stratum corneum and enhances drug diffusivity.
-
Hydration Maintenance: Transcutol® can help maintain the hydration of the stratum corneum, a state known to increase its permeability to many drugs.[1]
The following diagram illustrates the proposed "push and pull" mechanism of Transcutol® in enhancing skin penetration.
Data Presentation
Solubility of Active Pharmaceutical Ingredients in Transcutol®
The exceptional solubilizing power of Transcutol® is a key attribute for formulators. The following table summarizes the solubility of various APIs in Transcutol®, often in comparison to other solvents.
| Active Pharmaceutical Ingredient (API) | Solubility in Transcutol® | Temperature (°C) | Reference |
| Ibuprofen | 400 mg/mL | Not Specified | [2] |
| Piperine | 185.29 mg/g | 25 | [9] |
| Cinnarizine | 5.83 x 10⁻² (mole fraction) | 40 | [10] |
| trans-Resveratrol | 1.61 x 10⁻¹ (mole fraction) | 40 | [11] |
| Paracetamol | 0.111 (mole fraction) | 25 | [12] |
| Lidocaine HCl | 379.0 ± 14.8 mg/mL | 32 | [3] |
Quantitative Composition of Transcutol®-Containing Formulations
Transcutol® is incorporated into a variety of pharmaceutical formulations. The tables below provide examples of quantitative compositions for topical gels and oral self-emulsifying drug delivery systems (SEDDS).
Table 4.2.1: Topical Gel Formulations
| Ingredient | Formulation 1 (Diclofenac Sodium Gel)[13] | Formulation 2 (Clonazepam Gel)[3] |
| API | 1.00% w/w Diclofenac Sodium | 1.5% w/w Clonazepam |
| Transcutol® P | 10.00% w/w | Up to 50% v/v in water |
| Gelling Agent | 2.00% w/w Natrosol 250 HHX Pharma | 1.0% w/w Carbopol 934 |
| Co-solvent/Surfactant | 5.00% w/w Labrasol® | - |
| Preservative | 1.00% w/w Benzyl Alcohol | - |
| Neutralizing Agent | - | 0.5% w/w Triethanolamine |
| Vehicle | 81.00% w/w Demineralized Water | Water q.s. |
Table 4.2.2: Oral Self-Emulsifying Drug Delivery System (SEDDS) Formulations
| Ingredient | Formulation 1 (4,6,4′-Trimethylangelicin SEDDS)[6] | Formulation 2 (Tacrolimus SMEDDS)[14] |
| Oil Phase | 10% w/w Maisine® CC or Labrafac™ Lipophile | 10% w/w Maisine® CC |
| Surfactant | 50% w/w Cremophor® EL | 67.5% w/w Labrasol® ALF |
| Co-surfactant/Co-solvent | 40% w/w Transcutol® HP | 22.5% w/w Transcutol® HP |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of Transcutol® in pharmaceutical formulations.
Solubility Determination
The equilibrium solubility of an API in Transcutol® can be determined using the shake-flask method.
Protocol:
-
Preparation: Prepare saturated solutions by adding an excess amount of the API to vials containing Transcutol® or Transcutol®-water mixtures of known concentrations.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37 ± 1 °C for oral applications or 32 ± 1 °C for topical applications) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[15][16]
-
Sample Collection and Preparation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 30 minutes) to separate the undissolved solid.
-
Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
-
Replication: Perform all experiments in triplicate to ensure the reliability of the results.
In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
IVPT is a standard method to assess the permeation of drugs from topical and transdermal formulations.
Protocol:
-
Membrane Preparation: Use excised human or animal (e.g., porcine or rat) skin. Shave the hair and remove subcutaneous fat. The skin can be used as a full-thickness membrane or separated into epidermal or dermal sheets.[17]
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at a physiological temperature (e.g., 32 ± 1 °C).[18]
-
Formulation Application: Apply a known quantity of the Transcutol®-containing formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[18]
-
Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.[17]
The following diagram outlines the experimental workflow for an in vitro skin permeation study.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal behavior of the stratum corneum and the effect of Transcutol® on its lipid components.
Protocol:
-
Sample Preparation: Treat excised stratum corneum samples with the Transcutol®-containing formulation for a specific period. After treatment, gently wipe off the excess formulation.
-
DSC Analysis: Accurately weigh the treated stratum corneum sample and seal it in an aluminum pan. Place the sample in the DSC instrument.
-
Heating Program: Heat the sample over a defined temperature range (e.g., 20°C to 120°C) at a constant heating rate (e.g., 5°C/min).[19][20]
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram for changes in the transition temperatures (Tm) and enthalpies (ΔH) of the lipid and protein components of the stratum corneum. A shift to a lower melting temperature or a decrease in enthalpy suggests fluidization of the lipids.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the molecular structure and organization of the stratum corneum lipids and proteins.
Protocol:
-
Sample Preparation: Treat excised stratum corneum with the Transcutol®-containing formulation. After incubation, the sample can be analyzed directly.
-
FTIR Measurement: Place the treated stratum corneum sample on an ATR (Attenuated Total Reflection) crystal of the FTIR spectrometer.
-
Spectral Acquisition: Collect the FTIR spectra over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[21]
-
Data Analysis: Analyze the spectra for changes in the position and shape of characteristic peaks, particularly the C-H stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹) for lipids and the amide I and II bands for proteins. A shift in the C-H stretching vibrations to higher wavenumbers indicates increased lipid fluidity.[22][23]
The following diagram illustrates the logical relationship in evaluating Transcutol's effect on the stratum corneum.
Regulatory and Safety Considerations
Transcutol® has a well-established safety profile and is approved for use in pharmaceutical products by major regulatory agencies worldwide.[1] In the United States, this compound is listed in the FDA's Inactive Ingredient Database for topical and transdermal use at concentrations up to 49.9%.[1] The high purity of pharmaceutical grades of Transcutol® ensures a low level of potentially toxic impurities.[1] Nonclinical safety studies have shown that Transcutol® is well-tolerated across various animal species, with toxicity observed only at levels significantly higher than those intended for human use.[1]
Conclusion
Transcutol® is a multifunctional excipient that offers significant advantages in the formulation of a wide range of pharmaceutical products. Its exceptional solubilizing properties and well-characterized mechanism of penetration enhancement make it an invaluable tool for improving the delivery of challenging APIs. This technical guide provides a comprehensive resource for formulation scientists, offering detailed data and experimental protocols to support the effective utilization of Transcutol® in drug development. By understanding its properties and mechanisms of action, researchers can leverage the full potential of Transcutol® to develop innovative and effective drug delivery systems.
References
- 1. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcutol HP: Significance and symbolism [wisdomlib.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Self-Emulsifying Formulations to Increase the Oral Bioavailability of 4,6,4′-Trimethylangelicin as a Possible Treatment for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Transcutol® V ⋅ Gattefossé [gattefosse.com]
- 9. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters [mdpi.com]
- 10. Solubility of Cinnarizine in (Transcutol + Water) Mixtures: Determination, Hansen Solubility Parameters, Correlation, and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. permegear.com [permegear.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. benchchem.com [benchchem.com]
- 18. alterlab.co.id [alterlab.co.id]
- 19. researchgate.net [researchgate.net]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Carbitol™ Solvent in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbitol™ solvent, chemically known as Diethylene Glycol Monoethyl Ether (DEGEE), is a high-boiling, hydrophilic glycol ether with a versatile range of applications.[1] Its excellent solvency for a wide array of substances, compatibility with water and organic solvents, and its role as a penetration enhancer make it a valuable tool in various scientific research and drug development contexts.[1][2] This guide provides a detailed overview of the core applications of Carbitol™ in scientific research, with a focus on its use as a vehicle in toxicology studies, a component in pharmaceutical formulations, and its potential in other advanced research applications.
Core Applications in Scientific Research
Vehicle in Preclinical Toxicology Studies
Carbitol™ is frequently employed as a vehicle for the administration of test compounds in non-clinical toxicology studies, particularly for substances with poor water solubility.[3] Its established safety profile and ability to solubilize a wide range of molecules make it a suitable choice for in vivo experiments.[4]
The following tables summarize key quantitative data from a safety assessment study of this compound (DEGEE).
Table 1: In Vitro Cytotoxicity of DEGEE on HEK293 Cells [3]
| Parameter | Value |
| Cell Line | Human Embryonic Kidney (HEK) 293 |
| Assay | Sulforhodamine B (SRB) Assay |
| IC50 | 15 mg/ml |
Table 2: Acute In Vivo Toxicity of DEGEE in Swiss Albino Mice [3]
| Route of Administration | Dose | Observation |
| Intraperitoneal | 1000 mg/kg | 100% survival, no significant behavioral or histological changes |
| Intraperitoneal | 3000 mg/kg and above | Total mortality within 14 days |
Table 3: Subchronic (28-day) Oral Toxicity of DEGEE in Swiss Albino Mice [3]
| Dose | Observation |
| 500 mg/kg | No significant changes in hematological, biochemical, or histopathological parameters |
| 1000 mg/kg | No significant changes in hematological, biochemical, or histopathological parameters |
| 2000 mg/kg | No significant changes in hematological, biochemical, or histopathological parameters |
In Vitro Cytotoxicity Assay (SRB Assay) [3]
-
Cell Culture: Plate Human Embryonic Kidney (HEK) 293 cells in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of DEGEE (e.g., 0.5 mg/ml to 25 mg/ml) for 12 and 24 hours.
-
Fixation: Fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB).
-
Solubilization: Dissolve the protein-bound SRB in 10 mM Tris Base.
-
Absorbance Measurement: Record the absorbance at 510 nm using a microplate reader.
In Vivo Acute and Subchronic Toxicity Studies in Mice [3]
-
Animal Model: Use Swiss albino mice.
-
Acute Toxicity (Intraperitoneal):
-
Administer a single intraperitoneal dose of DEGEE (e.g., 1000 mg/kg, 3000 mg/kg).
-
Observe the animals for 14 days, monitoring for mortality, behavioral changes, and signs of toxicity.
-
Perform histological analysis of major organs.
-
-
Subchronic Toxicity (Oral):
-
Administer daily oral doses of DEGEE (e.g., 500, 1000, 2000 mg/kg) for 28 days.
-
Monitor body weight, food and water intake, and general behavior.
-
At the end of the study, collect blood for hematological and biochemical analysis.
-
Perform histopathological examination of major organs.
-
References
- 1. specialchem.com [specialchem.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Safety assessment of the pharmacological excipient, this compound (DEGEE), using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethylene Glycol Monoethyl Ether (CAS No. 111-90-0) for Pharmaceutical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylene Glycol Monoethyl Ether (DEGEE), identified by CAS number 111-90-0, is a versatile hydroalcoholic solvent with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2] Marketed under various trade names including Transcutol®, Carbitol®, and Dowanol® DE, DEGEE is highly valued for its exceptional solubilizing properties and its ability to act as a penetration enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological data, and key experimental protocols relevant to the use of DEGEE in pharmaceutical research and development. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for critical experiments are provided, accompanied by visual diagrams of experimental workflows.
Physicochemical Properties
DEGEE is a colorless, slightly viscous, and hygroscopic liquid characterized by a mild, pleasant odor.[3][4] Its unique molecular structure, containing both an ether and a hydroxyl group, renders it miscible with water and a wide range of organic solvents. This amphiphilic nature is key to its broad utility as a solvent and solubilizer in various formulations.[3]
| Property | Value | References |
| CAS Number | 111-90-0 | |
| Molecular Formula | C6H14O3 | [4] |
| Molecular Weight | 134.17 g/mol | [4] |
| Appearance | Colorless, slightly viscous liquid | [3][4] |
| Boiling Point | 202 °C | |
| Melting Point | -80 °C | |
| Density | 0.999 g/mL at 25 °C | |
| Flash Point | 96 °C (closed cup) | [5] |
| Vapor Pressure | 0.12 mmHg at 20 °C | |
| Refractive Index | n20/D 1.427 | |
| Solubility in Water | Miscible | [3] |
| logP (Octanol-Water) | -0.54 | [1] |
Applications in Drug Development
DEGEE is a well-established excipient in a variety of pharmaceutical dosage forms, including oral, topical, and parenteral preparations.[1][6] Its primary functions in these formulations are as a solvent/cosolvent and a penetration/permeation enhancer.
Solvent and Solubilizer
DEGEE is a potent solvent for a wide array of APIs that exhibit poor solubility in water.[1] Its high solubilizing capacity allows for the formulation of concentrated solutions and can enhance the bioavailability of orally administered drugs.[1] For topical formulations, DEGEE's ability to dissolve both lipophilic and hydrophilic compounds makes it an invaluable tool for creating stable and effective creams, gels, and ointments.[1][3]
Penetration Enhancer
In topical and transdermal drug delivery, DEGEE is widely recognized for its role as a penetration enhancer.[1] It facilitates the transport of APIs across the stratum corneum, the primary barrier of the skin. The proposed mechanism involves the interaction of DEGEE with the intercellular lipids of the stratum corneum, leading to a temporary and reversible disruption of this barrier, thereby increasing the permeability of the skin to the formulated drug.[2]
Toxicological Profile
DEGEE is generally considered safe for use in pharmaceutical products at appropriate concentrations.[7] The highly purified form, often used in pharmaceutical-grade products, has a well-documented safety profile.
| Toxicological Endpoint | Value | Species | Route | References |
| LD50 Oral | 6031 mg/kg | Rat | Oral | [8] |
| LD50 Dermal | 9143 mg/kg | Rabbit | Dermal | [8] |
| LC50 Inhalation | > 5240 mg/m³ (4 h) | Rat | Inhalation | [8] |
| Eye Irritation | Mildly irritating | Rabbit | Ocular | [2] |
| Skin Irritation | May cause mild skin irritation | Rabbit | Dermal | [9] |
| Reproductive Toxicity | Not considered a reproductive toxicant in animal studies | - | - | [5] |
| Carcinogenicity | Not identified as a carcinogen | - | - | [5] |
The FDA's Inactive Ingredient Database indicates that DEGEE has been used in topical formulations at concentrations up to 49.9%.[1][7]
Experimental Protocols
This section provides detailed methodologies for key experiments involving DEGEE in a pharmaceutical research and development setting.
Drug Solubility Determination in DEGEE/Water Co-solvent System
This protocol outlines the procedure for determining the equilibrium solubility of a model drug, Ibuprofen, in various mixtures of DEGEE and water.
Materials:
-
Ibuprofen powder
-
This compound (pharmaceutical grade)
-
Deionized water
-
Volumetric flasks
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
Syringes and 0.45 µm syringe filters
Procedure:
-
Preparation of Co-solvent Mixtures: Prepare a series of DEGEE/water co-solvent mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50, 60:40, 70:30, 80:20, 90:10 v/v).
-
Sample Preparation: Add an excess amount of Ibuprofen powder to a known volume of each co-solvent mixture in separate sealed containers.
-
Equilibration: Place the containers in a shaking incubator or water bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove undissolved drug particles.
-
Quantification: Dilute the filtered sample with a suitable solvent (e.g., the corresponding co-solvent mixture or mobile phase) to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of dissolved Ibuprofen using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the solubility of Ibuprofen in each co-solvent mixture, typically expressed in mg/mL or mol/L.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the evaluation of DEGEE as a penetration enhancer for a model drug, Ketoprofen, using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Ketoprofen
-
This compound (pharmaceutical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrers
-
Water bath
-
HPLC system with UV detector
-
Syringes and collection vials
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with degassed PBS (pH 7.4) and place a magnetic stir bar. Ensure no air bubbles are trapped beneath the skin. Place the cells in a water bath maintained at 32 ± 1 °C to achieve a skin surface temperature of approximately 32 °C.
-
Dosing Solution Preparation: Prepare a saturated solution of Ketoprofen in a vehicle containing a specific concentration of DEGEE (e.g., 20% v/v in a suitable solvent system). A control formulation without DEGEE should also be prepared.
-
Application of Formulation: Apply a known amount of the dosing solution (e.g., 1 mL/cm²) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the concentration of Ketoprofen in the collected samples using a validated HPLC-UV method.
-
Data Analysis: Calculate the cumulative amount of Ketoprofen permeated per unit area of skin over time. Plot this data to determine the steady-state flux (Jss) and the lag time.
Preparation of a Topical Gel with DEGEE
This protocol details the preparation of a topical gel formulation containing DEGEE using Carbopol® as the gelling agent.
Materials:
-
Carbopol® 940
-
This compound (Transcutol® P)
-
Triethanolamine
-
Propylene glycol
-
Purified water
-
Beakers, magnetic stirrer, and pH meter
Procedure:
-
Dispersion of Gelling Agent: Slowly disperse Carbopol® 940 into purified water with continuous stirring until a uniform, lump-free dispersion is obtained. Allow the dispersion to hydrate for at least 2 hours.
-
Incorporation of Other Ingredients: In a separate beaker, mix DEGEE and propylene glycol.
-
Mixing: Add the DEGEE/propylene glycol mixture to the Carbopol® dispersion and stir until homogeneous.
-
Neutralization: Slowly add triethanolamine dropwise to the mixture while stirring continuously. Monitor the pH of the formulation using a pH meter. Continue adding triethanolamine until the desired pH (typically between 5.5 and 7.0) is reached and a clear, viscous gel is formed.
-
Final Mixing and Degassing: Stir the gel gently to ensure uniformity and to remove any entrapped air bubbles.
Conclusion
This compound is a highly effective and versatile excipient for pharmaceutical formulations, particularly for poorly water-soluble drugs. Its excellent solubilizing properties and proven efficacy as a penetration enhancer make it a valuable tool for drug development professionals. This guide provides essential technical data and detailed experimental protocols to support the rational use of DEGEE in the formulation of safe and effective drug delivery systems. Researchers and scientists are encouraged to utilize this information as a foundation for their formulation development and to adapt the provided protocols to their specific API and dosage form requirements.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. openagrar.de [openagrar.de]
- 5. permegear.com [permegear.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters [sites.ualberta.ca]
- 9. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
Ethoxydiglycol: An In-depth Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethoxydiglycol (also known as diethylene glycol monoethyl ether, DEGEE) is a widely used solvent and penetration enhancer in the pharmaceutical, cosmetic, and industrial sectors. This technical guide provides a comprehensive overview of its safety and toxicity profile, drawing from a wide range of toxicological studies. The available data indicates that ethoxydiglycol possesses a low order of acute toxicity via oral, dermal, and inhalation routes. It is not a skin sensitizer and is considered to have low mutagenic and carcinogenic potential. Mild to moderate skin and eye irritation can occur, particularly with undiluted substance. The primary toxicological concern at high doses is nephrotoxicity (kidney damage). Regulatory bodies in some regions, such as the European Union, have established concentration limits for its use in cosmetic products to ensure consumer safety, primarily addressing the potential for kidney effects and the presence of ethylene glycol as an impurity. This guide synthesizes the key quantitative data, details the methodologies of pivotal experiments, and provides visual representations of experimental workflows for a thorough understanding of ethoxydiglycol's safety profile.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-(2-Ethoxyethoxy)ethanol |
| INCI Name | Ethoxydiglycol |
| CAS Number | 111-90-0 |
| Molecular Formula | C6H14O3 |
| Molecular Weight | 134.17 g/mol |
| Appearance | Clear, colorless liquid |
| Solubility | Miscible with water, ethanol, and many organic solvents |
Toxicological Profile
The safety of ethoxydiglycol has been evaluated through numerous toxicological studies, which are summarized in the following sections.
Acute Toxicity
Ethoxydiglycol exhibits a low order of acute toxicity across various routes of exposure.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >5000 mg/kg bw | [1] |
| LD50 | Mouse | Oral | 6031 mg/kg bw | [1] |
| LD50 | Rabbit | Dermal | 9143 mg/kg bw | [1] |
| LC50 | Rat | Inhalation | >5.24 mg/L (8-hour exposure) | [1] |
Irritation and Sensitization
Skin Irritation: Ethoxydiglycol is generally considered to be a mild to moderate skin irritant, with the potential for irritation increasing with concentration. In a study following OECD Guideline 404, ethoxydiglycol was found to be not irritating when applied to human skin.[1]
Ocular Irritation: Studies have shown that ethoxydiglycol can cause mild to severe eye irritation.[2]
Skin Sensitization: Ethoxydiglycol is not considered to be a skin sensitizer. Studies conducted according to OECD Guideline 406 (Buehler test) have shown no evidence of sensitization.[2]
Subchronic and Chronic Toxicity
Mutagenicity and Carcinogenicity
Mutagenicity: Ethoxydiglycol has been found to be negative in several mutagenicity studies. An in vitro mammalian cell gene mutation test (OECD 476) and an in vivo micronucleus test (OECD 474) both yielded negative results, indicating a lack of mutagenic potential.[1]
Carcinogenicity: There is no evidence to suggest that ethoxydiglycol is carcinogenic. Long-term carcinogenicity studies on ethoxydiglycol have not been identified in the reviewed literature. However, studies on the related compound, ethylene glycol, have shown no evidence of an oncogenic effect in rodents.[4]
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of ethoxydiglycol has been a subject of regulatory scrutiny, largely due to the known reproductive toxicity of some other glycol ethers. However, studies on ethoxydiglycol itself have not indicated a significant risk at relevant exposure levels. A developmental toxicity study in rabbits did not show teratogenic effects. The NOAEL for developmental toxicity in this study was established, although specific values require access to the full study reports.
Experimental Protocols
Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test is designed to assess the potential of a substance to cause skin irritation or corrosion.
-
Test System: Healthy, young adult albino rabbits.
-
Procedure: A single dose of the test substance is applied to a small area of clipped skin. The application site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Endpoint: The primary irritation index is calculated based on the scores for erythema and edema.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Test System: Healthy, young adult albino rabbits.
-
Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of lesions is scored.
-
Endpoint: The potential for eye irritation is classified based on the severity and reversibility of the observed ocular lesions.
Skin Sensitization: Buehler Test (OECD Guideline 406)
This test is used to determine the potential of a substance to cause delayed contact hypersensitivity.
-
Test System: Young, healthy adult guinea pigs.
-
Induction Phase: The test substance is applied topically to a clipped area of the skin under an occlusive patch for 6 hours, once a week for three weeks.
-
Challenge Phase: Two weeks after the last induction exposure, a challenge patch with the test substance is applied to a naive skin site for 24 hours.
-
Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
Endpoint: The incidence and severity of skin reactions in the test group are compared to a control group to determine the sensitization potential.
Mechanism of Toxicity
The primary toxicological effect of concern for ethoxydiglycol, particularly at high doses, is nephrotoxicity. While a specific signaling pathway has not been fully elucidated for ethoxydiglycol, the mechanism is believed to be related to its metabolism. Ethoxydiglycol is a diethylene glycol ether. Diethylene glycol itself is metabolized in the liver by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to 2-hydroxyethoxyacetic acid (HEAA). HEAA is the primary metabolite responsible for the metabolic acidosis and renal tubular necrosis observed in diethylene glycol poisoning. It is plausible that ethoxydiglycol undergoes a similar metabolic pathway, leading to the formation of toxic metabolites that can damage the kidneys.
Visualizations
Experimental Workflow Diagrams
Caption: OECD 404 Acute Dermal Irritation Workflow.
Caption: OECD 405 Acute Eye Irritation Workflow.
Caption: OECD 406 Skin Sensitization (Buehler Test) Workflow.
Proposed Metabolic Pathway Leading to Nephrotoxicity
Caption: Proposed metabolic pathway of ethoxydiglycol leading to nephrotoxicity.
Conclusion
Ethoxydiglycol has a well-characterized safety profile, indicating low acute toxicity and a lack of mutagenic, carcinogenic, or sensitizing properties. The primary toxicological endpoint of concern is kidney damage, which is observed at high doses and is likely related to its metabolism. The established concentration limits in cosmetic products by regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) are designed to provide a sufficient margin of safety for consumers. For researchers and drug development professionals, understanding this toxicity profile is crucial for appropriate formulation design and risk assessment, ensuring the safe use of this versatile excipient.
References
A Comprehensive Technical Guide to the Synthesis of High-Purity Diethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis routes for producing high-purity Diethylene Glycol Monoethyl Ether (DEGEE). DEGEE, a versatile solvent with the formula CH3CH2OCH2CH2OCH2CH2OH, is widely utilized in the pharmaceutical, cosmetic, and chemical industries.[1] In pharmaceutical formulations, it is often known as Transcutol®, where it functions as a penetration enhancer and solubilizer.[1] Achieving high purity, typically exceeding 99.9%, is critical for its application in drug development and personal care products, necessitating robust synthesis and purification methodologies.[1][2]
Principal Synthesis Methodologies
The industrial production of this compound is primarily accomplished through two main chemical pathways: the ethoxylation of ethanol and the etherification of diethylene glycol with ethanol.
The most common commercial method for synthesizing DEGEE is the reaction of ethanol with ethylene oxide.[1] This process, known as ethoxylation, involves the sequential addition of two ethylene oxide units to an ethanol molecule. The reaction is typically catalyzed and is followed by distillation to separate the desired product from byproducts and unreacted materials.[1]
A variation of this method involves the use of a BF3-ether complex as a catalyst for the addition reaction between ethanol and ethylene oxide, which also yields ethylene glycol ethyl ether as a coproduct.[3] High ratios of ethylene oxide to alcohol are generally employed to favor the production of monoethers of diethylene glycol.[4]
An alternative synthesis route involves the direct etherification of diethylene glycol with ethanol. This method is advantageous as diethylene glycol is an abundant and cost-effective byproduct of ethylene glycol synthesis.[3] The reaction typically involves the dehydration of diethylene glycol and ethanol in the presence of a catalyst.[3] While historically inorganic acids like sulfuric acid were used, modern approaches focus on more environmentally friendly solid acid catalysts to mitigate issues of corrosion and environmental impact.[3]
Solid acid catalysts employed in this process include acidic ion exchange resins (e.g., Amberlyst-15), H-beta molecular sieves, HZSM-5 molecular sieves, and HY molecular sieves.[3] Heteropolyacid catalysts such as phosphotungstic acid and silicomolybdic acid have also been investigated for this reaction.[5]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of high-purity DEGEE. The following protocols are based on methodologies described in the scientific and patent literature.
This protocol describes the synthesis of DEGEE from ethanol and ethylene oxide using a boron trifluoride ether solution as a catalyst.[6]
Materials:
-
Absolute ethanol
-
Boron trifluoride ether solution
-
Ethylene oxide
-
Neutralizing agent (e.g., sodium hydroxide solution)
Procedure:
-
Charge a suitable chemical reactor with absolute ethanol and the boron trifluoride ether solution.
-
Introduce ethylene oxide into the reactor.
-
Monitor the reaction temperature. As the temperature rises to 45°C, initiate cooling to maintain the reaction temperature below 70°C.
-
After the reaction is complete, neutralize the reaction mixture.
-
Perform vacuum distillation on the neutralized mixture.
-
Collect the fraction distilling below 90°C (at 0.1 MPa) to obtain the final product.
This procedure outlines the synthesis of DEGEE using diethylene glycol and ethanol with Amberlyst-15 as a solid acid catalyst.[3]
Materials:
-
Diethylene glycol
-
Ethanol
-
Amberlyst-15 catalyst
-
Nitrogen gas
Procedure:
-
In a 50 ml high-pressure autoclave, add 20g of a mixture of diethylene glycol and ethanol with a molar ratio of 1:6.
-
Add 2g of Amberlyst-15 catalyst to the reactor.
-
Stir the mixture at room temperature to ensure homogeneity and then seal the autoclave.
-
Purge the reactor with nitrogen gas 3-5 times to remove air.
-
Heat the reactor to 150°C and allow the reaction to proceed for 2 hours under autogenous pressure.
-
Cease stirring and cool the autoclave to room temperature.
-
Extract a sample of the reaction liquid for analysis by gas chromatography to determine conversion and selectivity.
This protocol details the synthesis of DEGEE from diethylene glycol and ethanol using an HY zeolite catalyst.[3]
Materials:
-
Diethylene glycol
-
Ethanol
-
HY catalyst (silicon-aluminum ratio of 11)
-
Nitrogen gas
Procedure:
-
In a 50 ml high-pressure autoclave, add 20g of a mixture of diethylene glycol and ethanol with a molar ratio of 1:10.
-
Add 1g of HY catalyst to the reactor.
-
Stir the mixture at room temperature until uniform, then seal the autoclave.
-
Replace the air in the reactor with nitrogen gas.
-
Raise the temperature to 240°C and conduct the reaction for 2 hours under self-generated pressure.
-
Stop stirring and allow the reactor to cool to room temperature.
-
Analyze a sample of the reaction product using gas chromatography.
Purification of this compound
The primary impurity in crude DEGEE is often ethylene glycol.[7] Achieving the high purity required for pharmaceutical applications necessitates the removal of such impurities. Azeotropic distillation is an effective method for this purification.
A patented method describes the removal of ethylene glycol from crude DEGEE by azeotropic distillation using n-heptanol as an azeotrope-forming agent.[8]
Procedure:
-
Add n-heptanol to the crude DEGEE containing ethylene glycol as an impurity. The amount of n-heptanol added depends on the ethylene glycol concentration; for commercial grade DEGEE with 1,000-2,000 ppm of ethylene glycol, approximately 15-20% by weight of n-heptanol is sufficient.[8]
-
Subject the mixture to distillation.
-
The azeotrope of ethylene glycol and n-heptanol, which has a boiling point of approximately 174.1°C, is removed as the overhead product.[8]
-
The purified DEGEE is recovered from the bottoms product.[8]
-
The n-heptanol can be recovered from the overhead product for reuse by washing with water, separating the organic and aqueous phases, and then purifying the n-heptanol by distillation.[8]
This process can reduce the ethylene glycol content from several thousand parts per million to less than 25 parts per million.[8]
Data Presentation
The following tables summarize quantitative data from the cited literature on the synthesis of DEGEE via the etherification of diethylene glycol with various catalysts.
Table 1: Synthesis of DEGEE using Solid Acid Catalysts
| Catalyst | Diethylene Glycol:Ethanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Diethylene Glycol Conversion (%) | DEGEE Selectivity (%) |
|---|---|---|---|---|---|
| Amberlyst-15 | 1:6 | 150 | 2 | 67.1 | 66.1 |
| H-beta (Si/Al = 25) | 1:2 | 200 | 2 | 36.8 | 75.4 |
| HY (Si/Al = 11) | 1:10 | 240 | 2 | 46.8 | 75.2 |
Data sourced from patent CN111233635A.[3]
Table 2: Synthesis of DEGEE using Heteropolyacid Catalysts
| Catalyst | Diethylene Glycol:Methanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Diethylene Glycol Conversion (%) | Diethylene Glycol Monomethyl Ether Selectivity (%) |
|---|---|---|---|---|---|
| Phosphotungstic acid | 1:4 | 200 | 2 | 68.1 | 60.4 |
| Silicomolybdic acid | 1:4 | 180 | 2 | 68.1 | 60.4 |
Note: This data is for the synthesis of the methyl ether, but provides insight into the activity of these catalysts. Data sourced from patent CN111233641A.[5]
Visualizations
The following diagrams illustrate the key synthesis pathways and a generalized experimental workflow.
Caption: Primary synthesis pathways for this compound.
Caption: Generalized experimental workflow for DEGEE synthesis.
Caption: Purification of DEGEE via azeotropic distillation.
References
- 1. atamankimya.com [atamankimya.com]
- 2. grandviewresearch.com [grandviewresearch.com]
- 3. CN111233635A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. This compound | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111233641A - Preparation method of diethylene glycol monomethyl ether - Google Patents [patents.google.com]
- 6. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. US6034281A - Purification of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to Diethylene Glycol Monoethyl Ether (DEGEE) Solubility Parameters and Solvent Miscibility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hansen Solubility Parameters (HSP) of Diethylene Glycol Monoethyl Ether (DEGEE) and its miscibility with a range of common solvents. Understanding these parameters is crucial for formulators in the pharmaceutical, cosmetic, and chemical industries to predict and control the interactions between DEGEE and other components in a formulation. This guide offers detailed data, experimental protocols, and visual representations of key concepts to aid in research and development.
Introduction to Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) are a powerful tool for predicting the miscibility and interaction of materials. Developed by Charles M. Hansen, this system builds upon the Hildebrand solubility parameter by dividing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Represents the energy from van der Waals forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.[1][2]
Together, these three parameters (δD, δP, δH) act as coordinates for a point in a three-dimensional "Hansen space." The fundamental principle of HSP is "like dissolves like." Therefore, substances with closer HSP values in this space are more likely to be miscible.
The distance (Ra) between two substances in Hansen space is a measure of their dissimilarity and can be calculated using the following equation:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher affinity and a greater likelihood of miscibility.
To further quantify the miscibility, the Relative Energy Distance (RED) is often used. The RED number is the ratio of the Hansen distance (Ra) to the interaction radius (R₀) of the solute (often a polymer).
RED = Ra / R₀
-
RED < 1.0: High likelihood of miscibility ("good" solvent).
-
RED = 1.0: Borderline miscibility.
-
RED > 1.0: Low likelihood of miscibility ("poor" solvent).
Hansen Solubility Parameters of DEGEE and Common Solvents
The following table summarizes the Hansen Solubility Parameters for this compound (DEGEE) and a selection of common solvents. These values are essential for calculating the Hansen distance and predicting miscibility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (DEGEE) | 16.2 | 9.2 | 12.3 |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
Miscibility of DEGEE with Common Solvents
DEGEE is known for its broad miscibility with water and a wide range of organic solvents, making it a versatile component in many formulations.[1][3][4][5] The following table summarizes the miscibility of DEGEE with the solvents listed above.
| Solvent | Miscibility with DEGEE |
| Water | Completely Miscible[3][6] |
| Ethanol | Completely Miscible[4] |
| Isopropanol | Miscible |
| Acetone | Completely Miscible[3][4] |
| Ethyl Acetate | Miscible |
| Hexane | Miscible[5] |
| Methanol | Miscible |
| Toluene | Miscible |
Experimental Determination of Hansen Solubility Parameters
The Hansen Solubility Parameters of a material, such as a polymer or a drug compound, can be determined experimentally using the "sphere" method. This method involves observing the solubility or swelling of the material in a series of well-characterized solvents with known HSPs.
Detailed Experimental Protocol
-
Solvent Selection: Choose a set of 20-30 solvents with a wide range of known Hansen Solubility Parameters that span the Hansen space.
-
Sample Preparation:
-
For soluble materials (e.g., polymers), accurately weigh a small, consistent amount of the material into individual glass vials.
-
For insoluble materials (e.g., cross-linked polymers), prepare uniform samples (e.g., films or coupons) of known dimensions and weight.
-
-
Solvent Addition: Add a fixed volume of each selected solvent to the respective vials containing the sample.
-
Equilibration: Seal the vials and allow them to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature. Gentle agitation may be applied to facilitate dissolution or swelling.
-
Solubility/Swelling Assessment:
-
For soluble materials: Visually assess the solubility of the material in each solvent. Assign a binary score: "1" for soluble (a clear, homogeneous solution) and "0" for insoluble (visible undissolved material, cloudiness, or phase separation).
-
For insoluble materials: Determine the degree of swelling. This can be done by removing the sample from the solvent, quickly blotting the surface to remove excess liquid, and weighing it. The degree of swelling can be calculated as the percentage weight gain. A threshold for "good" swelling (e.g., >10% weight gain) is then established to assign a binary score of "1" (good solvent) or "0" (poor solvent).
-
-
Data Analysis:
-
Input the binary solubility/swelling data ("1" or "0") for each solvent into a specialized software program (e.g., HSPiP).
-
The software uses an algorithm to find the center point (the HSP of the solute: δD, δP, δH) and the radius (R₀) of a sphere in Hansen space that best encloses all the "good" solvents and excludes all the "poor" solvents.
-
The quality of the fit is assessed to ensure the reliability of the determined HSP values.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of Hansen Solubility Parameters.
Logical Relationships in Predicting Miscibility
The relationship between Hansen Solubility Parameters and miscibility can be visualized as a logical decision-making process.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fao.org [fao.org]
The Core Principles of Diethylene Glycol Monoethyl Ether (DEGEE) as a Solubilizing Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene Glycol Monoethyl Ether, commonly known as DEGEE or by its trade name Transcutol®, is a high-purity solvent and a powerful solubilizing agent extensively utilized in the pharmaceutical industry.[1][2] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility, makes it a valuable excipient in the formulation of oral, topical, transdermal, and parenteral drug delivery systems.[1][3] This technical guide provides an in-depth exploration of the fundamental principles governing the use of DEGEE as a solubilizing agent, including its physicochemical properties, mechanisms of solubilization, and practical applications in drug development. This guide also offers detailed experimental protocols for solubility assessment and visual representations of key concepts to aid in research and formulation efforts.
Physicochemical Properties of DEGEE
DEGEE (C6H14O3) is a clear, colorless, and slightly viscous liquid with a mild, pleasant odor.[4] Its unique chemical structure, featuring both an ether and a hydroxyl group, imparts amphiphilic properties, allowing it to be miscible with water and most organic solvents.[1][5] This dual polarity is central to its effectiveness as a solubilizing agent for a broad spectrum of drug molecules.
Table 1: Physicochemical Properties of this compound (DEGEE)
| Property | Value | References |
| Molecular Formula | C6H14O3 | [4] |
| Molecular Weight | 134.17 g/mol | [2][4] |
| Appearance | Colorless, slightly viscous liquid | [4] |
| Odor | Mild, pleasant | [4] |
| Boiling Point | 202 °C (lit.) | [2] |
| Melting Point | -80 °C (lit.) | [2] |
| Density | 0.999 g/mL at 25 °C (lit.) | [2] |
| Viscosity | 4.5 cP at 25 °C | [6] |
| Flash Point | 96 °C (closed cup) | [2] |
| Vapor Pressure | 0.12 mmHg (20 °C) | [2] |
| Refractive Index | n20/D 1.427 (lit.) | [2] |
| HLB Value | 4.2 | [1] |
| Solubility in Water | Miscible | [1] |
Mechanisms of Solubilization
DEGEE employs a multi-faceted approach to enhance the solubility of poorly soluble drugs, primarily through the mechanisms of cosolvency and surfactant-like activity.
Cosolvency
As a cosolvent, DEGEE reduces the polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the hydrophobic drug and the aqueous medium.[7] This alteration of the solvent environment makes it more favorable for the dissolution of non-polar drug molecules. The hydroxyl group of DEGEE can form hydrogen bonds with water, while its ethoxy and ethyl groups provide a less polar environment to interact with the hydrophobic portions of the drug molecule.
Surfactant-like Activity
With a Hydrophile-Lipophile Balance (HLB) value of 4.2, DEGEE exhibits surfactant-like properties.[1] Although it does not form micelles in the traditional sense due to its short hydrophobic tail, its amphiphilic nature allows it to orient itself at the interface between the drug and the solvent. This reduces the free energy of the system and facilitates the dispersion of the drug molecules.
Quantitative Data on Solubility Enhancement
DEGEE has been shown to significantly increase the solubility of a variety of poorly water-soluble drugs. The following table summarizes available quantitative data on the solubility of several APIs in DEGEE (Transcutol®).
Table 2: Solubility of Selected Poorly Soluble Drugs in DEGEE (Transcutol®)
| Drug | Therapeutic Class | Solubility in Water | Solubility in DEGEE (Transcutol®) | Reference(s) |
| Ibuprofen | NSAID | < 1 mg/mL | 400 mg/mL | [8] |
| Naproxen | NSAID | Practically insoluble | 13.87 mg/mL (in Transcutol P) | [6][9] |
| Piroxicam | NSAID | Sparingly soluble | 55.35 mg/mL | [4][10] |
| Celecoxib | NSAID | ~3 µg/mL | High solubility in Transcutol® HP | [9][11] |
| Ketoprofen | NSAID | Practically insoluble | High solubility | [12] |
| Furosemide | Diuretic | ~6 µg/mL | Enhanced solubility reported | [3][5] |
| Diazepam | Benzodiazepine | 0.04-0.05 mg/mL | Soluble | [13][14] |
| Griseofulvin | Antifungal | ~8.64 mg/L | Enhanced solubility reported | [1][15] |
| Fenofibrate | Antihyperlipidemic | < 0.1 mg/mL | High solubility in Transcutol® HP | [3][16] |
| Loratadine | Antihistamine | 3.27 µg/mL | Soluble | [17][18] |
| Itraconazole | Antifungal | < 1 ng/L | Enhanced solubility reported | [19][20] |
| Clonazepam | Anticonvulsant | Sparingly soluble | Increased solubility reported | [12] |
| Piperine | Bioenhancer | 1.03 x 10⁻⁵ (mole fraction) | 8.01 x 10⁻² (mole fraction) | [8] |
| Paracetamol | Analgesic | 1.6 x 10⁻⁴ (mole fraction) | 0.111 (mole fraction) | [21] |
Note: The term "Transcutol®" in the literature often refers to DEGEE. "Transcutol® P" and "Transcutol® HP" are different grades of DEGEE with high purity.[1] The solubility values can vary depending on the specific grade, temperature, and presence of other excipients.
Experimental Protocols: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a drug in a solvent system.[22]
Materials
-
Active Pharmaceutical Ingredient (API) powder
-
DEGEE (Transcutol®) of desired grade
-
Purified water (or other aqueous buffer)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Methodology
-
Preparation of Solvent Systems: Prepare a series of DEGEE-water (or buffer) mixtures at various concentrations (e.g., 0%, 10%, 20%, 40%, 60%, 80%, and 100% v/v DEGEE).
-
Sample Preparation: Add an excess amount of the API powder to a vial containing a known volume of the respective solvent system. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration of the dissolved drug remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solids settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved API.
-
Calculation: Calculate the solubility of the API in each solvent system, typically expressed in mg/mL or mol/L.
Applications in Drug Development
The excellent solubilizing capacity and safety profile of DEGEE have led to its widespread use in various pharmaceutical applications:
-
Topical and Transdermal Formulations: DEGEE acts as both a solubilizer and a penetration enhancer, facilitating the delivery of drugs through the stratum corneum.[1][6]
-
Oral Formulations: It is used in self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) to improve the oral bioavailability of poorly soluble drugs.[2]
-
Parenteral Formulations: High-purity grades of DEGEE (e.g., Transcutol® HP) are used as cosolvents in injectable formulations.[2]
-
Veterinary Medicine: DEGEE is also utilized in various veterinary pharmaceutical products.[1]
Safety and Toxicity
DEGEE is generally considered safe for use as a pharmaceutical excipient and is approved by the FDA.[1] However, as with any excipient, its use should be within established safe limits. Some in vitro studies have suggested potential for nephrotoxicity at high concentrations, while in vivo studies indicate that toxicity is dependent on the dose, duration, and route of administration.[8][12] It is crucial to use high-purity, pharmaceutical-grade DEGEE to avoid impurities that may contribute to toxicity.
Conclusion
This compound (DEGEE) is a versatile and effective solubilizing agent with a well-established safety profile for pharmaceutical use. Its amphiphilic nature, which underpins its dual mechanism of cosolvency and surfactant-like activity, makes it an invaluable tool for formulators dealing with poorly water-soluble drugs. By understanding the fundamental principles of its action and employing standardized experimental protocols for solubility assessment, researchers and drug development professionals can effectively leverage the benefits of DEGEE to enhance the solubility, and consequently the bioavailability and therapeutic efficacy, of a wide range of pharmaceutical products.
References
- 1. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced transdermal permeability of piroxicam through novel nanoemulgel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10940205B2 - Compositions of pharmaceutical actives containing this compound or other alkyl derivatives - Google Patents [patents.google.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. sid.ir [sid.ir]
- 7. ijper.org [ijper.org]
- 8. mdpi.com [mdpi.com]
- 9. Development and Evaluation of Poorly Water-Soluble Celecoxib as Solid Dispersions Containing Nonionic Surfactants Using Fluidized-Bed Granulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of transcutol as a clonazepam transdermal permeation enhancer from hydrophilic gel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmsl.cz [mmsl.cz]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. mmcop.edu.in [mmcop.edu.in]
- 20. scialert.net [scialert.net]
- 21. researchgate.net [researchgate.net]
- 22. Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Utilizing Transcutol® in Topical Drug Delivery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transcutol®, a highly purified form of diethylene glycol monoethyl ether (DEGEE), is a powerful and versatile excipient widely used in topical and transdermal drug delivery systems.[1][2][3][4][5][6] Its primary functions are to act as a solubilizing agent for a wide range of active pharmaceutical ingredients (APIs) and as a highly effective penetration enhancer.[1][2][3] This document provides detailed application notes and protocols for the effective use of Transcutol® in the development of topical formulations.
Physicochemical Properties and Mechanism of Action
Transcutol® is a clear, colorless, and low-viscosity liquid that is miscible with water, ethanol, and propylene glycol, and is soluble in many oils.[7][8] Its unique amphiphilic nature, possessing both a hydrophilic ether and hydroxyl group and a lipophilic ethyl group, allows it to effectively solubilize both hydrophilic and lipophilic drugs.[7][8]
The mechanism of skin permeation enhancement by Transcutol® is often described as a "push and pull" effect:[1][2]
-
"Push" Effect: Transcutol® is an excellent solvent for many APIs. By increasing the solubility of the drug in the vehicle, it increases the concentration gradient across the stratum corneum, which is the primary driving force for passive diffusion according to Fick's Law.[1][7]
-
"Pull" Effect: Transcutol® penetrates the stratum corneum and is thought to reversibly disrupt the highly ordered lipid bilayer structure.[1][2] This fluidization of the lipid matrix reduces the barrier function of the skin, thereby increasing the diffusion coefficient of the API through the skin.[1]
Quantitative Data: Solubility and Permeation Enhancement
The effectiveness of Transcutol® as a solubilizer and permeation enhancer has been demonstrated for a variety of APIs. The following tables summarize key quantitative data.
Table 1: Solubility of Various Active Pharmaceutical Ingredients (APIs) in Transcutol®
| Active Pharmaceutical Ingredient (API) | Solubility in Transcutol® (mg/mL) | Solubility in Propylene Glycol (mg/mL) | Solubility in Water (mg/mL) |
| Piroxicam | >100 | ~20 | <0.1 |
| Ketoconazole | ~140 | ~80 | <0.1 |
| Ibuprofen | ~400 | ~500 | 0.021 |
| Clonazepam | ~25 | Not Available | <0.1 |
| Piperine | 91.0 x 10⁻² (mole fraction at 318.2 K) | Not Available | 1.03 x 10⁻⁵ (mole fraction at 298.2 K)[9] |
| Thymoquinone | Not Available | ~150 | Not Available |
Note: Solubility values can vary depending on the experimental conditions (e.g., temperature, pH). The data presented here is compiled from various sources for comparative purposes.[7][8][9][10]
Table 2: Examples of Transcutol®-Mediated Skin Permeation Enhancement
| Active Pharmaceutical Ingredient (API) | Formulation Details | Skin Model | Enhancement Ratio (Flux) | Reference |
| Meloxicam | Not Specified | Rat Skin | 21 | [2] |
| Lidocaine Hydrochloride | Pretreatment with 2% sodium lauryl sulfate in Transcutol® | Rabbit Ear Skin | 11.9 (ionized form) | [8] |
| Clonazepam | Hydrophilic gel with 50% Transcutol® | Rabbit Ear Skin | Increased with Transcutol® concentration | [7] |
| Dapsone | Gel formulation | Not Specified | Increased permeation | [2] |
Experimental Protocols
Protocol for Preparation of a Topical Gel with Transcutol®
This protocol provides a general method for preparing a hydrogel containing Transcutol® for topical delivery of a poorly water-soluble API.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Transcutol® P
-
Gelling agent (e.g., Carbopol® 940, Hydroxyethylcellulose)
-
Co-solvent (e.g., Propylene Glycol, optional)
-
Neutralizing agent (e.g., Triethanolamine, if using Carbopol®)
-
Purified Water
-
Preservative (e.g., Benzyl Alcohol, Phenoxyethanol)
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
Procedure:
-
API Solubilization: In a beaker, accurately weigh the required amount of API. Add the specified amount of Transcutol® (and co-solvent, if any) and stir using a magnetic stirrer until the API is completely dissolved. This forms the "API phase".[2]
-
Gel Base Preparation: In a separate beaker, disperse the gelling agent in purified water with continuous stirring. For Carbopol®, a high shear mixer may be required to ensure uniform dispersion without clumps. Allow the mixture to hydrate completely (this may take several hours).[2]
-
Incorporation of API Phase: Slowly add the "API phase" to the hydrated gel base while stirring continuously.[2]
-
Neutralization (for Carbopol® gels): If using Carbopol®, add a neutralizing agent (e.g., triethanolamine) dropwise while monitoring the pH until the desired viscosity and clarity are achieved (typically around pH 6.0-7.0).[7]
-
Addition of Preservative: Add the preservative to the formulation and mix thoroughly.
-
Final Mixing: Continue stirring at a low speed to ensure a homogenous gel, avoiding the incorporation of air bubbles.
-
Characterization: Characterize the final formulation for pH, viscosity, drug content, and appearance.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the steps for conducting an in vitro skin permeation test (IVPT) to evaluate the performance of a topical formulation containing Transcutol®.
Materials and Equipment:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent like ethanol for poorly water-soluble drugs to maintain sink conditions)
-
Water bath with circulator to maintain 32°C ± 1°C
-
Magnetic stirrer and stir bars for receptor chambers
-
Topical formulation to be tested
-
Syringes and needles for sampling
-
HPLC or other suitable analytical method for drug quantification
Procedure:
-
Skin Membrane Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and tissue. Cut the skin into sections of appropriate size to fit the Franz diffusion cells. Equilibrate the skin sections in the receptor solution for at least 30 minutes before mounting.[11]
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber. Clamp the chambers together securely.[1][11]
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.[1][11]
-
Equilibration: Place the assembled Franz cells in the water bath and allow the system to equilibrate for at least 30 minutes. Start the magnetic stirrers.
-
Formulation Application: Accurately apply a known quantity of the topical formulation (e.g., 5-10 mg/cm²) onto the surface of the skin in the donor chamber.[12]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[11][13]
-
Sample Analysis: Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the permeated API.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio can be calculated by dividing the flux of the formulation containing Transcutol® by the flux of a control formulation without Transcutol®.[11][14]
Visualizations
Mechanism of Skin Permeation Enhancement by Transcutol®
Caption: Mechanism of Transcutol® as a skin permeation enhancer.
Experimental Workflow for In Vitro Skin Permeation Testing
Caption: Workflow for a typical in vitro skin permeation study.
Safety and Regulatory Considerations
Transcutol® has a long history of safe use in pharmaceutical and cosmetic products.[1][6] The highly purified grades, such as Transcutol® P and Transcutol® HP, have very low levels of impurities.[5] It is generally considered non-irritating and non-sensitizing at typical use concentrations in topical formulations.[1] The US FDA's Inactive Ingredient Database lists this compound for topical use, with maximum potencies varying by dosage form.[5] For dermal applications, a Permissible Daily Exposure of 20 mg/kg/day has been suggested.[1] As with any excipient, it is essential to consult the relevant regulatory guidelines and conduct appropriate safety assessments for the specific formulation and intended use.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. permegear.com [permegear.com]
- 3. scispace.com [scispace.com]
- 4. scite.ai [scite.ai]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations [ouci.dntb.gov.ua]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of DEGEE-Based Microemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of an oil phase, an aqueous phase, a surfactant, and a cosurfactant.[1] These systems are of significant interest in the pharmaceutical sciences for their potential to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a widely used excipient in pharmaceutical formulations due to its excellent solubilizing properties and its role as an effective penetration enhancer and cosurfactant.[3][4][5] This document provides detailed protocols for the preparation and characterization of DEGEE-based microemulsions.
Core Concepts
The formation of a microemulsion is a spontaneous process that occurs when the interfacial tension between the oil and water phases is reduced to a very low level by the combination of a surfactant and a cosurfactant.[6] DEGEE, with its amphiphilic nature, partitions at the oil-water interface, increasing the fluidity of the interfacial film and allowing for the formation of stable, nanometer-sized droplets.[3] The specific composition required to form a stable microemulsion is typically identified by constructing a pseudo-ternary phase diagram.[7][8]
Data Presentation
The following tables summarize exemplary quantitative data for the formulation and characterization of DEGEE-based microemulsions.
Table 1: Exemplary Formulations of DEGEE-Based Microemulsions
| Formulation ID | Oil Phase (% w/w) | Surfactant (S) (% w/w) | Cosurfactant (CoS) - DEGEE (% w/w) | S/CoS Ratio (w/w) | Aqueous Phase (% w/w) |
| F1 | Oleic Acid (10) | Polysorbate 80 (45) | DEGEE (15) | 3:1 | Water (30) |
| F2 | Isopropyl Myristate (15) | Polysorbate 80 (40) | DEGEE (20) | 2:1 | Water (25) |
| F3 | Oleic Acid (5) | Polysorbate 80 (52.5) | DEGEE (17.5) | 3:1 | Water (25) |
Note: The specific ratios of oil, surfactant/cosurfactant mixture, and water are determined from the microemulsion region of the pseudo-ternary phase diagram.[7]
Table 2: Physicochemical Characterization of DEGEE-Based Microemulsions
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 |
| Visual Appearance | Clear, transparent liquid | Clear, transparent liquid | Clear, transparent liquid |
| pH | 5.2 ± 0.2 | 5.5 ± 0.3 | 4.9 ± 0.1 |
| Droplet Size (nm) | 125.3 ± 3.1 | 148.7 ± 4.5 | 119.8 ± 2.8 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | < 0.25 |
| Zeta Potential (mV) | -15.8 ± 1.2 | -12.4 ± 0.9 | -18.2 ± 1.5 |
| Conductivity (µS/cm) | 150 - 250 | 120 - 200 | 180 - 300 |
Data are presented as mean ± standard deviation and are representative examples from literature. Actual values will vary depending on the specific components and their ratios.[7][9]
Experimental Protocols
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
This protocol describes the water titration method to identify the microemulsion region.
Materials:
-
Oil Phase (e.g., Oleic Acid, Isopropyl Myristate)
-
Surfactant (e.g., Polysorbate 80, Cremophor EL)
-
Cosurfactant (DEGEE/Transcutol®)
-
Aqueous Phase (Deionized Water)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Burette
-
Vortex mixer
Procedure:
-
Prepare Surfactant/Cosurfactant (S/CoS) Mixtures: Prepare mixtures of the surfactant and DEGEE at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).[7] Mix thoroughly to ensure homogeneity.
-
Prepare Oil and S/CoS Mixtures: For each S/CoS ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1 of oil to S/CoS mixture).[7]
-
Water Titration: Place each oil-S/CoS mixture in a glass vial with a magnetic stir bar and begin stirring. Titrate each mixture with the aqueous phase (deionized water) dropwise from a burette.[7]
-
Observation: After each addition of water, vortex the mixture and visually inspect for clarity and transparency. The transition from a turbid or milky emulsion to a clear, transparent, and single-phase system indicates the formation of a microemulsion.
-
Data Recording: Record the weight of the oil, S/CoS mixture, and water used to form the clear microemulsion.
-
Plotting the Diagram: Plot the compositions on a triangular phase diagram with the three vertices representing the oil phase, the aqueous phase, and the S/CoS mixture. The area where clear and isotropic mixtures are formed represents the microemulsion region.[7]
Protocol 2: Preparation of a DEGEE-Based Microemulsion
Procedure:
-
From the constructed pseudo-ternary phase diagram, select a specific composition within the stable microemulsion region.
-
Accurately weigh the required amounts of the oil phase, surfactant, DEGEE, and aqueous phase.
-
Combine the oil phase, surfactant, and DEGEE in a glass vial and mix using a magnetic stirrer until a homogenous solution is formed.
-
If a lipophilic drug is to be incorporated, dissolve it in the oil/surfactant/cosurfactant mixture at this stage.[7]
-
Slowly add the aqueous phase dropwise to the mixture while continuously stirring.[7]
-
Continue stirring until a clear and transparent microemulsion is formed.
Protocol 3: Characterization of the Microemulsion
3.1 Visual Inspection:
-
Observe the prepared formulation against a black and white background for its clarity, homogeneity, and any signs of phase separation or precipitation.[1]
3.2 pH Measurement:
-
Calibrate a standard pH meter.
-
Directly immerse the pH electrode into the microemulsion and record the reading. The pH should ideally be within a range suitable for the intended application (e.g., skin pH of 4.5-6.0 for topical delivery).[7]
3.3 Droplet Size and Polydispersity Index (PDI) Analysis:
-
Use a Dynamic Light Scattering (DLS) instrument.
-
Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and perform the measurement according to the instrument's instructions.
-
Record the average droplet size (z-average) and the PDI. A PDI value below 0.3 indicates a narrow and uniform size distribution.[7]
3.4 Zeta Potential Measurement:
-
Use a zeta potential analyzer, often integrated with a DLS instrument.
-
Dilute the microemulsion sample with deionized water.
-
Inject the sample into the specific measurement cell (e.g., folded capillary cell).
-
The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential. A higher absolute zeta potential (typically > ±20 mV) suggests better physical stability due to electrostatic repulsion between droplets.[9]
3.5 Electrical Conductivity Measurement:
-
Use a conductometer to determine the type of microemulsion.
-
Directly immerse the conductivity probe into the undiluted microemulsion.
-
High conductivity values are indicative of an oil-in-water (o/w) microemulsion where the continuous phase is aqueous. Low conductivity suggests a water-in-oil (w/o) microemulsion.
3.6 Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the microemulsion samples at a high speed (e.g., 3500 rpm for 30 minutes) and observe for any signs of phase separation, creaming, or cracking.[9]
-
Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing at room temperature (25°C for 48 hours). A stable microemulsion will remain clear and homogenous after several cycles.[1]
Visualizations
Caption: Workflow for DEGEE-based microemulsion formulation and characterization.
Caption: Logical relationship of components for microemulsion formation.
References
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. MICROEMULSION AND ITS APPLICATIONS NOVEL APPROACH TOWARDS THE DRUG DELIVERY | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. jscimedcentral.com [jscimedcentral.com]
Application Notes and Protocols: Utilizing Carbitol™ as a Solvent for Poorly Water-Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbitol™, also known by its chemical name Diethylene Glycol Monoethyl Ether (DEGEE) and the trade name Transcutol®, is a high-purity solvent and powerful solubilizer with a long history of safe use in the pharmaceutical, cosmetic, and food industries.[1][2] Its amphiphilic nature, possessing both polar and non-polar properties, makes it an excellent vehicle for a wide range of active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[3][4][5] Carbitol™ is recognized for its ability to enhance drug solubility, improve drug delivery, and act as a penetration enhancer in various formulations, including oral, topical, transdermal, and injectable dosage forms.[1][6] This document provides detailed application notes, quantitative data, and experimental protocols for leveraging Carbitol™ to overcome the challenges associated with poorly water-soluble drugs.
Physicochemical Properties of Carbitol™
Carbitol™ is a colorless, slightly viscous liquid that is miscible with water and most organic solvents.[7][8] Its versatile solvency characteristics are attributed to the presence of ether and alcohol functional groups, as well as a hydrocarbon chain within its molecular structure.[9]
Table 1: Physicochemical Properties of Carbitol™ (DEGEE)
| Property | Value | Reference(s) |
| Molecular Formula | C6H14O3 | [7] |
| Molecular Weight | 134.17 g/mol | [2][7] |
| Appearance | Colorless, slightly viscous liquid | [7] |
| Boiling Point | 197 °C (387 °F) | [2] |
| Flash Point | 96 °C (205 °F) | [2] |
| Density | 0.99 g/cm³ at 20 °C | [2] |
| Viscosity | 3.85 cPs at 25 °C | [2] |
| Solubility in Water | Miscible | [8] |
| logP (Octanol/Water) | -0.54 | [2] |
Data Presentation: Solubility Enhancement
Carbitol™ has been shown to significantly enhance the solubility of numerous poorly water-soluble drugs. The following table summarizes the solubility of select APIs in Carbitol™ and provides a comparison with their aqueous solubility.
Table 2: Solubility of Poorly Water-Soluble Drugs in Carbitol™
| Drug | Therapeutic Class | Aqueous Solubility | Solubility in Carbitol™ | Fold Increase | Reference(s) |
| Ibuprofen | NSAID | ~0.021 mg/mL | 300 mg/g | ~14,285 | [10] |
| Meloxicam | NSAID | 1.137 x 10⁻⁶ (mole fraction) | 1.300 x 10⁻³ (mole fraction) | ~1143 | [3] |
| Lamotrigine | Anticonvulsant | Low | Maximum solubility observed in neat Carbitol™ | Data not quantified | [3] |
| Curcumin | Natural Polyphenol | Practically insoluble (<8 µg/mL) | Data not quantified, but used in formulations | - | [11][12][13] |
| Carvedilol | Beta-blocker | pH-dependent, low in acidic medium | Used in formulations to enhance solubility | - | [14] |
Experimental Protocols
The following are detailed protocols for the preparation of common drug delivery systems utilizing Carbitol™ as a solvent.
Protocol 1: Preparation of a Topical Hydrogel Formulation
This protocol describes the preparation of a carbomer-based hydrogel for the topical delivery of a poorly water-soluble API, using Carbitol™ as a solubilizer and penetration enhancer.
Materials and Equipment:
-
Poorly water-soluble Active Pharmaceutical Ingredient (API)
-
Carbitol™ (DEGEE)
-
Carbomer (e.g., Carbopol® 974P NF)
-
Triethanolamine (neutralizer)
-
Purified water
-
Propylene glycol (optional, as a humectant)
-
Magnetic stirrer with hot plate
-
Beakers
-
pH meter
-
Analytical balance
Procedure:
-
API Solubilization:
-
Accurately weigh the required amount of the API and dissolve it in Carbitol™ in a beaker with gentle stirring.
-
Warming the mixture slightly (e.g., to 40°C) may aid in the dissolution of the API.
-
-
Gel Preparation (Cold Dispersion Method): [15]
-
In a separate beaker, disperse the carbomer powder slowly into purified water while continuously stirring with a magnetic stirrer to avoid the formation of lumps.
-
Allow the dispersion to hydrate for at least one hour, or as recommended by the carbomer supplier, until a translucent, lump-free dispersion is formed.
-
-
Incorporation of API Solution:
-
Slowly add the API-Carbitol™ solution from step 1 to the hydrated carbomer dispersion with continuous stirring.
-
If using, add propylene glycol at this stage.
-
-
Neutralization and Gel Formation:
-
Slowly add triethanolamine dropwise to the mixture while stirring.
-
Monitor the pH of the formulation. Continue adding the neutralizer until the desired pH (typically between 5.5 and 7.0 for topical preparations) is reached and a clear, viscous gel is formed.
-
-
Final Mixing and Degassing:
-
Continue stirring for a further 15-20 minutes to ensure homogeneity.
-
Allow the gel to stand for a few hours to remove any entrapped air bubbles.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a liquid SEDDS formulation for oral delivery of a poorly water-soluble drug, where Carbitol™ acts as a co-solvent or co-surfactant. SEDDS are isotropic mixtures of oil, surfactant, and co-solvent/co-surfactant that spontaneously form a fine oil-in-water emulsion upon dilution with aqueous media, such as gastrointestinal fluids.[16][17]
Materials and Equipment:
-
Poorly water-soluble Active Pharmaceutical Ingredient (API)
-
Oil (e.g., Capryol™ 90, Labrafac™ PG)
-
Surfactant (e.g., Tween® 80, Kolliphor® RH40)
-
Carbitol™ (as co-solvent/co-surfactant)
-
Vortex mixer
-
Magnetic stirrer with hot plate (optional)
-
Water bath
-
Glass vials
Procedure:
-
Component Selection and Ratio Determination:
-
The selection of oil, surfactant, and co-solvent/co-surfactant, and their respective ratios, is critical and often determined through solubility studies and the construction of pseudo-ternary phase diagrams.[18][19]
-
The goal is to identify a region that forms a stable nanoemulsion upon aqueous dilution.
-
-
Preparation of the SEDDS Pre-concentrate:
-
Accurately weigh the oil, surfactant, and Carbitol™ into a glass vial in the predetermined ratio.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is obtained. Gentle warming (30-50°C) may be employed to facilitate mixing.[17]
-
-
Drug Loading:
-
Add the accurately weighed API to the homogenous mixture of excipients.
-
Continue mixing until the API is completely dissolved. The mixture should remain clear and homogenous.
-
-
Characterization of the SEDDS (Self-Emulsification and Droplet Size Analysis):
-
To assess the self-emulsification properties, add a small amount of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of purified water (e.g., 100 mL) with gentle agitation (e.g., magnetic stirring at a low speed).
-
Observe the formation of a clear or slightly opalescent emulsion, indicating successful self-emulsification.
-
The droplet size of the resulting emulsion can be measured using dynamic light scattering (DLS).
-
Protocol 3: Preparation of an Oral Fast-Dissolving Film (OFDF)
This protocol details the preparation of an oral fast-dissolving film using the solvent casting method, where Carbitol™ is used to enhance the solubility of the API.[20][21]
Materials and Equipment:
-
Poorly water-soluble Active Pharmaceutical Ingredient (API)
-
Carbitol™ (Transcutol® HP)
-
Film-forming polymer (e.g., HPMC E5, HPMC E15)
-
Plasticizer (e.g., PEG 400)
-
Sweetener (e.g., sodium saccharin)
-
Flavoring agent (optional)
-
Purified water
-
Magnetic stirrer
-
Petri dish or other suitable casting surface
-
Drying oven
Procedure:
-
Preparation of the Polymeric Solution:
-
Accurately weigh the film-forming polymer and dissolve it in a portion of the purified water with continuous stirring using a magnetic stirrer until a clear solution is formed.
-
-
Preparation of the API Solution:
-
Accurately weigh the API and dissolve it in Carbitol™.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the sweetener and any other water-soluble excipients in the remaining portion of purified water.
-
-
Combining the Solutions:
-
Add the aqueous phase (from step 3) to the polymeric solution (from step 1) and stir well.
-
Slowly add the API-Carbitol™ solution (from step 2) to the combined polymeric solution with continuous stirring.
-
Add the plasticizer and flavoring agent, and continue to stir until a homogenous solution is obtained.
-
-
Casting and Drying:
-
Pour the final solution into a petri dish or onto a suitable non-stick surface.
-
Dry the film in a drying oven at a controlled temperature (e.g., 40-60°C) until all the solvent has evaporated.
-
-
Cutting and Packaging:
-
Once dried, carefully peel the film from the casting surface and cut it into the desired size for individual doses.
-
Package the films appropriately to protect them from moisture.
-
Conclusion
Carbitol™ is a versatile and effective solvent for enhancing the solubility and delivery of poorly water-soluble drugs. Its favorable safety profile and approval for use in various pharmaceutical dosage forms make it a valuable excipient for formulation scientists.[6] The protocols provided herein offer a starting point for the development of robust and efficacious drug products. Further optimization of the formulations will be necessary based on the specific physicochemical properties of the API and the desired performance characteristics of the final dosage form.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. bepls.com [bepls.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. This compound | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Butyl CARBITOL™ Solvent | Dow Inc. [dow.com]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Curcumin: pharmaceutical solids as a platform to improve solubility and bioavailability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical Gel Preparation: Methods, Key Ingredients, and Quality Control [pharmacareerinsider.com]
- 16. Nanoemulsion preparation [protocols.io]
- 17. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]
- 18. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. [PDF] Formulation and Evaluation of Oral Fast Dissolving Films of Poorly Soluble Drug Ezetimibe Using Transcutol Hp | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Diethylene Glycol Monoethyl Ether in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol® or Carbitol®, is a versatile hydroalcoholic solvent with a well-established safety profile, making it a valuable excipient in the pharmaceutical and cosmetic industries.[1][2] Its unique physicochemical properties, including its role as a powerful solubilizer, penetration enhancer, and surfactant, have led to its increasing use in the formulation of various nanoparticle-based drug delivery systems.[1][2] DEGEE's ability to dissolve both hydrophilic and lipophilic active pharmaceutical ingredients (APIs) makes it a valuable tool for encapsulating a wide range of therapeutic agents into nanoparticles.[1] This document provides detailed application notes and experimental protocols for the synthesis of different types of nanoparticles utilizing this compound.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 2-(2-Ethoxyethoxy)ethanol, Carbitol, Transcutol® |
| Molecular Formula | C6H14O3 |
| Molecular Weight | 134.17 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 202 °C |
| Solubility | Miscible with water, ethanol, acetone, and many organic solvents |
Applications of this compound in Nanoparticle Synthesis
DEGEE serves multiple functions in the synthesis of nanoparticles, including:
-
Solvent/Co-solvent: Its excellent solubilizing capacity for a wide range of polymers and drugs makes it an ideal solvent or co-solvent in nanoprecipitation and solvent evaporation methods for preparing polymeric nanoparticles.[1][3]
-
Co-surfactant: In microemulsion-based nanoparticle synthesis, DEGEE can act as a co-surfactant, reducing interfacial tension and facilitating the formation of stable nano-sized droplets.
-
Penetration Enhancer: In topical and transdermal formulations, DEGEE enhances the permeation of encapsulated drugs through the skin.
-
Reducing and Stabilizing Agent: Due to its hydroxyl group, DEGEE, like other glycols, has the potential to act as a reducing agent in the synthesis of metallic nanoparticles and as a stabilizing agent to prevent agglomeration.[4][5]
Section 1: Lipid-Based Nanoparticles
Application Note: DEGEE in Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs)
This compound is effectively utilized as a co-surfactant and solubilizer in the preparation of NLCs and SLNs, particularly for enhancing the encapsulation and delivery of poorly water-soluble drugs. Its inclusion in the formulation can lead to smaller particle sizes and improved drug loading.
Quantitative Data Summary
| Nanoparticle Type | Composition | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| NLC | Compritol® 888 ATO, Ethyl Oleate, Cremophor® EL, Transcutol® P | Trans-ferulic acid | 102.6 ± 14.3 | Not Reported | 77.3 ± 2.1 | Not Reported | [6] |
| SLN | Compritol® 888 ATO, Cremophor® EL, Transcutol® P | Trans-ferulic acid | 86.0 ± 11.5 | Not Reported | 58.7 ± 3.3 | Not Reported | [6] |
| SLN | Stearic Acid, Poloxamer 188, Transcutol® P (2% and 4%) | 8-Methoxypsoralen | 120 - 133 | < 0.2 | > 90% | Not Reported | [7] |
Experimental Protocol: Synthesis of NLCs by Microemulsion Method
This protocol describes the preparation of trans-ferulic acid-loaded NLCs using DEGEE (Transcutol® P) as a co-surfactant.
Materials:
-
Solid Lipid: Compritol® 888 ATO
-
Liquid Lipid: Ethyl Oleate
-
Surfactant: Cremophor® EL
-
Co-surfactant: this compound (Transcutol® P)
-
Drug: Trans-ferulic acid
-
Deionized water
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh Compritol® 888 ATO, ethyl oleate, Cremophor® EL, Transcutol® P, and trans-ferulic acid.
-
Combine all components in a glass vial and heat in a water bath to 70 °C to melt the lipids and dissolve the drug completely, forming a clear, homogenous oil phase.
-
-
Formation of Microemulsion:
-
While maintaining the temperature at 70 °C, add pre-heated deionized water dropwise to the lipid phase under constant magnetic stirring at 300 rpm.
-
Continue stirring until a clear and transparent microemulsion is formed.
-
-
Nanoparticle Solidification:
-
Rapidly transfer the hot microemulsion into an ice bath (-20 °C) and stir for 2 hours to allow for the solidification of the lipid matrix and the formation of a uniform nanosuspension.
-
-
Equilibration and Storage:
-
Allow the nanosuspension to equilibrate at room temperature for 24 hours before characterization.
-
For storage, keep the nanoparticle suspension at 4 °C.
-
Experimental Workflow: NLC Synthesis
Section 2: Polymeric Nanoparticles
Application Note: DEGEE in Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Synthesis
DEGEE can be employed as a co-solvent in the preparation of PLGA nanoparticles, particularly through nanoprecipitation (solvent displacement) and emulsion-solvent evaporation techniques. Its miscibility with both water and common organic solvents used for dissolving PLGA (e.g., acetone, acetonitrile) allows for fine-tuning of the solvent system to control particle size and drug encapsulation.[8][9] It can also be used to form the core of polymeric nanocapsules.[1][8]
Quantitative Data Summary
Quantitative data for PLGA nanoparticles specifically formulated with DEGEE is not extensively available in the cited literature. The table below presents typical data for PLGA nanoparticles prepared by common methods for reference.
| Nanoparticle Type | Polymer | Method | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA NP | PLGA (50:50) | Nanoprecipitation | Doxorubicin | ~150 | < 0.2 | ~70-90 | ~5-15 | [6][9] |
| PLGA-PEG NP | PLGA-PEG | Emulsion-Solvent Evaporation | Docetaxel | 186.7 ± 2.9 | 0.103 ± 0.100 | 59.30 ± 0.70 | 0.89 ± 0.01 | [10] |
| Chitosan-coated PLGA Nanocapsules | PLGA, Chitosan | Solvent Displacement | Meloxicam | ~200-400 | ~0.2-0.4 | Not Reported | Not Reported | [8] |
Experimental Protocol: Synthesis of PLGA Nanoparticles by Nanoprecipitation (Solvent Displacement)
This protocol provides a general method for preparing PLGA nanoparticles and suggests the incorporation of DEGEE as a co-solvent.
Materials:
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA)
-
Organic Solvent: Acetone
-
Co-solvent: this compound (DEGEE)
-
Aqueous Phase: Deionized water
-
Stabilizer (optional): Poly(vinyl alcohol) (PVA) or Poloxamer 188
-
Drug (hydrophobic)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA and the hydrophobic drug in a mixture of acetone and DEGEE. The ratio of acetone to DEGEE can be varied to optimize nanoparticle characteristics.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Nanoprecipitation:
-
Prepare an aqueous phase, which may contain a stabilizer (e.g., 0.5-2% w/v PVA).
-
Inject the organic phase into the aqueous phase at a constant flow rate under moderate magnetic stirring. The rapid diffusion of the organic solvents into the aqueous phase leads to the precipitation of PLGA and the formation of nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvents.
-
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat the washing step two more times to remove any residual solvent and unencapsulated drug.
-
-
Lyophilization (optional):
-
For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., sucrose or trehalose) is often added before freezing.
-
Experimental Workflow: PLGA Nanoparticle Synthesis
Section 3: Metal and Metal Oxide Nanoparticles
Application Note: DEGEE in Solvothermal Synthesis
This compound, as a high-boiling point solvent, is suitable for solvothermal synthesis of metal and metal oxide nanoparticles.[3][11] This method involves a chemical reaction in a closed system at temperatures above the boiling point of the solvent, leading to high pressure. Glycols, including DEGEE, can also serve as reducing and capping agents in this process, influencing the size, shape, and stability of the resulting nanoparticles.
Experimental Protocol: Generalized Solvothermal Synthesis of Metal Oxide Nanoparticles
This protocol provides a general guideline for the synthesis of metal oxide nanoparticles (e.g., ZnO, Fe3O4) using DEGEE as a solvent.
Materials:
-
Metal Precursor (e.g., Zinc acetate, Iron(III) chloride)
-
Solvent: this compound (DEGEE)
-
Precipitating Agent (optional, e.g., Sodium hydroxide, Ammonia)
Procedure:
-
Precursor Dissolution:
-
Dissolve the metal precursor in DEGEE in a Teflon-lined autoclave.
-
If a precipitating agent is required, it can be dissolved separately in a small amount of DEGEE and added to the precursor solution.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired reaction temperature (typically between 150-250 °C) and maintain it for a specific duration (e.g., 6-24 hours). The autogenous pressure will build up inside the sealed vessel.
-
-
Cooling and Collection:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the precipitate by centrifugation or filtration.
-
-
Washing and Drying:
-
Wash the collected nanoparticles several times with ethanol and deionized water to remove any unreacted precursors and residual solvent.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Experimental Workflow: Solvothermal Synthesis
Section 4: Cellular Uptake and Potential Signaling Pathways
Application Note: Biological Interactions of DEGEE-Containing Nanoparticles
Nanoparticles formulated with DEGEE, particularly lipid-based nanoparticles, can interact with cells through various endocytic pathways. The cellular uptake mechanism can influence the intracellular fate of the nanoparticles and the subsequent biological response. While specific signaling pathways trigged by DEGEE-containing nanoparticles are not extensively detailed, general responses to lipid nanoparticles involve the modulation of pathways related to endocytosis, lysosomal activity, and inflammatory responses.[3] For instance, resveratrol-loaded NLCs have been shown to restore endothelial-dependent dilator responses via the AMPK pathway.[12][13]
Diagram: Cellular Uptake and Potential Signaling Pathways of Lipid Nanoparticles
Disclaimer
These protocols are intended as a general guide for research purposes. Optimization of specific parameters, such as component concentrations, reaction times, and temperatures, may be necessary for different applications and nanoparticle systems. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 纳米颗粒的溶剂热合成 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. static.igem.org [static.igem.org]
- 7. Methods for the preparation and manufacture of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aph-hsps.hu [aph-hsps.hu]
- 9. Preparation of poly(DL-lactide-co-glycolide) nanoparticles by modified spontaneous emulsification solvent diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Docetaxel-loaded PLGA and PLGA-PEG nanoparticles for intravenous application: pharmacokinetics and biodistribution profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Nanostructured Lipid Carriers Deliver Resveratrol, Restoring Attenuated Dilation in Small Coronary Arteries, via the AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Release Studies with DEGEE Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: DEGEE in Topical and Transdermal Formulations
Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a high-purity glycol ether widely utilized in pharmaceutical formulations as a powerful solubilizer and penetration enhancer.[1][2] Its ability to improve the delivery and bioavailability of active pharmaceutical ingredients (APIs) makes it a valuable excipient in the development of topical and transdermal drug delivery systems.[1][2] In vitro drug release testing (IVRT) is a critical tool for characterizing the performance of these formulations, providing insights into the rate and extent of drug release from the vehicle.[3][4][5]
IVRT is essential for formulation screening, quality control, and for demonstrating bioequivalence under certain post-approval changes, as outlined in regulatory guidance such as the SUPAC-SS (Guidance for Industry for Nonsterile Semisolid Dosage Forms).[4][6][7] The most common apparatus for IVRT of semisolid dosage forms is the vertical or Franz diffusion cell.[3][7][8] This methodology measures the release of an API from a formulation through an inert synthetic membrane into a receptor medium.[4][5]
These application notes provide a detailed protocol for conducting in vitro drug release studies on formulations containing DEGEE, addressing key considerations for experimental setup, execution, and data analysis.
Experimental Protocols
Principle of In Vitro Release Testing (IVRT)
IVRT for semisolid formulations measures the rate at which an API is released from a vehicle and diffuses through a membrane.[4][5] The Franz diffusion cell system is designed to mimic the conditions of drug release from a topical formulation applied to the skin, by separating a donor compartment (containing the formulation) from a receptor compartment (containing a receptor medium) with a synthetic membrane.[3][7] The receptor medium is maintained at a constant temperature (typically 32°C to simulate skin surface temperature) and is continuously stirred to ensure sink conditions.[7] Samples are collected from the receptor medium at predetermined time points and analyzed to quantify the amount of API released.[3]
Materials and Equipment
-
Franz Diffusion Cells: Vertical diffusion cells with a known diffusion area (e.g., 0.64-1.77 cm²) and receptor volume.[7]
-
Water Bath/Circulator: To maintain the temperature of the Franz cells at 32 ± 0.5°C.[7]
-
Magnetic Stirrers and Stir Bars: For constant agitation of the receptor medium.[7]
-
Synthetic Membranes: Inert and non-binding membranes such as polysulfone, cellulose acetate, or polyethersulfone (PES) with a typical pore size of 0.45 µm.[9][10] The choice of membrane should be justified and proven not to be a barrier to drug diffusion.
-
DEGEE Formulation: The test formulation containing the API and DEGEE.
-
Receptor Medium: A buffered solution, often phosphate-buffered saline (PBS), that maintains sink conditions. Due to DEGEE's miscibility with water, the receptor medium may need to be modified with a co-solvent (e.g., ethanol) to ensure the solubility of a lipophilic API is at least 10 times its expected concentration during the study.[11]
-
Positive Displacement Pipettes: For accurate dosing of the formulation.
-
Syringes and Needles: For sampling from the receptor compartment.
-
Analytical Instrumentation: Typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a suitable detector (e.g., UV, MS/MS) for API quantification.[3][12][13]
-
Volumetric Flasks and other standard laboratory glassware.
Detailed Experimental Protocol
2.3.1. Preparation of Receptor Medium
-
Prepare the chosen receptor medium (e.g., PBS pH 7.4).
-
If necessary, add a co-solvent to ensure sink conditions. The percentage of co-solvent should be optimized and validated to not affect the membrane integrity or the formulation's structure.
-
Degas the receptor medium thoroughly before use to prevent air bubble formation under the membrane.
2.3.2. Franz Diffusion Cell Assembly
-
Place a small magnetic stir bar into the receptor compartment of each Franz cell.
-
Fill the receptor compartment with the degassed receptor medium, ensuring there are no air bubbles. A filling point on the cell can help ensure consistency.[8]
-
Carefully mount the synthetic membrane between the donor and receptor compartments, ensuring a leak-proof seal. The shiny side of the membrane, if any, should typically face the donor compartment.
-
Clamp the donor and receptor chambers together.
-
Place the assembled cells into the water bath maintained at 32 ± 0.5°C and allow them to equilibrate for at least 30 minutes.
2.3.3. Dosing of the DEGEE Formulation
-
Apply a precise and finite dose of the DEGEE formulation onto the center of the membrane in the donor compartment. A typical dose is 5-10 mg/cm².[7]
-
Ensure the application is uniform and covers the entire diffusion area.
-
The donor compartment is typically left open to the air (unoccluded).
2.3.4. Sampling Procedure
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium from the sampling arm of the receptor compartment.[7]
-
Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[7]
-
The collected samples should be stored appropriately (e.g., in HPLC vials at 4°C) until analysis.
2.3.5. Analytical Quantification
-
Develop and validate an analytical method (e.g., HPLC-UV) for the quantification of the API in the receptor medium.[14][15] The method must be sensitive, specific, linear, accurate, and precise.
-
Analyze the collected samples to determine the concentration of the API at each time point.
2.3.6. Data Analysis
-
Calculate the cumulative amount of API released per unit area (μg/cm²) at each time point, correcting for the amount of drug removed in previous samples.
-
Plot the cumulative amount of API released per unit area against the square root of time.
-
The slope of the linear portion of this plot represents the in vitro release rate (μg/cm²/h^0.5).[4]
Data Presentation
Quantitative data from IVRT studies should be summarized for clear interpretation and comparison.
Table 1: Cumulative Drug Release from a Hypothetical DEGEE Formulation
| Time (hours) | Time (√hours) | Cumulative Amount Released (µg/cm²) | Cumulative % Release |
| 0.5 | 0.71 | 55.8 | 5.58% |
| 1 | 1.00 | 85.2 | 8.52% |
| 2 | 1.41 | 125.6 | 12.56% |
| 4 | 2.00 | 188.4 | 18.84% |
| 6 | 2.45 | 235.1 | 23.51% |
| 8 | 2.83 | 276.9 | 27.69% |
Table 2: In Vitro Release Rate Comparison of Different Formulations
| Formulation | API Concentration (%) | DEGEE Concentration (%) | Release Rate (µg/cm²/√h) | R² |
| F1 | 1.0 | 5.0 | 95.3 | 0.995 |
| F2 | 1.0 | 10.0 | 125.8 | 0.998 |
| F3 | 1.0 | 15.0 | 152.1 | 0.997 |
Visualizations
Experimental Workflow Diagram
Caption: IVRT Experimental Workflow using Franz Diffusion Cells.
Factors Influencing Drug Release from DEGEE Formulations
Caption: Key factors that can influence in vitro drug release rates.
References
- 1. crodapharma.com [crodapharma.com]
- 2. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashdin.com [ashdin.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 8. raytor.com [raytor.com]
- 9. researchgate.net [researchgate.net]
- 10. permegear.com [permegear.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. dovepress.com [dovepress.com]
Application Notes and Protocols for Transcutol® Permeation Studies Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Franz diffusion cell apparatus for in vitro transdermal permeation studies, with a specific focus on evaluating the enhancing effects of Transcutol®. This document outlines the principles of the Franz diffusion cell, detailed experimental protocols, and data analysis techniques.
Introduction to Franz Diffusion Cells and Transcutol®
In vitro skin permeation studies are a cornerstone in the development and evaluation of topical and transdermal drug delivery systems.[1] These studies offer critical insights into the rate and extent of drug absorption through the skin, aiding in the assessment of bioavailability, efficacy, and safety of dermatological formulations.[1] The Franz diffusion cell is a widely accepted and utilized apparatus for these studies, providing a reliable and reproducible method to simulate drug permeation through a membrane under controlled laboratory conditions.[1][2]
The apparatus consists of a donor chamber, where the test formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions.[1] These two chambers are separated by a membrane, which can be a synthetic membrane, animal skin, or human skin.[1][2]
Transcutol®, a highly purified form of diethylene glycol monoethyl ether (DEGEE), is a powerful solubilizer and penetration enhancer used in a variety of topical formulations.[3][4][5] Its mechanism of action involves altering the solubility parameter of the intercellular lipid domain of the stratum corneum and maintaining the skin's hydration dynamics, thereby facilitating drug permeation.[3]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a Franz diffusion cell experiment and the logical relationship of Transcutol®'s mechanism of action as a penetration enhancer.
Detailed Experimental Protocols
Materials and Equipment
-
Franz Diffusion Cells (vertical type)[2]
-
Water bath with circulator for temperature control[6]
-
Magnetic stirrers or stir bars for receptor chambers[2]
-
Membrane of choice (e.g., excised human or animal skin, synthetic membranes)
-
Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4)[6]
-
Test formulation containing the active pharmaceutical ingredient (API) and Transcutol®
-
Control formulation (without Transcutol®)
-
Syringes and needles for sampling
-
Parafilm or other means to cover the donor chamber
-
Analytical instrumentation for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)[7]
Franz Diffusion Cell Setup Protocol
-
Preparation of Receptor Medium : Prepare the receptor medium, ensuring it is degassed to prevent bubble formation which can interfere with diffusion.[6] For hydrophilic drugs, PBS is commonly used, while for lipophilic drugs, a solvent mixture like ethanol-water may be necessary.[6]
-
Membrane Preparation : If using biological membranes, carefully excise the skin and remove any subcutaneous fat. The skin can be used as full-thickness or the epidermis can be separated.[1] Pre-hydrate the membrane in the receptor solution to ensure it is fully hydrated before mounting.[6]
-
Cell Assembly :
-
Thoroughly clean all components of the Franz diffusion cells.[1]
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane area.[6]
-
Securely clamp the prepared membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber for skin membranes.[1][6]
-
-
Temperature Equilibration : Place the assembled cells in a water bath set to maintain the desired temperature, typically 32°C for skin permeation studies, to mimic physiological conditions.[6] Allow the cells to equilibrate for at least 30 minutes.
-
Application of Formulation : Accurately weigh and apply a consistent amount of the test or control formulation to the surface of the membrane in the donor chamber.[6]
-
Covering the Donor Chamber : Cover the donor chamber with parafilm or a lid to minimize evaporation during the experiment.[6]
Sampling Protocol
-
Sampling Schedule : Establish a predetermined sampling schedule (e.g., at 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Collection : At each time point, withdraw a small, precise aliquot of the receptor solution from the sampling arm of the receptor chamber.[6]
-
Receptor Medium Replacement : Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[6]
-
Sample Storage : Store the collected samples appropriately (e.g., in HPLC vials at 4°C) until analysis.
Sample Analysis and Data Calculation
-
Analytical Method : Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation of Permeation Parameters :
-
Cumulative Amount Permeated (Q) : Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for the drug removed in previous samples.[1]
-
Steady-State Flux (Jss) : Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (µg/cm²/h) is determined from the slope of the linear portion of this plot.[1]
-
Permeability Coefficient (Kp) : Calculate the permeability coefficient (cm/h) by dividing the steady-state flux by the initial drug concentration in the donor chamber.
-
Enhancement Ratio (ER) : The enhancement ratio is calculated by dividing the steady-state flux of the formulation containing Transcutol® by the steady-state flux of the control formulation.
-
Data Presentation: Quantitative Effects of Transcutol®
The following tables summarize the quantitative data from various studies on the permeation-enhancing effects of Transcutol®.
Table 1: Permeation Parameters of Various Drugs with Transcutol®
| Drug | Formulation Details | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Reference |
| Amiloride | Formulation with Transcutol® P | 16.2 ± 1.8 | - | 5.9 | [2] |
| Amiloride | Control | - | - | 1.0 | [2] |
| Flutamide | Emulgel with 1% Transcutol® P | 3.13 | - | - | [8] |
| Flutamide | Emulgel with 5% Transcutol® P | ~5.18 | - | 3.900 | [8] |
| Flutamide | Simple Emulgel (Control) | 1.035 | - | 1.000 | [8] |
| Ibuprofen | Microemulsion with 10% Transcutol® P | 42.98 ± 4.98 | - | - | [9] |
| Indomethacin | Nanoemulsion with Transcutol® | 22.61 ± 3.45 | 2.2 ± 0.0003 | 8.939 | [1] |
| Indomethacin | Conventional Gel (Control) | - | - | 1.000 | [1] |
| Meloxicam | Formulation with Transcutol® | - | - | 21 | [6] |
| Meloxicam | Hydrated Skin (Control) | - | - | 1 | [6] |
Table 2: Influence of Transcutol® Concentration on Permeation
| Drug | Transcutol® Concentration | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Transcutol® | 5% in PBS | 55 ± 10 | - | [6] |
| Transcutol® | 30% in PBS | 231 ± 40 | ~4.2 (relative to 5%) | [6] |
| 4-cyanophenol | 50:50 Transcutol®:Water | - | ~2 | [6] |
| 4-cyanophenol | Saturated Water (Control) | - | 1 | [6] |
Conclusion
The Franz diffusion cell is an invaluable tool for the in vitro characterization of topical and transdermal formulations. When used in conjunction with a well-designed protocol, it can provide reliable and reproducible data on the permeation of active ingredients. Transcutol® has been demonstrated to be an effective penetration enhancer for a variety of drugs, significantly increasing their transdermal flux. The data presented herein can serve as a valuable resource for researchers and formulation scientists working on the development of novel transdermal drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Enhancement of transdermal delivery of ibuprofen using microemulsion vehicle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing DEGEE as a Penetration Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a high-purity solvent and powerful solubilizing agent widely used in pharmaceutical and cosmetic formulations.[1] Its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum makes it a valuable excipient in the development of topical and transdermal drug delivery systems. DEGEE is thought to enhance skin penetration by interacting with the lipids in the stratum corneum, thereby increasing their fluidity and facilitating the diffusion of drug molecules.[1][2] This document provides detailed experimental protocols and data presentation guidelines for evaluating the efficacy and safety of DEGEE as a penetration enhancer.
In Vitro Skin Permeation Studies
The in vitro skin permeation test (IVPT) is a crucial method for assessing the effectiveness of a penetration enhancer. The Franz diffusion cell is the most commonly used apparatus for this purpose.[3][4][5] This protocol outlines the procedure for evaluating the effect of DEGEE on the dermal absorption of a model drug.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To quantify the effect of DEGEE on the flux and permeability of a selected API across a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine or rat) skin
-
Test formulation containing the API and DEGEE
-
Control formulation containing the API without DEGEE
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical method for API quantification
-
Water bath with stirrer
-
Syringes and needles
-
Parafilm
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Carefully mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor solution.
-
-
Cell Assembly and Equilibration:
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution.
-
Equilibrate the assembled cells in a water bath at 32°C for 30 minutes.
-
-
Dosing:
-
Apply a precise amount (e.g., 5-10 mg/cm²) of the test and control formulations to the surface of the skin in the donor compartment.
-
Cover the donor compartment with parafilm to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC method or another suitable analytical technique.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot (slope).
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the API in the donor formulation.
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with DEGEE) / Jss (without DEGEE).
-
Data Presentation: In Vitro Permeation
| Formulation | Active Pharmaceutical Ingredient (API) | DEGEE Concentration (%) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) |
| Control | Indomethacin | 0 | - | - | 1.0 |
| Test | Indomethacin | - | 22.61 ± 3.45 | 0.22 x 10⁻² ± 0.0003 | 8.939[6] |
| Control | Amiloride | 0 | - | - | 1.0 |
| Test | Amiloride | - | 16.2 ± 1.8 | - | 5.9[3] |
Note: The data for Indomethacin is from a nanoemulsion formulation containing DEGEE. The specific concentration of DEGEE was not detailed in the provided search result. The data for Amiloride is from a formulation containing Transcutol® P.
Experimental Workflow: In Vitro Skin Permeation Study
Caption: Workflow for in vitro skin permeation testing using Franz diffusion cells.
Cytotoxicity Assays
It is essential to evaluate the potential cytotoxicity of any penetration enhancer to ensure its safety for topical application. The MTT assay is a common method to assess cell viability.
Experimental Protocol: MTT Assay
Objective: To determine the concentration at which DEGEE exhibits a 50% inhibition of cell viability (IC50) in a skin cell line.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or human dermal fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DEGEE stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of DEGEE in culture medium to achieve a range of final concentrations (e.g., 0.1 to 20 mg/mL).
-
Remove the old medium from the wells and add 100 µL of the DEGEE-containing medium to the respective wells. Include a vehicle control (medium without DEGEE).
-
Incubate the plates for 24 or 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability (%) against the concentration of DEGEE.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation: Cytotoxicity
| Cell Line | DEGEE Concentration | Exposure Time (h) | Cell Viability (%) | IC50 (mg/mL) |
| HEK293 | 0.5 - 25 mg/mL | 24 | Dose-dependent decrease | 15[7] |
| 3T3 Mouse Fibroblasts | 0.01 - 2 mM | - | Dose-dependent inhibition | -[6][8] |
| Human Fibroblasts | 0.01 - 2 mM | - | Dose-dependent inhibition | -[6][8] |
Note: The IC50 value is for HEK293 (human embryonic kidney) cells. Data on fibroblasts showed dose-dependent inhibition but did not provide a specific IC50 value.
Experimental Workflow: Cytotoxicity (MTT) Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Skin Irritation Studies
Assessing the skin irritation potential of a penetration enhancer is a critical safety evaluation. The in vivo Draize test is a historical method, though in vitro methods using reconstructed human epidermis are now preferred.[9][10]
Experimental Protocol: In Vivo Skin Irritation (Modified Draize Test)
Objective: To evaluate the potential of DEGEE to cause skin irritation in an animal model.
Materials:
-
Albino rabbits
-
DEGEE (test substance)
-
Positive control (e.g., 1% sodium lauryl sulfate)
-
Negative control (e.g., saline)
-
Occlusive patches
-
Clippers
-
Draize scoring scale
Procedure:
-
Animal Preparation:
-
Acclimatize rabbits to the laboratory conditions.
-
On the day before the test, clip the fur from the dorsal area of the trunk.
-
-
Application:
-
Apply 0.5 mL of DEGEE, positive control, and negative control to separate, intact skin sites on each rabbit.
-
Cover the application sites with occlusive patches.
-
-
Observation:
-
After a 4-hour exposure period, remove the patches and gently wipe the skin to remove any residual test substance.
-
Score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal according to the Draize scoring system.
-
-
Data Analysis:
-
Calculate the Primary Irritation Index (PII) for each animal by averaging the scores for erythema and edema at the 24 and 48-hour time points.
-
Classify the irritation potential based on the PII score (e.g., 0 = non-irritating, >0-2 = slightly irritating, >2-5 = moderately irritating, >5 = severely irritating).
-
Data Presentation: Skin Irritation
| Test Substance | Animal Model | Observation | Primary Irritation Index (PII) | Irritation Classification |
| DEGEE | Rabbit | Minor erythema and edema of ~24h duration (for DGHE) | Not specified | Likely Non-irritating to Mild |
| DEGEE | Human | Not considered the source of irritation in cosmetic products | Not applicable | Safe and well-tolerated |
Note: The data for rabbits is for diethylene glycol monohexyl ether (DGHE), a related compound.[11] Human data indicates DEGEE is generally well-tolerated.[9] Specific PII scores for DEGEE were not found in the provided search results.
Experimental Workflow: In Vivo Skin Irritation Test
Caption: Workflow for the in vivo skin irritation test (modified Draize method).
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of DEGEE as a penetration enhancer. By following these standardized methods, researchers can generate reliable and comparable data on the efficacy and safety of DEGEE, facilitating its informed use in the development of novel topical and transdermal drug delivery systems. It is important to note that while DEGEE has been shown to be an effective penetration enhancer, its safety profile, particularly regarding cytotoxicity and skin irritation, should be thoroughly assessed for each specific formulation and intended use.
References
- 1. download.basf.com [download.basf.com]
- 2. Skin Sensitization Testing Needs and Data Uses by U.S. Regulatory and Research Agencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. This compound (Transcutol) displays antiproliferative properties alone and in combination with xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety assessment of the pharmacological excipient, this compound (DEGEE), using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. Draize test - Wikipedia [en.wikipedia.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. The comparative acute toxicity and primary irritancy of the monohexyl ethers of ethylene and diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of a Stable Gel Using Diethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene Glycol Monoethyl Ether (DEGEE), commercially known as Transcutol®, is a highly purified and safe solvent and penetration enhancer widely utilized in the pharmaceutical and cosmetic industries.[1][2] Its ability to solubilize a wide range of active pharmaceutical ingredients (APIs), particularly those that are poorly water-soluble, makes it an invaluable excipient in the development of topical and transdermal drug delivery systems.[3] DEGEE has been successfully incorporated into various dosage forms, including a commercially available 5% dapsone gel for the treatment of acne, demonstrating its utility in creating stable and effective topical products.[1][3]
These application notes provide a comprehensive guide to formulating a stable gel incorporating DEGEE, using a model formulation of a 1% Diclofenac Sodium gel with 10% DEGEE. Detailed protocols for the manufacturing process, as well as physical and chemical stability testing, are provided to assist researchers and formulation scientists in developing robust topical gel formulations.
Materials and Equipment
Materials
-
Diclofenac Sodium (API)
-
This compound (DEGEE/Transcutol®)
-
Carbomer 940 (Gelling Agent)
-
Triethanolamine (Neutralizing Agent)
-
Methylparaben (Preservative)
-
Propylparaben (Preservative)
-
Propylene Glycol (Co-solvent/Humectant)
-
Purified Water
Equipment
-
Analytical balance
-
pH meter
-
Viscometer (e.g., Brookfield viscometer)
-
Homogenizer/High-shear mixer
-
Mechanical stirrer
-
Water bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Spatulas and stirring rods
-
Stability chambers
Exemplary Formulation
The following table outlines a model formulation for a 1% Diclofenac Sodium gel containing 10% DEGEE. This formulation serves as a starting point for development and can be optimized based on the specific API and desired gel characteristics.
| Ingredient | Function | Concentration (% w/w) |
| Diclofenac Sodium | Active Pharmaceutical Ingredient | 1.0 |
| This compound (DEGEE) | Solvent / Penetration Enhancer | 10.0 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Co-solvent / Humectant | 5.0 |
| Methylparaben | Preservative | 0.18 |
| Propylparaben | Preservative | 0.02 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |
| Purified Water | Vehicle | q.s. to 100 |
Manufacturing Protocol
This protocol details the step-by-step procedure for the preparation of the exemplary DEGEE-containing gel.
-
Preparation of the Aqueous Phase:
-
Accurately weigh and disperse Carbomer 940 in a beaker containing the required amount of purified water with continuous stirring using a mechanical stirrer. Avoid clump formation.
-
Allow the dispersion to hydrate for 24 hours to ensure complete swelling of the polymer.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, dissolve Methylparaben and Propylparaben in Propylene Glycol with gentle heating in a water bath (approximately 60°C).
-
Once dissolved, add the this compound (DEGEE) to this mixture and stir until uniform.
-
-
API Incorporation:
-
Slowly add the Diclofenac Sodium to the oil phase mixture from step 2 with continuous stirring until it is completely dissolved.
-
-
Formation of the Gel:
-
Slowly add the oil phase (containing the API and other excipients) to the hydrated Carbomer dispersion from step 1 with continuous mixing using a homogenizer at a low speed.
-
Mix until a homogenous dispersion is formed.
-
-
Neutralization:
-
Slowly add Triethanolamine dropwise to the formulation while continuously stirring and monitoring the pH.
-
Continue adding the neutralizing agent until the pH of the gel reaches the desired range of 6.5-7.0. A clear, viscous gel will form.
-
-
Final Mixing and Degassing:
-
Continue mixing the gel at a low speed for a few minutes to ensure uniformity.
-
Allow the gel to stand for some time to remove any entrapped air bubbles.
-
Experimental Protocols for Stability Testing
A comprehensive stability testing program is crucial to ensure the quality, safety, and efficacy of the final product. The following protocols are recommended for evaluating the stability of the DEGEE-containing gel.
Physical Stability Assessment
a. Organoleptic Properties:
-
Protocol: Visually inspect the gel for any changes in color, clarity, and homogeneity at specified time points. Assess the odor of the gel.
-
Acceptance Criteria: The gel should remain clear, homogenous, and free from any visible particles or phase separation. The color and odor should remain unchanged.
b. pH Measurement:
-
Protocol: Disperse 1 g of the gel in 10 mL of purified water and measure the pH of the dispersion using a calibrated pH meter.
-
Acceptance Criteria: The pH should remain within the specified range (e.g., 6.5 ± 0.5) throughout the stability study.
c. Viscosity Measurement:
-
Protocol: Measure the viscosity of the gel using a Brookfield viscometer with an appropriate spindle at a defined rotational speed (e.g., 10 rpm) and temperature (e.g., 25°C).
-
Acceptance Criteria: The viscosity should not change significantly from the initial value. A change of ±10% is often considered acceptable.
d. Spreadability:
-
Protocol: Place a known weight (e.g., 0.5 g) of the gel on a glass slide. Place another glass slide on top and apply a standard weight (e.g., 100 g) for a fixed time (e.g., 1 minute). Measure the diameter of the spread gel.
-
Acceptance Criteria: The spreadability of the gel should not change significantly over time, indicating consistent rheological properties.
e. Centrifugation Test:
-
Protocol: Centrifuge a sample of the gel at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
Acceptance Criteria: The gel should not show any signs of phase separation after centrifugation.
f. Freeze-Thaw Cycling:
-
Protocol: Subject the gel to at least three cycles of alternating temperatures, for example, 24 hours at -10°C followed by 24 hours at 25°C.[1]
-
Acceptance Criteria: The gel should maintain its physical integrity, with no signs of syneresis (weeping) or phase separation.
Chemical Stability Assessment
a. Assay of Active Pharmaceutical Ingredient (API):
-
Protocol: Develop and validate a stability-indicating analytical method (e.g., HPLC) to quantify the concentration of Diclofenac Sodium in the gel.
-
Acceptance Criteria: The API content should remain within 90-110% of the initial concentration.
b. Degradation Products:
-
Protocol: Using the same stability-indicating method, monitor for the presence of any degradation products.
-
Acceptance Criteria: Any specified or unspecified degradation products should not exceed the limits defined by regulatory guidelines (e.g., ICH Q3B).
Data Presentation: Exemplary Stability Data
The following tables present illustrative stability data for the model 1% Diclofenac Sodium gel with 10% DEGEE, stored under different conditions as per ICH guidelines. Note: This is representative data to demonstrate how results should be presented and is not derived from actual experimental studies.
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Test Parameter | Initial | 3 Months | 6 Months | 12 Months |
| Appearance | Clear, homogenous gel | Conforms | Conforms | Conforms |
| Color | Colorless | Colorless | Colorless | Colorless |
| Odor | Characteristic | Characteristic | Characteristic | Characteristic |
| pH | 6.8 | 6.7 | 6.6 | 6.5 |
| Viscosity (cP) | 25,000 | 24,500 | 24,000 | 23,500 |
| Diclofenac Sodium Assay (%) | 100.2 | 99.8 | 99.1 | 98.5 |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Test Parameter | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | Clear, homogenous gel | Conforms | Conforms | Conforms |
| Color | Colorless | Colorless | Colorless | Colorless |
| Odor | Characteristic | Characteristic | Characteristic | Characteristic |
| pH | 6.8 | 6.7 | 6.5 | 6.3 |
| Viscosity (cP) | 25,000 | 24,000 | 23,000 | 22,000 |
| Diclofenac Sodium Assay (%) | 100.2 | 99.5 | 98.7 | 97.8 |
Visualizations
The following diagrams illustrate the key workflows for the formulation and stability testing of the DEGEE-containing gel.
Conclusion
This compound is a versatile and safe excipient that can be effectively used to formulate stable and elegant topical gels. By following the detailed protocols for manufacturing and stability testing outlined in these application notes, researchers and drug development professionals can confidently develop robust DEGEE-containing gel formulations. The provided exemplary formulation and stability data serve as a valuable guide for initiating and evaluating such development projects. Further optimization of the formulation may be required depending on the specific active pharmaceutical ingredient and desired product characteristics.
References
Application Notes and Protocols for the Quantification of Diethylene Glycol Monoethyl Ether (DEGEE) in Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylene glycol monoethyl ether (DEGEE), also known as Transcutol®, is a versatile solvent and penetration enhancer frequently used in pharmaceutical and cosmetic formulations. Its ability to solubilize a wide range of active pharmaceutical ingredients (APIs) and enhance their permeation through the skin makes it a valuable excipient in topical, transdermal, and oral liquid dosage forms. However, due to potential safety concerns and the need for precise formulation control, accurate and reliable quantification of DEGEE is crucial for quality control and regulatory compliance.
These application notes provide detailed protocols for the quantitative analysis of DEGEE in various formulations, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a highly specific and sensitive technique. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed.
Analytical Techniques Overview
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it provides definitive identification and quantification of the analyte.[1][2] GC-MS is particularly well-suited for the analysis of DEGEE due to its volatility.[3][4]
High-Performance Liquid Chromatography (HPLC) is another widely used technique in pharmaceutical analysis for separating and quantifying compounds dissolved in a liquid.[5] For analytes like DEGEE that lack a strong chromophore, derivatization may be necessary to enhance detection by common HPLC detectors like UV-Vis.[6][7]
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative performance parameters for the analytical methods described.
Table 1: GC-MS Method Performance for DEGEE Quantification in a Cream Matrix
| Parameter | Result |
| Linearity Range | 25 - 200 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.995[3] |
| Limit of Detection (LOD) | 3.70 µg/mL[3] |
| Limit of Quantification (LOQ) | 12.34 µg/mL[3] |
| Accuracy (Mean Recovery) | 96.72% - 100.40%[3] |
| Precision (RSD) | < 15%[3] |
Table 2: GC-MS Method Performance for Diethylene Glycol (DEG) in Oral Solutions (FDA Method)
| Parameter | Result |
| Linearity Range | 10 - 1000 ppm (0.001% to 0.1%)[8] |
| Limit of Detection (LOD) | 0.1 ppm (0.000010%)[8] |
| Limit of Quantification (LOQ) | 0.3 ppm (0.00003%)[8] |
Note: Data for DEG is provided as a reference for a similar analyte in a relevant matrix.
Experimental Protocols
Protocol 1: Quantification of DEGEE in Topical Cream Formulations by Headspace GC-MS
This protocol is based on a validated method for the simultaneous detection of glycol ethers in cosmetic creams.[3]
1. Sample Preparation
A robust sample preparation procedure is critical for extracting DEGEE from the complex matrix of a cream formulation.
-
Extraction:
-
Accurately weigh approximately 0.1 g of the cream sample into a 10 mL glass vial.[4]
-
Add 2 mL of ethanol to the vial.[3]
-
Seal the vial and vortex for 1 minute to ensure thorough mixing.
-
Place the vial in an ultrasonic bath for 10 minutes at 25°C to facilitate the extraction of DEGEE.[4]
-
Allow the sample to cool to room temperature.
-
If necessary, centrifuge the extract to separate any precipitated excipients.[9][10]
-
Transfer the supernatant to a headspace vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Headspace Autosampler Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 minutes
-
-
GC Parameters:
-
Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film thickness (or equivalent polar column).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 split ratio) to handle the solvent and protect the column.[11]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp to 230°C at a rate of 10°C/min.
-
Hold at 230°C for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Ions to Monitor for DEGEE: m/z 45, 59, 72, 75. The primary quantifying ion is typically m/z 72.[3]
-
3. Calibration and Quantification
-
Prepare a stock solution of DEGEE in ethanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 25 µg/mL to 200 µg/mL.[3]
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the quantifying ion (m/z 72) against the concentration of DEGEE.
-
Quantify the amount of DEGEE in the prepared samples by interpolating their peak areas from the calibration curve.
Protocol 2: General Approach for Quantification of DEGEE in Oral Solutions by GC-MS
This protocol is adapted from the FDA's methodology for analyzing diethylene glycol (DEG) and ethylene glycol (EG) in cough syrups and can be applied to the analysis of DEGEE in similar liquid formulations.[8]
1. Sample Preparation
-
Accurately weigh an appropriate amount of the oral solution (e.g., 1 g) into a volumetric flask (e.g., 10 mL).
-
Add a known amount of a suitable internal standard (IS), such as 1,3-propanediol.[11]
-
Dilute to volume with a suitable solvent, such as methanol or a mixture of water and acetonitrile.[8][11]
-
Mix thoroughly by vortexing.
-
If the sample contains suspended solids, filter through a 0.22 µm PTFE syringe filter before analysis.[8][10]
-
Transfer an aliquot to an autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
The instrumental parameters would be similar to those described in Protocol 1, with potential adjustments to the oven temperature program to ensure optimal separation from other formulation components.
3. Calibration and Quantification
Calibration and quantification would follow the same principles as outlined in Protocol 1, incorporating the internal standard in both the calibration standards and the samples for improved accuracy and precision. The concentration of the calibration standards should bracket the expected concentration of DEGEE in the samples.
Visualizations
Discussion and Considerations
-
Method Validation: Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][13]
-
Choice of Internal Standard: For quantitative analysis, the use of an internal standard (IS) is highly recommended to correct for variations in sample preparation and instrument response. The IS should be a compound that is chemically similar to the analyte but not present in the sample matrix. For DEGEE, other glycol ethers or deuterated DEGEE could be suitable candidates.
-
Alternative Technique: HPLC-UV with Derivatization: For laboratories where GC-MS is not available, HPLC with UV detection can be an alternative. Since DEGEE lacks a strong UV chromophore, a pre-column derivatization step is necessary to attach a UV-absorbing moiety to the molecule. Reagents such as p-toluenesulfonyl isocyanate have been used for the derivatization of glycols.[6][7][14] This approach, however, adds complexity to the sample preparation process. The development and validation of such a method would involve optimizing the derivatization reaction and the chromatographic separation of the resulting derivative.
Conclusion
The GC-MS method, particularly with headspace sampling for semi-solid formulations, offers a specific, sensitive, and robust approach for the quantification of DEGEE in pharmaceutical and cosmetic products. The detailed protocols and performance data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement reliable quality control testing for formulations containing DEGEE.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. environics.com [environics.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Transcutol® for Enhanced Skin Permeation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on utilizing Transcutol® (highly purified diethylene glycol monoethyl ether, DEGEE) to enhance skin permeation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Transcutol® and what are its primary functions in topical formulations?
A1: Transcutol®, with the INCI name this compound, is a high-purity solvent and a powerful skin penetration enhancer used in a variety of topical and transdermal pharmaceutical formulations.[1][2] Its primary functions are to:
-
Act as a powerful solubilizer: Transcutol® can dissolve a wide range of both hydrophilic and lipophilic Active Pharmaceutical Ingredients (APIs), which is a critical first step for skin delivery.[3][4]
-
Enhance skin penetration and permeation: It facilitates the passage of APIs through the stratum corneum, the skin's primary barrier.[1][2]
-
Serve as a versatile excipient: It is compatible with many formulation types, including gels, creams, emulsions, foams, and ointments.[1][2][4]
Q2: What is the mechanism of action by which Transcutol® enhances skin permeation?
A2: The mechanism of Transcutol® is often described as a "push and pull effect".[1]
-
"Push" Effect: Transcutol® is a strong solubilizer. By increasing the solubility of an API within the formulation vehicle, it raises the drug's concentration gradient, which is the thermodynamic driving force for diffusion into the skin.[1][3]
-
"Pull" Effect: Transcutol® penetrates the stratum corneum and is thought to interfere with the highly organized lipid bilayer structure.[1][5] This temporary and reversible disruption reduces the barrier's resistance, making it easier for the API to diffuse through.[6] It can also alter the solubility within the stratum corneum itself, facilitating drug partitioning into the skin.[3][5]
Q3: Is Transcutol® safe for topical use, and what are typical concentrations?
A3: Yes, highly purified grades of Transcutol® have an established safety profile and are considered non-irritant for skin delivery.[1][7] Gattefossé, a manufacturer, guarantees a minimum purity of 99.8% for its pharmaceutical-grade Transcutol® P to ensure safety.[1] It has been used for decades in numerous cosmetic and pharmaceutical products without adverse effects being reported.[1] According to the US FDA Inactive Ingredient Database, DEGEE has been used in topical gels at concentrations up to 49.91% and in transdermal patches as well.[1][4] While high concentrations are possible, the optimal concentration depends heavily on the specific API and formulation.
Q4: Can Transcutol® be used in combination with other penetration enhancers?
A4: Yes, a synergistic effect on permeation enhancement has been reported when Transcutol® is combined with other enhancers, such as Capryol® and Lauroglycol™.[4] Combining enhancers with different mechanisms of action can be a highly effective strategy for difficult-to-deliver APIs.
Troubleshooting Guide
Q1: My in vitro permeation results show high variability between different skin donors. How can I minimize this?
A1: Inter-donor variability is a common and inherent challenge in skin permeation studies due to biological differences between individuals.[8]
-
Troubleshooting Steps:
-
Standardize Skin Source: Use skin from a consistent anatomical site (e.g., abdomen) as permeability varies across the body. Document donor information such as age and sex, as these factors can influence skin properties.[8]
-
Standardize Skin Preparation: Implement a consistent protocol for skin processing, including dermatoming to a uniform thickness, as this significantly impacts permeability.[8]
-
Increase Sample Size: Using a larger number of skin donors (a higher n-number) can help average out individual differences and provide a more representative mean value.[8]
-
Use a Reference Compound: Include a well-characterized reference compound (e.g., caffeine for hydrophilic APIs, testosterone for lipophilic APIs) in your experiments. This allows for data normalization across different donors and helps identify outlier skin samples.[8]
-
Perform Skin Integrity Testing: Before starting the permeation experiment, assess the integrity of each skin sample. Discard any samples that do not meet the acceptance criteria. (See Protocol P2).
-
Q2: I am not observing the expected enhancement in permeation after adding Transcutol®. What could be wrong?
A2: Several factors could contribute to a lack of permeation enhancement. A systematic approach is needed to identify the root cause.
-
Troubleshooting Steps:
-
Check API Solubility: The "push" effect of Transcutol® relies on increasing the API's solubility in the vehicle.[1] Ensure your API is fully solubilized at the tested Transcutol® concentration. If the API precipitates in the donor vehicle, the concentration gradient and permeation will decrease.
-
Verify Skin Integrity: Compromised skin (e.g., with scratches or holes) can lead to artificially high and erratic permeation, masking the specific effect of the enhancer. Conversely, improperly stored or prepared skin may have a hyper-barricaded nature. Always perform integrity tests.[8]
-
Optimize Transcutol® Concentration: The relationship between Transcutol® concentration and permeation enhancement is not always linear and is API-dependent. A study on clonazepam found that a 50% concentration provided the right balance between solubility and permeation.[4] For flutamide, concentrations between 0.5% and 5% all increased flux compared to a control.[9] It is crucial to test a range of concentrations (e.g., 5%, 10%, 20%, 40%) to find the optimum for your specific API.
-
Ensure Sink Conditions: The concentration of the drug in the receptor phase of the diffusion cell should not exceed 10% of its solubility in that medium.[8] If this condition is not met, the diffusion gradient decreases, artificially lowering the measured permeation rate. Consider increasing the receptor volume, sampling frequency, or adding a solubilizer (e.g., a small percentage of ethanol or PEG 400) to the receptor fluid if API solubility is low.[10]
-
Q3: The concentration of my API is highly variable in the receptor solution between replicate Franz cells. What are the likely causes?
A3: This issue can stem from problems with the experimental setup, the formulation itself, or the analytical method.[8]
-
Troubleshooting Steps:
-
Inhomogeneous Donor Phase: Ensure the API is completely dissolved or uniformly suspended in the formulation. For suspensions, use a validated application procedure to ensure a consistent dose is applied to each cell.[8][11]
-
Air Bubbles: Check for air bubbles trapped underneath the skin membrane in the receptor chamber. Bubbles reduce the effective surface area for diffusion and can be a major source of variability. Ensure proper cell assembly to avoid them.[12]
-
Inconsistent Dosing: Use positive-displacement pipettes or a consistent, validated technique to apply the formulation to the donor chamber, ensuring uniform coverage and dose amount.[11]
-
Analytical Method Variability: Validate your analytical method (e.g., HPLC) for specificity, linearity, accuracy, and precision as per ICH guidelines.[13][14] High variability could be due to issues with sample preparation, injection volume, or instrument stability.
-
Data on Transcutol® Concentration and Permeation Enhancement
The optimal concentration of Transcutol® is highly dependent on the API and the overall formulation. The following tables summarize quantitative data from various studies.
Table 1: Effect of Transcutol® Concentration on API Flux
| API | Transcutol® Conc. (% w/w) | Skin Model | Base Formulation | Steady-State Flux (Jss) | Enhancement Ratio (ER) | Reference |
| Meloxicam | Not Specified | Rat Skin | Not Specified | - | 21x vs hydrated skin | [5] |
| Clonazepam | 40% | Rabbit Ear | Hydrophilic Gel | 1.24 µg/cm²/h | - | [5] |
| Clonazepam | 50% | Rabbit Ear | Hydrophilic Gel | 1.73 µg/cm²/h | 2.4x vs control | [5] |
| Flutamide | 0.5% | Rat Skin | Emulgel | - | 1.98x vs control | [9] |
| Flutamide | 1.0% | Rat Skin | Emulgel | - | - | [9] |
| Flutamide | 5.0% | Rat Skin | Emulgel | - | 5.60x vs control | [9] |
| Transcutol® | 5% | Pig Ear Skin | PBS Solution | 55 ± 10 µg/cm²/h | - | [5] |
| Transcutol® | 30% | Pig Ear Skin | PBS Solution | 231 ± 40 µg/cm²/h | ~4.2x vs 5% | [5] |
Table 2: Effect of Transcutol® Concentration on API Skin Accumulation
| API | Transcutol® Conc. (% w/w) | Skin Model | Skin Accumulation | Reference |
| Oxybenzone | 0% | Hairless Mice | 22.9 ± 2.8 µg/mg | [15] |
| Oxybenzone | 50% | Hairless Mice | 80.8 ± 27.2 µg/mg | [15] |
| Octyl Methoxycinnamate | 0% | Hairless Mice | 9.0 ± 0.9 µg/mg | [15] |
| Octyl Methoxycinnamate | 50% | Hairless Mice | 39.8 ± 12.2 µg/mg | [15] |
Experimental Protocols
Protocol P1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for conducting a typical IVPT study.[12][16][17]
-
Receptor Solution Preparation:
-
Skin Membrane Preparation:
-
Thaw frozen human or animal skin slowly.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If using full-thickness skin, ensure it is dermatomed to a consistent thickness.
-
Perform skin integrity testing (Protocol P2) on each skin section before mounting.
-
-
Franz Cell Assembly:
-
Thoroughly clean all glass components.[16]
-
Fill the receptor chamber with the pre-warmed, degassed receptor solution, ensuring no air bubbles are present.
-
Carefully mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[16]
-
Clamp the chambers together securely.
-
Place the assembled cells into the heating/stirring block and start the magnetic stirring and water circulation to maintain the skin surface temperature at 32 ± 1°C.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) uniformly to the skin surface in the donor chamber.[11]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the sampling arm of the receptor chamber.[16]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume.[12]
-
Store samples appropriately (e.g., at 4°C or -20°C) prior to analysis.
-
-
Data Analysis:
-
Analyze the concentration of the API in the collected samples using a validated analytical method like HPLC.[18]
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.[16]
-
Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[16]
-
Protocol P2: Skin Integrity Assessment
It is critical to confirm the barrier integrity of the skin membrane before each experiment.
-
Method 1: Transepidermal Water Loss (TEWL)
-
Mount the skin in the Franz cell and allow it to equilibrate.
-
Use a TEWL probe to measure the rate of water vapor flux from the skin surface.
-
Acceptance Criterion: A TEWL value below 10 g/m²/h is generally considered indicative of an intact barrier.[8]
-
-
Method 2: Electrical Resistance
-
Mount the skin in the Franz cell with electrolyte solution (e.g., PBS) on both sides.
-
Place electrodes in the donor and receptor chambers and measure the electrical resistance across the skin using an ohmmeter.
-
Acceptance Criterion: A resistance value greater than 2 kΩ is typically indicative of a competent barrier.[8]
-
-
Method 3: Tritiated Water Permeation
-
Apply a solution of tritiated water ([³H]H₂O) to the donor chamber.
-
Measure the flux of the radiolabeled water across the skin.
-
Acceptance Criterion: Low permeability of [³H]H₂O indicates an intact barrier. This method is highly sensitive but requires handling of radioactive materials.[8]
-
Protocol P3: API Quantification using High-Performance Liquid Chromatography (HPLC)
A validated analytical method is essential for accurate results.[13]
-
Method Development:
-
Method Validation (as per ICH Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the API in the presence of excipients and receptor medium components.[14]
-
Linearity: Prepare a calibration curve with at least five concentrations and demonstrate a linear relationship between peak area and concentration (correlation coefficient R² > 0.999).[13][14]
-
Accuracy & Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method at multiple concentration levels.[13]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.[14]
-
-
Sample Analysis:
-
Prepare standards and quality control samples.
-
Inject the collected samples from the IVPT study into the HPLC system.
-
Quantify the API concentration in each sample by comparing its peak area to the calibration curve.
-
References
- 1. permegear.com [permegear.com]
- 2. Transcutol® P ⋅ Gattefossé [gattefosse.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rapamycin.news [rapamycin.news]
- 8. benchchem.com [benchchem.com]
- 9. sid.ir [sid.ir]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. permegear.com [permegear.com]
- 12. youtube.com [youtube.com]
- 13. jocpr.com [jocpr.com]
- 14. Human Skin Permeation Studies with PPARγ Agonist to Improve Its Permeability and Efficacy in Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Transcutol CG on the skin accumulation and transdermal permeation of ultraviolet absorbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Troubleshooting Phase Separation in DEGEE Microemulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation issues encountered during the formulation of diethylene glycol monoethyl ether (DEGEE) microemulsions.
Frequently Asked Questions (FAQs)
Q1: What is DEGEE and why is it used in microemulsions?
This compound (DEGEE), commercially known as Transcutol®, is a versatile solvent and penetration enhancer used in pharmaceutical and cosmetic formulations.[1][2] In microemulsions, it is often employed as a cosurfactant due to its ability to reduce interfacial tension and increase the flexibility of the surfactant film at the oil-water interface, which is crucial for the formation of stable microemulsions.[1][3]
Q2: What is phase separation in a microemulsion?
Phase separation is the process where a single-phase, thermodynamically stable microemulsion separates into two or more distinct liquid phases.[4] This instability can manifest as cloudiness, layering, or creaming of the formulation. The appearance of phase separation indicates that the formulation is no longer a stable microemulsion.
Q3: What are the common causes of phase separation in DEGEE microemulsions?
Several factors can lead to the destabilization and phase separation of DEGEE microemulsions:
-
Incorrect Component Ratios: The relative concentrations of the oil phase, aqueous phase, surfactant, and DEGEE (cosurfactant) are critical.[5] If the composition falls outside the stable microemulsion region of the phase diagram, phase separation will occur.
-
Inappropriate Surfactant Selection: The hydrophilic-lipophilic balance (HLB) of the surfactant system must be optimized for the specific oil and aqueous phases used.[5]
-
Temperature Fluctuations: Changes in temperature can alter the solubility of the components, especially non-ionic surfactants, and affect the interfacial tension, leading to phase separation.[6][7]
-
Insufficient Mixing Energy: While microemulsions form spontaneously under the right thermodynamic conditions, adequate mixing is necessary to ensure homogeneity.[8]
-
Incorporation of Active Pharmaceutical Ingredients (APIs): The addition of a drug can disrupt the delicate equilibrium of the microemulsion, requiring a re-optimization of the formulation.
Troubleshooting Guide for Phase Separation
This guide provides a systematic approach to diagnosing and resolving phase separation in your DEGEE microemulsion formulations.
Problem: The microemulsion appears cloudy or milky immediately after preparation.
This issue often points to a fundamental problem with the formulation's composition.
| Possible Cause | Suggested Solution |
| Incorrect Surfactant/Cosurfactant (S/CoS) Ratio | The ratio of surfactant to DEGEE is crucial for creating a stable interfacial film. Systematically vary the S/CoS ratio (e.g., 1:1, 2:1, 1:2) to find the optimal balance for your system.[9][10] |
| Insufficient Amount of Surfactant/Cosurfactant Mixture (Smix) | The total concentration of the surfactant and DEGEE may be too low to stabilize the oil-water interface.[5] Gradually increase the concentration of the Smix. |
| Incompatible Oil Phase | The chosen oil may not be compatible with the selected surfactant system. Consider screening different oils or adjusting the surfactant HLB to better match the oil phase.[11][12] |
Problem: The microemulsion is clear initially but separates after a few hours or days.
This delayed instability suggests that the formulation is close to the boundary of the stable region.
| Possible Cause | Suggested Solution |
| Thermodynamic Instability | The formulation may not be thermodynamically stable. Perform stability tests such as centrifugation and freeze-thaw cycles to assess the robustness of the microemulsion.[13] Formulations that fail these tests require re-optimization of component ratios. |
| Ostwald Ripening | Smaller droplets may be dissolving and depositing onto larger ones, leading to an overall increase in droplet size and eventual phase separation. Optimizing the S/CoS ratio can create a more rigid interfacial film, slowing down this process. |
| Temperature Sensitivity | The microemulsion may be stable only within a narrow temperature range. Evaluate the stability of your formulation at different temperatures (e.g., 4°C, 25°C, 40°C) to determine its stable temperature range.[14] |
Problem: The microemulsion becomes unstable after adding an active pharmaceutical ingredient (API).
The API can alter the physicochemical properties of the microemulsion.
| Possible Cause | Suggested Solution |
| Drug-Induced Destabilization | The API may be partitioning at the oil-water interface, disrupting the surfactant film, or altering the required HLB of the system. |
| 1. Re-optimize the Formulation: After incorporating the API, you may need to re-evaluate the optimal S/CoS ratio and the overall concentration of the Smix. | |
| 2. Increase Smix Concentration: A higher concentration of the surfactant and DEGEE may be necessary to accommodate the drug while maintaining a stable microemulsion. |
Data Presentation: Exemplary DEGEE Microemulsion Formulations
The following tables provide examples of DEGEE-containing microemulsion formulations from various studies. These can serve as a starting point for your own formulation development.
Table 1: Compositions of Exemplary DEGEE Microemulsion Formulations
| Oil Phase | Surfactant | Cosurfactant | S/CoS Ratio (w/w) | Reference |
| Isopropyl Myristate | Brij 97 | DEGEE (Transcutol®) | 1:1, 2:1, 3:1 | [11] |
| Capryol 90 | Cremophor RH40 | DEGEE (Transcutol® P) | 1:1 | [2] |
| Lauroglycol FCC | Tween 80 | DEGEE (Transcutol® P) | Not Specified | [15] |
| Isopropyl Myristate | Tween 80 | DEGEE | Not Specified | [3] |
Table 2: Physicochemical Characteristics of Selected Microemulsion Formulations
| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | pH | Reference |
| F4 (Clove Oil) | 11.2 - 96.4 | - | - | - | [16] |
| F15 (Miconazole Nitrate) | 144.0 | - | -19.0 ± 8.24 | 6.97 | [8] |
| Optimized Griseofulvin ME | 158.0 | - | - | - | [17] |
| Ibuprofen ME (with DEGEE) | 119.8 - 153.3 | - | - | 4.9 - 5.6 | [18] |
Experimental Protocols
1. Preparation of DEGEE Microemulsions using the Water Titration Method
This method is commonly used to construct pseudo-ternary phase diagrams and identify the microemulsion region.
Materials:
-
Oil Phase (e.g., Isopropyl Myristate)
-
Surfactant (e.g., Tween 80)
-
Cosurfactant (DEGEE)
-
Aqueous Phase (e.g., Deionized Water)
Procedure:
-
Prepare a series of mixtures of the surfactant and DEGEE (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).[11]
-
For each Smix ratio, prepare various ratios of the oil phase and the Smix (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Place each oil/Smix mixture in a small beaker or vial and begin titrating with the aqueous phase dropwise under constant stirring (e.g., using a magnetic stirrer).[11]
-
Observe the mixture for changes in appearance. The transition from a turbid or milky emulsion to a clear and transparent solution indicates the formation of a microemulsion.[16]
-
Record the composition of each clear and transparent formulation.
-
Plot the compositions on a pseudo-ternary phase diagram to delineate the microemulsion region.
2. Thermodynamic Stability Testing of DEGEE Microemulsions
These tests are essential to evaluate the long-term stability of the formulated microemulsions under stress conditions.
a) Centrifugation Stress Test:
-
Place 5-10 mL of the microemulsion formulation into a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3500-5000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or cracking. A stable microemulsion will remain clear and homogenous.[16]
b) Freeze-Thaw Cycle Test:
-
Place a sample of the microemulsion in a suitable container.
-
Subject the sample to a series of temperature cycles. A typical cycle consists of storing the sample at a low temperature (e.g., -5°C or -21°C) for 24-48 hours, followed by storage at a higher temperature (e.g., 25°C or 40°C) for the same duration.[13]
-
Repeat this cycle for a predetermined number of times (e.g., three cycles).
-
After the final cycle, visually inspect the sample for any signs of phase separation or instability.
Visualizations
Caption: Troubleshooting workflow for addressing phase separation in DEGEE microemulsions.
Caption: Conceptual diagram of a DEGEE-stabilized oil-in-water microemulsion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dataphysics-instruments.com [dataphysics-instruments.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-dependent phase transition microemulsions for enhanced transdermal delivery of finasteride and silodosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. nveo.org [nveo.org]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Evaluation of Microemulsion Systems Containing Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. jpsionline.com [jpsionline.com]
- 17. researchgate.net [researchgate.net]
- 18. Permeation Enhancer in Microemulsions and Microemulsion-Based Gels: A Comparison of this compound and Oleyl Alcohol [mdpi.com]
Impact of Diethylene Glycol Monoethyl Ether purity on experimental outcomes
This guide provides essential information for researchers, scientists, and drug development professionals on the critical impact of Diethylene Glycol Monoethyl Ether (DEGEE) purity on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGEE) and what is it used for in research? A1: this compound (DEGEE), also known as Transcutol®, is a high-purity solvent widely used in pharmaceutical and cosmetic applications.[1][2][3] Due to its ability to solubilize both hydrophilic and lipophilic compounds, it is frequently used as a carrier solvent in topical, transdermal, oral, and injectable drug formulations to enhance drug absorption and penetration.[1][4][5]
Q2: What are the common impurities found in DEGEE? A2: The most significant impurities in industrial or lower-grade DEGEE are ethylene glycol (EG) and diethylene glycol (DEG).[1][5] Commercial products may contain an appreciable amount of ethylene glycol.[4] Pharmaceutical-grade DEGEE, however, is highly purified to minimize these contaminants, often achieving >99.9% purity.[1]
Q3: How does the purity of DEGEE affect experimental results, particularly in toxicology? A3: The purity of DEGEE is critical, as impurities can significantly alter experimental outcomes. Early toxicology studies using industrial-grade DEGEE (sometimes as low as 98% pure) reported adverse effects that are now largely attributed to the ethylene glycol impurity, a known toxicant.[1][5] Recent studies using high-purity (99% or greater) DEGEE are essential to rule out any impurity-associated toxic effects and accurately assess the safety profile of the excipient itself.[5]
Q4: My in-vitro cell viability results are inconsistent when using DEGEE. Could purity be the issue? A4: Yes, inconsistent results in cell-based assays can be a direct consequence of variable DEGEE purity. The presence of impurities like ethylene glycol can contribute to unexpected cytotoxicity.[6] It is crucial to use a consistent, high-purity grade of DEGEE for such experiments and to always check the certificate of analysis for the batch you are using.
Q5: What grade of DEGEE should I use for drug formulation and development? A5: For all pharmaceutical applications, including research and development of topical, oral, or injectable formulations, it is imperative to use a high-purity, pharmaceutical-grade DEGEE (e.g., >99.9% pure).[1][3] The use of lower grades can introduce toxic impurities and create variability that can compromise stability, safety, and efficacy studies.[7][8] Regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) have set limits for impurities like ethylene glycol in DEGEE used in cosmetic products.[4]
Q6: How can I determine the purity of my DEGEE sample? A6: The purity of DEGEE can be determined using various analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques to separate, identify, and quantify components in a mixture.[9][] Other methods include titration for acidity and specialized tests for specific impurities like 1,4-dioxane.[11]
Troubleshooting Guide
| Issue Encountered | Potential Link to DEGEE Purity | Recommended Actions |
| Unexpected Cytotoxicity in Cell Cultures | Lower-grade DEGEE may contain toxic levels of ethylene glycol (EG).[5] | 1. Verify the purity of the DEGEE from the Certificate of Analysis (CoA). 2. Switch to a pharmaceutical-grade DEGEE (>99.9% purity). 3. Run a control experiment with a new, certified high-purity batch to confirm if the solvent is the source of toxicity. |
| Inconsistent Drug Solubility or Formulation Instability (e.g., phase separation) | Impurities can alter the physicochemical properties of the solvent, affecting its ability to dissolve the Active Pharmaceutical Ingredient (API) or maintain formulation integrity.[8][12] | 1. Ensure you are using the same grade and supplier of DEGEE for all batches. 2. Consider analytical testing (e.g., HPLC, GC-MS) to confirm the purity and identity of your DEGEE stock. 3. Review excipient compatibility, as impurities may interact differently with other formulation components.[13] |
| Poor Reproducibility in Skin Permeation Assays (IVPT) | Variable levels of impurities can affect the solvent's interaction with the skin barrier, leading to inconsistent drug penetration enhancement.[1][12] | 1. Standardize the experiment by using a single, high-purity batch of DEGEE. 2. Qualify new batches of DEGEE with a simple permeation test against a reference standard before use in pivotal studies. |
| Assay Interference (e.g., background signal in fluorescence assays) | Contaminants in the solvent may interfere with the detection method of the assay.[14] | 1. Run a blank control containing only the assay buffer and the concentration of DEGEE being used to check for background signal. 2. If interference is detected, use a higher purity grade of DEGEE or consider a purification step for your current stock. |
Quantitative Data on DEGEE Purity and Toxicity
The following table summarizes key data regarding DEGEE grades and the impact of purity on toxicological assessments.
| Parameter | Specification / Result | Significance for Researchers |
| Pharmaceutical Grade Purity | > 99.9%[1] | Ensures minimal interference from impurities, providing reliable and reproducible data for drug development. |
| SCCS Limit for Ethylene Glycol Impurity (Cosmetics) | < 0.2% (2000 ppm)[4] | Highlights regulatory concern over ethylene glycol and the need to control its levels in formulations. |
| In Vitro Cytotoxicity (99% Pure DEGEE) | IC50 of 15 mg/mL in HEK293 cells.[5] | Provides a baseline toxicity value for high-purity DEGEE, allowing researchers to distinguish between the solvent's intrinsic effects and those caused by impurities. |
| In Vivo Acute Toxicity (99% Pure DEGEE) | 100% survival in mice at a single 1000 mg/kg intraperitoneal dose.[5] | Demonstrates the low acute toxicity of pure DEGEE, in contrast to historical data potentially confounded by impurities. |
| In Vivo Subchronic Toxicity (99% Pure DEGEE) | No significant changes in hematological, biochemical, or histopathological parameters in mice after 28 days of oral administration up to 2000 mg/kg.[5] | Reinforces the safety of high-purity DEGEE for use as a pharmaceutical excipient. |
Experimental Protocols
Protocol 1: General Purity Assessment of DEGEE using HPLC
This protocol provides a generalized method for assessing the purity of a DEGEE sample and detecting potential impurities like ethylene glycol.
-
Standard and Sample Preparation:
-
Prepare a certified reference standard of DEGEE at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase (e.g., acetonitrile/water mixture).
-
Prepare a certified reference standard of ethylene glycol in the same manner.
-
Prepare the test sample of DEGEE by diluting it to the same concentration as the reference standard.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm) if impurities are UV-active.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Inject the ethylene glycol standard to determine its retention time.
-
Inject the DEGEE reference standard to determine its retention time and peak area.
-
Inject the DEGEE test sample.
-
-
Data Analysis:
-
Compare the chromatogram of the test sample to the standards.
-
Calculate the purity of the DEGEE sample by comparing the area of the main peak to the total area of all peaks (Area % method).
-
Identify and quantify the ethylene glycol impurity by comparing its peak area in the sample to the calibration curve of the ethylene glycol standard.
-
Protocol 2: In Vitro Cytotoxicity Assay to Qualify DEGEE Batches
This protocol, based on the methodology used by Srivastava et al.[5], can be used to compare the cytotoxicity of different batches of DEGEE.
-
Cell Culture:
-
Culture a relevant cell line (e.g., HEK293, HaCaT, or the specific cell line for your experiment) in appropriate media and conditions until approximately 80% confluent.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Allow cells to attach overnight.
-
-
Treatment Preparation:
-
Prepare stock solutions of each DEGEE batch to be tested in the cell culture medium.
-
Perform serial dilutions to create a range of final treatment concentrations (e.g., 0.5 mg/mL to 25 mg/mL). Include a vehicle control (medium only).
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the prepared DEGEE dilutions to the respective wells.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (e.g., using Sulforhodamine B - SRB Assay):
-
After incubation, fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the fixed cells with 0.4% SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Read the absorbance on a plate reader at approximately 510 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value for each DEGEE batch. Significant variations in IC50 values between batches may indicate differences in purity.
-
Visualizations
Caption: Troubleshooting workflow for DEGEE-related issues.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. This compound | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Safety assessment of the pharmacological excipient, this compound (DEGEE), using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 8. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 11. fao.org [fao.org]
- 12. TOPICAL DELIVERY - The Importance of the Right Formulation in Topical Drug Development [drug-dev.com]
- 13. blog.groupeparima.com [blog.groupeparima.com]
- 14. benchchem.com [benchchem.com]
Addressing stability issues in Carbitol™-containing formulations
Welcome to the Technical Support Center for Carbitol™-containing formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions to ensure the robustness and reliability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Carbitol™ (DEGEE)?
Carbitol™, also known by its pharmaceutical grade name Transcutol®, is a stable solvent under recommended storage conditions. It is chemically stable in a pH range of 4 to 9.[1] However, it is sensitive to oxidation and hydrolysis, so exposure to oxygen and humidity should be minimized during handling and storage.[2] It is a combustible liquid and should be kept away from heat and potential sources of ignition.
Q2: What are the known incompatibilities of Carbitol™?
Carbitol™ is incompatible with strong acids, strong bases, and strong oxidizing agents.[3] Contact with these substances can lead to degradation of the solvent. Additionally, it is recommended to avoid storing Carbitol™ in containers made of aluminum, copper, galvanized iron, or galvanized steel. Carbon steel, stainless steel, or phenolic-lined steel containers are preferred for storage.
Q3: Can Carbitol™ degrade, and what are the potential degradation products?
Yes, Carbitol™ can degrade, primarily through oxidation. The degradation process can be initiated at the terminal hydroxyl group. Potential degradation pathways involve the formation of acidic metabolites such as ethoxyacetic acid and ethoxyglycoxyacetic acid.[4][5] The formation of these acidic species can lead to a decrease in the pH of the formulation over time.
Q4: What is the recommended maximum temperature for heating formulations containing Carbitol™?
To avoid potential degradation, it is recommended to avoid heating Carbitol™ above 85°C during formulation processes.[2] If heating is necessary, it should be done with caution, and the stability of the active pharmaceutical ingredient (API) at the intended temperature should also be considered.
Troubleshooting Guides
Issue 1: Precipitation of the Active Pharmaceutical Ingredient (API)
Q: I am observing precipitation in my liquid formulation containing Carbitol™ and a hydrophobic API after a short period of storage. What are the possible causes and solutions?
A: Precipitation in a Carbitol™-containing formulation can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of the API may be too close to its saturation solubility in the formulation.
-
Solution: Determine the solubility of your API in the final formulation. It may be necessary to reduce the API concentration or add a co-solvent to improve solubility.
-
-
pH Shift: As Carbitol™ can slowly oxidize to form acidic byproducts, the pH of your formulation may decrease over time.[4][5] If your API has pH-dependent solubility, this shift could cause it to precipitate.
-
Solution: Monitor the pH of your formulation during stability studies. If a pH shift is observed, consider adding a buffering agent to maintain the pH within the optimal range for your API's solubility.
-
-
Temperature Fluctuations: Changes in storage temperature can affect the solubility of the API.
-
Solution: Store your formulation at a constant, controlled temperature. Perform stability studies at different temperature conditions to understand its robustness.
-
-
Interaction with Excipients: There may be an unforeseen interaction between the API, Carbitol™, and other excipients in the formulation.
-
Solution: Conduct compatibility studies with binary or ternary mixtures of the API, Carbitol™, and other key excipients to identify any potential interactions.
-
Issue 2: Phase Separation or Change in Emulsion Consistency
Q: My o/w cream formulation containing a high concentration of Carbitol™ is showing signs of instability (e.g., phase separation, change in viscosity). Why is this happening?
A: High concentrations of Carbitol™ can significantly impact the stability of emulsions.
-
Altered Microstructure: Studies have shown that critical concentrations of Transcutol® P (a high-purity grade of Carbitol™), typically above 25% w/w, can significantly alter the microstructure and stability of an o/w cream.[6]
-
Increased Miscibility: Carbitol™ can increase the miscibility between the oil and aqueous phases, which can weaken the interfacial film formed by the emulsifiers and lead to instability.[6]
-
Solution 1: Optimize Carbitol™ Concentration: Evaluate lower concentrations of Carbitol™ to see if stability can be achieved while still meeting the requirements for API solubilization or penetration enhancement.
-
Solution 2: Adjust Emulsifier System: You may need to screen different types or concentrations of emulsifiers to find a system that is more robust in the presence of high levels of Carbitol™.
-
Solution 3: Rheology Modifiers: The addition of a suitable viscosity-enhancing agent can help to stabilize the emulsion by reducing the mobility of the dispersed phase.
-
Issue 3: Discoloration of the Formulation
Q: My formulation has developed a yellowish tint over time. Could Carbitol™ be the cause?
A: While Carbitol™ itself is a colorless liquid, discoloration in the formulation could be related to its degradation or its interaction with other components.
-
Oxidative Degradation: Oxidation of Carbitol™ or the API can lead to the formation of colored byproducts.
-
Solution: Consider adding an antioxidant to the formulation. It has been noted that Carbitol™ can be stabilized with small quantities of additives like 2,6-ditert-butyl-4-methylphenol (BHT). Also, protect the formulation from light by using amber-colored containers, as light can catalyze oxidative reactions.
-
-
API Degradation: The discoloration may be a result of the degradation of the API, which could be influenced by the formulation environment.
-
Solution: Perform forced degradation studies on the API alone and in the presence of Carbitol™ to understand its degradation pathways and identify any potential interactions that lead to colored degradants.
-
-
Interaction with Impurities: Trace impurities in any of the excipients could be reacting to cause the color change.
-
Solution: Ensure you are using high-purity grades of all excipients, including Carbitol™ (e.g., Transcutol® P or HP).[7]
-
Data and Parameters
| Parameter | Value/Recommendation | Reference |
| Chemical Name | Diethylene Glycol Monoethyl Ether (DEGEE) | |
| Common Trade Names | Carbitol™, Transcutol® | |
| Appearance | Colorless, slightly viscous liquid | |
| pH Stability Range | 4 - 9 | [1] |
| Recommended Max Heating Temp. | < 85°C | [2] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizers, aluminum, copper, galvanized steel/iron | [3] |
| Potential Degradation Products | Ethoxyacetic acid, Ethoxyglycoxyacetic acid | [4][5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity and Degradation Products
This protocol outlines a general procedure for developing and using a stability-indicating HPLC-UV method for a hypothetical API in a Carbitol™-containing liquid formulation.
-
Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be within the stable range of the API and Carbitol™) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of the API.
-
Forced Degradation: To ensure the method is stability-indicating, subject the API to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). The method should be able to separate the API peak from all degradation product peaks.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dilute it with the mobile phase to a final concentration within the linear range of the method.
-
-
Analysis:
-
Inject the prepared sample, a standard solution of the API, and a blank (diluted formulation vehicle without API) into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculations:
-
Calculate the purity of the API and the percentage of each degradation product.
-
Protocol 2: Physical Stability Assessment
-
Visual Inspection:
-
Visually inspect the samples at each time point for any signs of precipitation, crystallization, phase separation, or color change against a black and white background.
-
-
pH Measurement:
-
Measure the pH of the formulation at each stability time point using a calibrated pH meter.
-
-
Viscosity Measurement:
-
Measure the viscosity of the formulation using a suitable viscometer (e.g., a cone and plate or a rotational viscometer) at a controlled temperature. A significant change in viscosity can indicate a change in the formulation's structure.
-
Visualizations
Caption: A troubleshooting workflow for common stability issues in Carbitol™ formulations.
Caption: A typical experimental workflow for a pharmaceutical stability study.
References
- 1. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. This compound SDS of Manufacturers [anmol.org]
- 4. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Support Center: API Precipitation in Diethylene Glycol Monoethyl Ether (DEGEE) Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the precipitation of Active Pharmaceutical Ingredients (APIs) in diethylene glycol monoethyl ether (DEGEE) solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DEGEE and why is it used in pharmaceutical formulations?
A1: this compound (DEGEE), also known under the trade name Transcutol®, is a high-purity solvent and penetration enhancer used in a variety of pharmaceutical dosage forms, including oral, topical, and parenteral preparations.[1][2] Its ability to dissolve a wide range of poorly water-soluble APIs makes it a valuable excipient in formulation development.[3]
Q2: What are the common causes of API precipitation in DEGEE solutions?
A2: API precipitation in DEGEE solutions can be triggered by several factors:
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of the API, leading to precipitation.
-
Solvent Composition Changes: The addition of an anti-solvent (a liquid in which the API is less soluble), such as water, can cause the API to precipitate. This is a critical factor in aqueous-DEGEE systems.
-
pH Shifts: For ionizable APIs, a change in the pH of the solution can alter the charge of the API molecule, reducing its solubility and causing it to precipitate.
-
Supersaturation: While creating a supersaturated solution can enhance drug delivery, it is an inherently unstable state. Without proper stabilization, the API can rapidly crystallize out of the solution.
-
Excipient Incompatibility: Interactions between the API and other excipients in the formulation can lead to the formation of less soluble complexes.
Q3: What are the initial signs of API precipitation?
A3: The initial signs of precipitation can range from a faint cloudiness or haziness (turbidity) in the solution to the formation of visible crystalline or amorphous particles. In some cases, precipitation may first appear as a thin film on the surface of the container or as sediment at the bottom.
Troubleshooting Guide: Preventing API Precipitation
This guide provides a systematic approach to diagnosing and resolving API precipitation issues in DEGEE-based formulations.
Step 1: Identify the Cause of Precipitation
The first step in resolving precipitation is to identify the root cause. Consider the following questions:
-
At what stage of the experiment did precipitation occur (e.g., during storage, upon addition of another component, during a temperature change)?
-
Have there been any recent changes to the formulation or experimental conditions?
-
What are the physicochemical properties of your API (e.g., pKa, logP, crystalline form)?
The following diagram illustrates a logical workflow for troubleshooting API precipitation.
Caption: Troubleshooting workflow for API precipitation.
Step 2: Strategies for Prevention and Resolution
Based on the identified cause, one or more of the following strategies can be employed.
-
Adjusting Co-solvent Ratio: In aqueous-DEGEE systems, carefully optimizing the ratio of DEGEE to water is crucial. Increasing the proportion of DEGEE can enhance the solubility of many lipophilic APIs. The use of a ternary phase diagram can help identify the optimal single-phase region for the API, DEGEE, and water.
-
pH Modification: For ionizable APIs, adjusting the pH of the solution to a range where the API is in its more soluble ionized form can prevent precipitation. Buffers should be used to maintain the desired pH.
-
Addition of Solubilizing Excipients:
-
Polymers: Polymers such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors by sterically hindering the formation and growth of API crystals.[4]
-
Surfactants: Surfactants like polysorbates (e.g., Tween® 80) and poloxamers can increase the apparent solubility of an API by forming micelles that encapsulate the drug molecules.
-
The following diagram illustrates how these formulation components interact to prevent precipitation.
Caption: Role of excipients in preventing API precipitation.
-
Temperature Control: Maintain a constant and controlled temperature throughout the experiment and storage. Avoid exposing the solution to cold drafts or placing it in cold storage unless the formulation has been specifically designed for it.
-
Controlled Addition Rate: When adding an anti-solvent or changing the pH, do so slowly and with continuous stirring to avoid localized areas of high supersaturation that can trigger precipitation.
Quantitative Data: API Solubility
The following table provides solubility data for selected APIs in DEGEE and other common solvents for comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other excipients.
| API | Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Ketoconazole | DEGEE (as part of a proprietary system) | 22 | 56.3 | [5] |
| Water | 22 | 0.0000866 | [5] | |
| Ethanol (anhydrous, warm) | 45 | ~20 | [5] | |
| DMSO (dry) | 22 | ~20 | [5] | |
| Ibuprofen | DEGEE | 25 | >100 (Estimated) | |
| Water | 25 | < 1 | [6] | |
| Ethanol (90%) | 40 | 661.8 | [4] | |
| DMSO | 25 | ~50 | [7] | |
| Dapsone | DEGEE | 25 | >50 (Implied) | [8] |
| Water | 25 | Negligible | [9] |
Note: The solubility of Ibuprofen in DEGEE is estimated to be high based on its use in topical formulations and its high solubility in other organic solvents. The solubility of Dapsone in DEGEE is implied to be high as it is used as the primary solvent in 5% and 7.5% w/w topical gel formulations.[8][10]
Experimental Protocols
Protocol 1: Determination of API Solubility in DEGEE
Objective: To determine the equilibrium solubility of an API in DEGEE at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of the API to a known volume of DEGEE in a sealed container (e.g., a glass vial with a screw cap).
-
Equilibration: Place the container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Sample Collection: After equilibration, carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved API particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility of the API in mg/mL, taking into account the dilution factor.
Protocol 2: Monitoring API Precipitation using UV-Vis Spectroscopy
Objective: To monitor the onset and kinetics of API precipitation in a DEGEE solution upon the addition of an anti-solvent.
Methodology:
-
Preparation of API Stock Solution: Prepare a concentrated stock solution of the API in DEGEE.
-
Instrument Setup: Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Blank Measurement: Fill a cuvette with the DEGEE/anti-solvent mixture that will be used for the experiment and record a blank spectrum.
-
Initiation of Experiment: Add a small volume of the API stock solution to the cuvette containing the DEGEE/anti-solvent mixture and start recording the absorbance at a fixed wavelength (the λmax of the API) over time.
-
Data Acquisition: Continuously monitor the absorbance. A decrease in absorbance over time indicates that the API is precipitating out of the solution.
-
Data Analysis: Plot absorbance versus time. The rate of decrease in absorbance can be used to determine the precipitation kinetics.
The following diagram illustrates the experimental workflow for monitoring precipitation.
Caption: Experimental workflow for monitoring API precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sid.ir [sid.ir]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Formulation and evaluation of dapsone topical gel, 7.5% w/w [wisdomlib.org]
Technical Support Center: Managing Viscosity of Diethylene Glycol Monoethyl Ether (DEGEE)-Based Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the viscosity of Diethylene Glycol Monoethyl Ether (DEGEE)-based hydrogels.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My DEGEE hydrogel is too viscous or difficult to handle.
-
Potential Causes and Solutions:
-
High Polymer or Crosslinker Concentration: An excess of polymer or crosslinking agent can lead to a denser network and consequently, higher viscosity.[1][2]
-
Low Temperature: The viscosity of hydrogels, including those based on DEGEE, is often inversely proportional to temperature.[4][5][6][7] Lower temperatures can increase viscosity, making the hydrogel difficult to handle.
-
Solution: Gently warm the hydrogel to a temperature that does not compromise its stability or the integrity of any incorporated bioactive agents.[5] Ensure uniform heating to prevent localized changes in viscosity.
-
-
Inappropriate Solvent System: The solvent can significantly impact the polymer chain conformation and interactions, thereby affecting viscosity.
-
Sub-optimal pH: For pH-responsive hydrogels, the viscosity can change dramatically with pH variations.
-
Solution: Measure and adjust the pH of your hydrogel formulation to a range where the viscosity is optimal for your application.
-
-
Issue 2: The viscosity of my DEGEE hydrogel is too low.
-
Potential Causes and Solutions:
-
Low Polymer or Crosslinker Concentration: Insufficient polymer or crosslinker will result in a loosely formed network and low viscosity.[2]
-
High Temperature: Elevated temperatures can decrease the viscosity of the hydrogel.[4][6][7]
-
Solution: Conduct your experiments at a lower, controlled temperature to maintain the desired viscosity.
-
-
Degradation of Components: The polymer or crosslinker may have degraded due to improper storage or handling, leading to a less effective hydrogel network.
-
Solution: Ensure all components are stored under the recommended conditions and are within their expiration dates. Use fresh, high-purity reagents for hydrogel preparation.[5]
-
-
Issue 3: I am observing inconsistent viscosity between different batches of my DEGEE hydrogel.
-
Potential Causes and Solutions:
-
Temperature Fluctuations: Even minor variations in temperature during hydrogel preparation and measurement can lead to significant differences in viscosity.[5]
-
Solution: Implement strict temperature control throughout the entire process, from component mixing to viscosity measurement. Use a temperature-controlled water bath or chamber.[5]
-
-
Inaccurate Measurements of Components: Small errors in weighing or measuring the polymer, crosslinker, or solvent can lead to batch-to-batch variability.
-
Solution: Use calibrated analytical balances and positive-displacement pipettes for precise measurements.[5]
-
-
Incomplete Mixing or Dissolution: If the components are not homogeneously mixed, it can result in localized areas of different viscosity.[5]
-
Solution: Ensure thorough and consistent mixing for a standardized duration for all batches. For components with limited solubility, ensure complete dissolution before initiating crosslinking.[5]
-
-
Presence of Air Bubbles: Air bubbles incorporated during mixing can affect viscosity readings.[5][10]
-
Solution: Degas the solution before measurement or allow it to stand to let bubbles dissipate.[5] For highly viscous samples, centrifugation at a low speed can help remove bubbles.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the viscosity of DEGEE-based hydrogels?
The primary factors influencing the viscosity of DEGEE-based hydrogels are:
-
Polymer Concentration: Higher concentrations generally lead to higher viscosity.[2][4]
-
Crosslinker Concentration: Increasing the crosslinker concentration enhances the network density, thereby increasing viscosity.[9]
-
Temperature: Viscosity typically decreases as temperature increases.[4][5][6]
-
Shear Rate: Many hydrogels are shear-thinning, meaning their viscosity decreases as the applied shear rate increases.[11][12][13]
-
pH of the Medium: For pH-sensitive polymers, pH can significantly alter viscosity.
-
Molecular Weight of the Polymer: Higher molecular weight polymers generally result in more viscous hydrogels.[10]
Q2: How does temperature affect the viscosity of my DEGEE hydrogel?
Generally, the viscosity of a DEGEE-based hydrogel is inversely proportional to temperature.[5] As the temperature increases, the kinetic energy of the polymer chains increases, leading to weaker intermolecular interactions and a decrease in flow resistance, thus lowering the viscosity.[4] Conversely, lowering the temperature will increase the viscosity.[5] It is crucial to control the temperature precisely during experiments to ensure reproducible results.[5]
Q3: My DEGEE hydrogel is shear-thinning. What does this mean?
Shear-thinning, or pseudoplastic, behavior is a common characteristic of hydrogels where the viscosity decreases as the applied shear rate increases.[11][13] This property is particularly advantageous for applications like injectable drug delivery, as the hydrogel will flow more easily through a syringe needle (high shear rate) and then regain its higher viscosity upon injection into the body (low shear rate).[9]
Q4: What polymers are compatible with this compound for hydrogel formulation?
DEGEE can be used in conjunction with a variety of natural and synthetic polymers to form hydrogels. Some examples include:
-
Poly(ethylene glycol) (PEG) and its derivatives.[3][14][15][16]
-
Polyesters.[14]
-
Poly(ester amide)s.[14] The choice of polymer will depend on the desired properties of the final hydrogel, such as biodegradability, mechanical strength, and biocompatibility.
Q5: How can I accurately and reproducibly measure the viscosity of my DEGEE hydrogel?
To ensure accurate and reproducible viscosity measurements:
-
Use a Rheometer: A rheometer is the most suitable instrument for characterizing the viscoelastic properties of hydrogels.
-
Control Temperature: Use a rheometer with a temperature-controlled stage to maintain a constant and uniform temperature throughout the measurement.[5]
-
Standardize Sample Loading: Develop a consistent protocol for loading the sample onto the rheometer to avoid introducing variability.
-
Select Appropriate Geometry: For hydrogels, parallel plate or cone and plate geometries are commonly used.[11]
-
Determine the Linear Viscoelastic Region (LVER): Perform a strain sweep to identify the range of strain where the hydrogel's structure is not being destroyed, and conduct subsequent measurements within this region.
-
Equilibrate the Sample: Allow the sample to equilibrate at the target temperature on the rheometer stage before starting the measurement to ensure thermal stability.[5]
Quantitative Data Summary
Table 1: Effect of Formulation and Environmental Parameters on Hydrogel Viscosity
| Parameter | Effect on Viscosity | Typical Range of Change | Reference |
| Polymer Concentration | Increases with increasing concentration | Can vary from Pa·s to several thousand Pa·s | [2][4] |
| Crosslinker Concentration | Increases with increasing concentration | Can lead to a multi-fold increase in storage modulus (G') | [9] |
| Temperature | Decreases with increasing temperature | Viscosity can drop significantly with a 10-20°C increase | [4][5][6][7] |
| Shear Rate | Decreases with increasing shear rate (for shear-thinning hydrogels) | Can decrease by orders of magnitude over a shear rate range of 0.1 to 100 s⁻¹ | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a DEGEE-Based Hydrogel
-
Reagent Preparation: Prepare stock solutions of the chosen polymer and crosslinker in DEGEE or an appropriate buffer. Ensure all components are fully dissolved. Gentle heating and stirring may be required.[14]
-
Mixing: In a controlled temperature environment, combine the polymer solution with the crosslinker solution in the desired ratio. Mix thoroughly but gently to avoid introducing air bubbles.
-
Gelation: Allow the mixture to stand undisturbed for the required gelation time. The time will vary depending on the specific formulation and temperature. Gelation can be confirmed by the vial tilting method, where the vial is inverted and the sample no longer flows.[17]
-
Equilibration: Before characterization, allow the hydrogel to equilibrate in a suitable buffer or medium if required for your application.
Protocol 2: Viscosity Measurement using a Rotational Rheometer
-
Instrument Setup: Turn on the rheometer and the temperature control unit. Set the desired measurement temperature. Select the appropriate geometry (e.g., 25 mm parallel plates).
-
Zeroing the Gap: Lower the upper plate and zero the gap between the plates.
-
Sample Loading: Raise the upper plate and carefully place an adequate amount of the hydrogel sample onto the center of the lower plate, ensuring there are no air bubbles.
-
Setting the Gap: Lower the upper plate to the desired measurement gap (e.g., 1 mm). A small bulge of the sample should be visible around the edge of the plate. Trim any excess sample.
-
Equilibration: Allow the sample to equilibrate at the set temperature for a defined period (e.g., 5-10 minutes) to ensure thermal and mechanical equilibrium.
-
Measurement:
-
Flow Sweep (Shear Rate Sweep): To determine the viscosity as a function of shear rate, apply a range of shear rates (e.g., 0.1 to 100 s⁻¹) and record the corresponding shear stress and viscosity.[16][18] This will reveal if the hydrogel is Newtonian, shear-thinning, or shear-thickening.
-
Oscillatory Measurement (Frequency Sweep): To characterize the viscoelastic properties (storage modulus G' and loss modulus G''), perform a frequency sweep at a constant strain within the linear viscoelastic region.
-
Visualizations
Caption: A troubleshooting workflow for addressing common viscosity issues in DEGEE-based hydrogels.
Caption: Factors influencing the viscosity of DEGEE-based hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage [mdpi.com]
- 4. biotechrep.ir [biotechrep.ir]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-Dependent Rheological and Viscoelastic Investigation of a Poly(2-methyl-2-oxazoline)-b-poly(2-iso-butyl-2-oxazoline)-b-poly(2-methyl-2-oxazoline)-Based Thermogelling Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. Recent Advances in Injectable Hydrogels for Biomedical and Aesthetic Applications: Focus on Rheological Characteristics | MDPI [mdpi.com]
- 10. Tuning viscoelasticity in alginate hydrogels for 3D cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential Guide to Hydrogel Rheology in Extrusion 3D Printing: How to Measure It and Why It Matters? [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Shear Thickening Behavior in Injectable Tetra-PEG Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodegradable Poly(Ethylene Glycol) Hydrogels Based on a Self-Elimination Degradation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Making sure you're not a bot! [mostwiedzy.pl]
Navigating the Scale-Up of DEGEE Formulations: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Diethylene Glycol Monoethyl Ether (DEGEE) formulations. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the scale-up of DEGEE-based drug products. From managing viscosity and preventing precipitation to ensuring long-term stability, this guide offers practical solutions and detailed experimental protocols to support your formulation development from the laboratory to commercial production.
Frequently Asked Questions (FAQs)
General Formulation & Scale-Up
Q1: What are the primary challenges when scaling up DEGEE formulations?
A1: Scaling up DEGEE formulations presents several key challenges that researchers must navigate to ensure a robust and reproducible manufacturing process. These challenges often revolve around maintaining the physicochemical properties of the formulation as the batch size increases. The primary hurdles include:
-
Viscosity Management: The viscosity of DEGEE formulations can be highly dependent on the concentration of the active pharmaceutical ingredient (API), excipients, and the temperature. What works at a lab scale may not translate directly to larger volumes, potentially impacting mixing efficiency and fill-finish operations.
-
API Precipitation: DEGEE is an excellent solvent for many poorly soluble drugs. However, changes in temperature, solvent composition, or the introduction of impurities during scale-up can lead to API precipitation, compromising content uniformity and bioavailability.
-
Homogeneity: Achieving and maintaining a homogenous mixture is critical, especially for semi-solid formulations like gels. Inadequate mixing in larger vessels can lead to localized inconsistencies in API concentration and formulation texture.
-
Stability: Long-term physical and chemical stability can be affected by the manufacturing process. Exposure to heat, shear, or different equipment surfaces during scale-up can initiate degradation pathways not observed in smaller batches.
-
Excipient Compatibility: Interactions between DEGEE, the API, and other excipients can become more pronounced at a larger scale, potentially leading to unforeseen stability issues.
Q2: How does DEGEE concentration impact the viscosity of a topical formulation?
A2: The concentration of DEGEE can significantly influence the viscosity of a topical formulation. Generally, as the concentration of DEGEE increases, the viscosity of the formulation may decrease, assuming DEGEE is acting as a solvent and reducing the overall solid content percentage. However, the final viscosity is a result of complex interactions between the API, gelling agents, and other excipients. It is crucial to characterize the rheological properties of the formulation at different DEGEE concentrations during development.
Troubleshooting Guides
Issue 1: API Precipitation During Scale-Up
Symptom: The active pharmaceutical ingredient (API) precipitates out of the DEGEE-based solution or suspension during or after the manufacturing scale-up process. This may manifest as visible particles, cloudiness, or a drop in assayed API content.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Supersaturation | The concentration of the API may be too close to its saturation limit in the DEGEE/co-solvent mixture. At a larger scale, temperature fluctuations or minor changes in solvent ratios can trigger precipitation. Action: Re-evaluate the solubility of the API in the formulation. Consider reducing the API concentration slightly or adding a co-solvent to increase solubility. |
| Temperature Fluctuations | Larger batch sizes have different heating and cooling profiles. Slower cooling can sometimes lead to the formation of larger, less stable crystals. Action: Implement strict temperature control during all manufacturing steps. Characterize the impact of cooling rates on API solubility and crystal form. |
| pH Shift | For pH-sensitive APIs, localized pH changes due to the addition of excipients or interaction with equipment surfaces can cause precipitation. Action: Monitor and control the pH of the formulation throughout the manufacturing process. Ensure adequate mixing to prevent localized pH "hot spots." |
| Incompatible Excipients | An excipient that was compatible at the lab scale may interact differently at a larger scale due to longer processing times or different shear forces, leading to API precipitation. Action: Conduct thorough drug-excipient compatibility studies under conditions that mimic the scaled-up process. |
Experimental Protocol: Preventing API Precipitation During Scale-Up
-
Solubility Profiling:
-
Determine the equilibrium solubility of the API in the DEGEE-based vehicle at various temperatures that will be encountered during manufacturing (e.g., 4°C, 25°C, 40°C).
-
Evaluate the impact of adding co-solvents (e.g., propylene glycol, ethanol) on the API's solubility.
-
-
Controlled Crystallization Study:
-
If crystallization is unavoidable, perform studies to control crystal size and morphology.
-
Investigate the effect of cooling rate, agitation speed, and the presence of seed crystals on the final crystal properties.
-
-
Formulation Optimization:
-
Based on solubility data, adjust the formulation to ensure the API concentration remains well below the saturation point at the lowest anticipated processing temperature.
-
Consider the addition of precipitation inhibitors, such as polymers (e.g., HPMC, PVP), which can help maintain a supersaturated state.[1]
-
Issue 2: Increased Viscosity and Inhomogeneity in Gels
Symptom: During the scale-up of a DEGEE-based topical gel, the final product exhibits significantly higher viscosity than the lab-scale batch, and there are signs of inhomogeneity, such as lumps or inconsistent texture.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inefficient Mixing | The mixing dynamics in a large vessel are different from a small beaker. Impeller type, speed, and position are critical for achieving homogeneity. Action: Optimize mixing parameters for the larger vessel. This may involve using a different type of impeller (e.g., anchor vs. propeller), adjusting the mixing speed, and ensuring the mixer is positioned to create a vortex that incorporates all materials. |
| Gelling Agent Hydration | Gelling agents may not be hydrating properly in a larger volume, leading to the formation of "fish-eyes" or clumps. Action: Re-evaluate the method of incorporating the gelling agent. Consider creating a vortex and slowly sprinkling the gelling agent into it to ensure proper dispersion before hydration. The temperature of the liquid during hydration can also be critical. |
| Shear Rate Effects | Some gelling agents are sensitive to shear. The shear rate at the tip of a large impeller can be much higher than in a lab-scale mixer, potentially breaking down the polymer structure and affecting viscosity. Action: Characterize the shear sensitivity of your gelling agent. If necessary, reduce the impeller speed once the gel has started to form. |
Experimental Protocol: Optimizing Mixing for Homogeneous Gels
-
Mixer Selection and Placement:
-
For the target vessel size, select an appropriate impeller type (e.g., anchor for high viscosity, turbine for lower viscosity).
-
Position the impeller off-center and at an angle to promote top-to-bottom mixing and prevent the formation of a stagnant zone at the bottom of the vessel.
-
-
Impeller Speed and Time Study:
-
Conduct a design of experiments (DoE) to evaluate the impact of impeller speed and mixing time on gel viscosity and homogeneity.
-
Take samples from different locations within the vessel (top, middle, bottom) to assess homogeneity.
-
-
Order of Addition:
-
Evaluate different orders of adding components. For example, dispersing the gelling agent in DEGEE before adding the aqueous phase may yield different results than adding it to water first.
-
Quantitative Data Summary
Table 1: Solubility of a Model API (Ibuprofen) in Ethanol-Water Mixtures at Different Temperatures
(This data is provided as an illustrative example of how solubility can be affected by solvent composition and temperature. Similar studies should be conducted for the specific API and DEGEE-based solvent system.)
| Ethanol Concentration (w/w) | Solubility at 10°C (g/g solvent) | Solubility at 25°C (g/g solvent) | Solubility at 40°C (g/g solvent) |
| 100% | 0.59 | 1.15 | 2.15 |
| 80% | 0.35 | 0.75 | 1.40 |
| 60% | 0.10 | 0.25 | 0.50 |
| 40% | 0.02 | 0.05 | 0.10 |
| 20% | 0.005 | 0.01 | 0.02 |
| 0% (Water) | <0.001 | <0.001 | <0.001 |
Data adapted from literature.[2]
Visualizing Workflows and Pathways
Diagram 1: Troubleshooting API Precipitation Workflow
Caption: A decision tree for troubleshooting API precipitation during the scale-up of DEGEE formulations.
Diagram 2: Scale-Up Process for a Topical DEGEE Gel
Caption: A typical workflow for scaling up the manufacturing of a topical DEGEE gel.
Diagram 3: Stability Testing Protocol for DEGEE Formulations
Caption: A generalized stability testing protocol for DEGEE-based pharmaceutical formulations.[3][4][5]
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]
- 5. dataphysics-instruments.com [dataphysics-instruments.com]
Technical Support Center: Stability of Transcutol® Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of Transcutol® (diethylene glycol monoethyl ether) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of Transcutol® formulations?
A1: Transcutol® is chemically stable in a pH range of 4 to 9.[1][2] Formulations should be buffered within this range to ensure the chemical integrity of the excipient. The pH of a 10% aqueous solution of Transcutol® is near neutral at approximately 6.6.[1][2]
Q2: What are the primary degradation pathways for Transcutol®?
A2: The primary degradation pathways for Transcutol®, a glycol ether, are hydrolysis and oxidation.[3] It is sensitive to oxygen and humidity, so handling and storage conditions should be managed to minimize exposure.[3]
Q3: How does pH influence the degradation of Transcutol®?
A3: While Transcutol® is stable within a pH 4-9 range, extreme pH values outside of this can potentially accelerate degradation.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ether linkage can occur, although this process is generally slow for ethers.
-
Alkaline Conditions (pH > 9): Base-catalyzed oxidation may be more prevalent, especially in the presence of oxygen.
Q4: What are the potential degradation products of Transcutol®?
A4: Under forced degradation conditions, the following degradation products could potentially be formed:
-
Oxidation: Photo-oxidation can lead to the formation of methanol, methoxyacetaldehyde, methoxyacetic acid, and methyl formate.[4] Oxidizing agents can also convert the primary alcohol group to an aldehyde or a carboxylic acid.[5]
-
Hydrolysis: Although ethers are generally resistant to hydrolysis, under harsh acidic conditions, cleavage of the ether bond could theoretically yield ethylene glycol and ethanol.
Q5: Are there any known incompatibilities of Transcutol® with common gelling agents at different pH values?
A5: No, there are no known incompatibilities with pH-dependent or pH-independent gelling agents such as carbomers, hydroxyethylcellulose, and hydroxypropylcellulose.[6] High concentrations of Transcutol® can be incorporated into gel structures without compromising their stability.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of Transcutol®-containing products.
| Issue | Potential Cause | Recommended Action |
| Phase Separation or Change in Appearance | pH of the formulation has shifted outside the optimal range (4-9), affecting the solubility of other ingredients or the stability of the emulsion. | 1. Measure the pH of the formulation. 2. If outside the 4-9 range, adjust using appropriate buffering agents. 3. Investigate the cause of the pH shift (e.g., interaction with other excipients, packaging, or degradation of an acidic/basic active pharmaceutical ingredient (API)). |
| Unexpected Peaks in Chromatogram during Stability Analysis | Degradation of Transcutol® due to exposure to extreme pH, oxygen, or light. | 1. Characterize the unexpected peaks using a suitable analytical technique like GC-MS to identify potential degradation products.[7][8][9][10] 2. Review the formulation's pH and storage conditions. Ensure the pH is within the 4-9 range and the product is protected from light and oxygen. 3. Consider incorporating an antioxidant if oxidation is suspected. |
| Loss of Potency of an Acid- or Base-Labile API | The pH of the Transcutol® formulation is not optimized for the stability of the active ingredient. | 1. Determine the optimal pH for the stability of your specific API. 2. Adjust the formulation pH to this range, ensuring it remains within the stable range for Transcutol® (4-9). 3. Use a suitable buffering system to maintain the target pH throughout the product's shelf life. |
| Change in Viscosity of a Gel Formulation | pH shift affecting the hydration and gelling properties of pH-sensitive polymers (e.g., carbomers). | 1. Confirm the pH of the gel. For carbomer-based gels, a pH range of 5-9 is typically required for proper viscosity.[11] 2. Adjust the pH as necessary with a suitable neutralizing agent (e.g., triethanolamine) or acidifier. 3. Ensure the chosen pH is compatible with both the gelling agent and Transcutol®. |
Experimental Protocols
Protocol: Forced Degradation Study of a Transcutol® Formulation
Objective: To evaluate the stability of a Transcutol®-containing formulation under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Transcutol® formulation
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated pH meter
-
Stability chambers (for thermal and photostability testing)
-
Analytical instrumentation (e.g., GC-MS)
Methodology:
-
Sample Preparation: Dispense the Transcutol® formulation into separate, inert containers for each stress condition.
-
Acid Hydrolysis:
-
Add a sufficient volume of HCl solution to the formulation to achieve a pH of approximately 2.
-
Store the sample at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH solution, and analyze.
-
-
Base Hydrolysis:
-
Add a sufficient volume of NaOH solution to the formulation to achieve a pH of approximately 12.
-
Store the sample at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with HCl solution, and analyze.
-
-
Oxidative Degradation:
-
Add H₂O₂ solution to the formulation.
-
Store the sample at room temperature for a defined period, protected from light.
-
Analyze the sample at specified time points.
-
-
Thermal Degradation:
-
Store the formulation in a stability chamber at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the formulation to a light source as per ICH Q1B guidelines.
-
Concurrently, store a control sample, protected from light, under the same conditions.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating method, such as GC-MS, to separate and quantify Transcutol® and any degradation products.
-
Data Presentation:
| Stress Condition | pH | Temperature | Duration | % Degradation of Transcutol® | Major Degradation Products (if any) |
| Acid Hydrolysis | ~2 | 60°C | 72 hours | Data | Data |
| Base Hydrolysis | ~12 | 60°C | 72 hours | Data | Data |
| Oxidation | Neutral | Room Temp | 72 hours | Data | Data |
| Thermal | As is | 60°C | 7 days | Data | Data |
| Photostability | As is | Room Temp | As per ICH Q1B | Data | Data |
Visualizations
Caption: Potential degradation pathways of Transcutol® under stress conditions.
Caption: Troubleshooting workflow for Transcutol® formulation instability.
References
- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. newdirections.com.au [newdirections.com.au]
- 4. academic.oup.com [academic.oup.com]
- 5. DIETHYLENE GLYCOL MONOMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. rolecatcher.com [rolecatcher.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics [mdpi.com]
- 11. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
Technical Support Center: Long-Term Stability Testing for DEGEE-Based Products
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for conducting long-term stability studies on products containing Diethylene Glycol Monoethyl Ether (DEGEE), also known as Transcutol®.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of long-term stability testing? A1: The primary goal is to establish a shelf-life for the drug product and recommend appropriate storage conditions by monitoring how its quality varies over time under the influence of environmental factors like temperature and humidity.[1]
Q2: What are the standard long-term stability testing conditions as per ICH Q1A(R2) guidelines? A2: For most drug products, the standard long-term storage condition is 25°C ± 2°C with 60% RH ± 5% RH or 30°C ± 2°C with 65% RH ± 5% RH.[2][3] The choice between these depends on the climatic zone for which the product is intended.[3] Accelerated studies are typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to predict the effects of short-term excursions outside the label storage conditions.[1][2]
Q3: For a DEGEE-based topical formulation, what specific parameters should be monitored during a stability study? A3: In addition to the assay of the active pharmaceutical ingredient (API) and DEGEE, you should monitor physical, chemical, and microbiological attributes. Key parameters include appearance (color, clarity), odor, pH, viscosity, assay of preservatives, degradation products, and microbial limits.[4][5][6] For emulsions, signs of phase separation or coalescence are critical indicators of instability.[4][7]
Q4: How frequently should samples be tested during a long-term stability study? A4: For a product with a proposed shelf-life of at least 12 months, the recommended testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][8][9][10][11] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[9][10][11]
Q5: What is considered a "significant change" during stability testing that would require further action? A5: A "significant change" for a drug product is generally defined as a greater than 5% change in assay from its initial value, any degradation product exceeding its acceptance criterion, or failure to meet acceptance criteria for appearance, physical attributes (e.g., viscosity, phase separation), and pH.[11] If significant change occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be required.[2][11]
Q6: Does the packaging (container closure system) impact the stability study? A6: Absolutely. Stability studies must be conducted on the product packaged in the same container closure system that is proposed for marketing and distribution.[9][11] The packaging is the first line of defense against environmental factors like light and moisture, which can accelerate product degradation.[5]
Data Presentation
Table 1: Storage Conditions for Stability Testing (ICH Q1A R2) [2][3][12]
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Sample Stability Protocol for a DEGEE-Based Topical Gel
| Test Parameter | Acceptance Criteria | Testing Frequency (Long-Term) |
| Physical | ||
| Appearance | Clear, colorless, homogenous gel | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Odor | Characteristic, no off-odors | 0, 3, 6, 9, 12, 18, 24, 36 months |
| pH | 5.0 - 6.0 | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Viscosity | 80% - 120% of initial value | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Chemical | ||
| API Assay | 90.0% - 110.0% of label claim | 0, 3, 6, 9, 12, 18, 24, 36 months |
| DEGEE Assay | 90.0% - 110.0% of initial value | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Degradation Products | Individual Unspecified: ≤ 0.2%, Total: ≤ 1.0% | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Microbiological | ||
| Microbial Limits | TVAC ≤ 100 CFU/g, TYMC ≤ 10 CFU/g | 0, 12, 24, 36 months |
Experimental Protocols & Visualizations
General Stability Testing Workflow
The overall process for conducting a long-term stability study follows a structured workflow from planning to final evaluation.
Detailed Protocol: Stability-Indicating HPLC-UV Method for DEGEE Assay
This protocol outlines a typical reversed-phase HPLC method for quantifying DEGEE and separating it from potential degradation products.
1. Principle The method separates DEGEE from other formulation components and potential impurities on a C18 column. Quantification is achieved by comparing the peak area of DEGEE in the sample to that of a reference standard, using an external standard method.
2. Equipment & Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade water, acetonitrile, and methanol.
-
DEGEE reference standard.
3. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of Water:Acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Low UV (e.g., 210 nm), as DEGEE lacks a strong chromophore.
-
Injection Volume: 20 µL.
-
Run Time: Sufficient to elute all components (e.g., 15 minutes).
4. Standard Preparation
-
Stock Standard: Accurately weigh about 100 mg of DEGEE reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard: Dilute the stock standard with the mobile phase to a final concentration that is similar to the expected sample concentration.
5. Sample Preparation
-
Accurately weigh a quantity of the DEGEE-based product equivalent to about 100 mg of DEGEE into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis & Calculation
-
Inject the working standard and sample solutions into the HPLC system.
-
Calculate the percentage of DEGEE in the sample using the standard formula for external standard quantification based on peak areas.
Troubleshooting Guide
HPLC Analysis Issues
Unexpected results during HPLC analysis are common. This decision tree can help diagnose and resolve frequent issues.
Formulation Stability Issues
Q: The viscosity of my DEGEE-based gel has decreased significantly after 3 months at 40°C. What is the likely cause? A: A decrease in viscosity at elevated temperatures often points to an issue with the polymer or gelling agent used in the formulation.[4] The high temperature may have caused a breakdown of the polymer network. Investigate the compatibility of your chosen gelling agent with DEGEE and other excipients at stressed conditions.
Q: My DEGEE-containing emulsion is showing signs of separation. How can I fix this? A: Emulsion separation indicates that the emulsification system is not robust enough to stabilize the oil and water phases.[7][13] This can be caused by an inappropriate choice or concentration of emulsifiers, or a pH shift that affects emulsifier efficacy.[13] Consider re-evaluating the emulsifier system, adjusting the homogenizing process, or adding a stabilizer like a polymer or gum.[7][13]
Q: I've noticed a change in the color and odor of my product. Is it unstable? A: Changes in color or odor are strong indicators of chemical instability.[5][13] This could be due to oxidation of one of the ingredients or interaction between components. DEGEE itself can oxidize in the air to form unstable peroxides.[14] Adding a chelating agent or an antioxidant to the formulation might improve stability.[13] It's crucial to investigate the source of the change to ensure the product's safety and efficacy are not compromised.
Potential DEGEE Degradation
Understanding potential degradation pathways is key to developing a stability-indicating analytical method. One common pathway for glycol ethers is oxidation.
References
- 1. youtube.com [youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. cosmeticsfulfilment.co.uk [cosmeticsfulfilment.co.uk]
- 6. seppic.com [seppic.com]
- 7. Stability Issues - Botanichem [botanichem.co.za]
- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. ema.europa.eu [ema.europa.eu]
- 11. qlaboratories.com [qlaboratories.com]
- 12. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 13. Cosmetic emulsion separation [personalcarescience.com.au]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Minimizing ethylene glycol impurities in Diethylene Glycol Monoethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ethylene glycol impurities in Diethylene Glycol Monoethyl Ether (DEGEE), a crucial solvent in pharmaceutical and cosmetic applications.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEGEE) and what are its common applications?
A1: this compound (DEGEE), also known by trade names such as Carbitol™ or Transcutol®, is a colorless, slightly viscous liquid with a mild odor.[2] It is produced through the condensation of ethylene oxide and ethanol, followed by distillation.[3] Due to its excellent solvent properties, it is widely used in the manufacturing of industrial chemicals, paints, inks, and resins.[1] In the pharmaceutical and personal care industries, highly purified DEGEE (>99%) serves as a penetration enhancer, solubilizer, and surfactant in topical, transdermal, oral, and injectable drug delivery systems.[1]
Q2: Why is ethylene glycol considered an impurity in DEGEE and what are the typical levels found in commercial grades?
A2: Ethylene glycol is a common impurity in commercial-grade DEGEE, often present in concentrations ranging from 1,000 to 2,000 parts per million (ppm).[4] It can arise as a byproduct during the synthesis of DEGEE from ethylene oxide or may be present as an unreacted starting material when DEGEE is synthesized from diethylene glycol.[5][6] Ethylene glycol is toxic to humans and its presence in pharmaceutical excipients is strictly regulated.[7][8]
Q3: What are the acceptable limits for ethylene glycol in pharmaceutical-grade DEGEE?
A3: For pharmaceutical applications, the ethylene glycol content in DEGEE must be significantly reduced. While specific limits can vary by pharmacopeia and application, purified DEGEE suitable for pharmaceutical use can have ethylene glycol levels reduced to less than 25 ppm.[4] The United States Pharmacopeia (USP) provides monographs that specify analytical methods for detecting and quantifying ethylene glycol impurities.[7]
Q4: What are the primary methods for reducing ethylene glycol impurities in DEGEE?
A4: The primary method for removing ethylene glycol from DEGEE is through purification processes, with azeotropic distillation being a highly effective technique.[4] This method involves the addition of an azeotrope-forming agent that selectively forms a lower-boiling azeotrope with ethylene glycol, allowing for its removal as an overhead product during distillation.[4]
Troubleshooting Guide
Issue: Higher than expected ethylene glycol levels in the final DEGEE product.
Possible Cause 1: Incomplete reaction during synthesis.
-
Solution: Optimize the reaction conditions during the synthesis of DEGEE. If using the diethylene glycol and ethanol route, ensure the use of an effective catalyst, such as a solid acid catalyst (e.g., HZSM-5), and optimize the molar ratio of reactants, temperature, and pressure to maximize the conversion of ethylene glycol.[5]
Possible Cause 2: Inefficient purification process.
-
Solution: If using distillation for purification, ensure the distillation column has a sufficient number of theoretical plates to separate ethylene glycol from DEGEE effectively. If simple distillation is insufficient, employ azeotropic distillation.
Issue: Ineffective purification of DEGEE using azeotropic distillation.
Possible Cause 1: Incorrect choice or amount of azeotrope-forming agent.
-
Solution: For the removal of ethylene glycol from DEGEE, n-heptanol is a proven azeotrope-forming agent.[4] The amount of n-heptanol added should be based on the initial concentration of ethylene glycol in the crude DEGEE. For commercial grades containing 1,000-2,000 ppm of ethylene glycol, adding approximately 15-20% n-heptanol by weight of DEGEE is generally sufficient.[4]
Possible Cause 2: Improper distillation conditions.
-
Solution: The azeotrope of ethylene glycol and n-heptanol has a boiling point of approximately 174.1°C.[4] The distillation should be controlled to selectively remove this azeotrope as the overhead product. After the removal of the azeotrope, the purified DEGEE can be recovered from the bottoms product by further distillation.[4]
Experimental Protocols
1. Purification of DEGEE via Azeotropic Distillation
This protocol describes the removal of ethylene glycol from crude DEGEE using n-heptanol as an azeotrope-forming agent.[4]
-
Materials:
-
Crude this compound (containing ethylene glycol impurity)
-
n-Heptanol (azeotrope-forming agent)
-
Distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
-
Heating mantle
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) for analysis
-
-
Procedure:
-
Determine the concentration of ethylene glycol in the crude DEGEE using GC-FID analysis.
-
To the crude DEGEE in a distillation flask, add n-heptanol. The amount of n-heptanol will depend on the ethylene glycol content, but a starting point of 15-20% by weight of the DEGEE is recommended for typical commercial grades.[4]
-
Assemble the distillation apparatus.
-
Heat the mixture to its boiling point and begin the distillation.
-
Collect the overhead product, which will be the azeotrope of ethylene glycol and n-heptanol (boiling point ~174.1°C).[4]
-
Monitor the composition of the overhead product and the bottoms product periodically using GC-FID.
-
Continue the distillation until the ethylene glycol concentration in the bottoms product is reduced to the desired level (e.g., <25 ppm).[4]
-
After the azeotrope is removed, the purified DEGEE can be separated from the remaining n-heptanol in the bottoms product by a subsequent distillation.
-
2. Analysis of Ethylene Glycol Impurity by Gas Chromatography (GC-FID)
This protocol is based on the methods described for the analysis of impurities in glycols and is consistent with USP recommendations.[7]
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for glycol analysis (e.g., bonded with a G1 phase)[3]
-
-
Reagents and Standards:
-
High-purity this compound (as a reference standard)
-
Ethylene Glycol standard
-
Solvent for sample dilution (e.g., methanol)
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Temperature Program:
-
Initial Temperature: 120°C, hold for 1 minute
-
Ramp: 12°C/min to 225°C, hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.2 mL/min)
-
Injection Volume: 0.5 µL
-
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving ethylene glycol in a suitable solvent to cover the expected concentration range of the impurity.
-
Sample Preparation: Accurately weigh a sample of the DEGEE to be analyzed and dilute it with the chosen solvent if necessary.
-
Injection: Inject the prepared standards and samples into the GC system.
-
Data Analysis: Identify the ethylene glycol peak in the chromatograms based on its retention time compared to the standard. Quantify the amount of ethylene glycol in the sample by comparing the peak area to the calibration curve generated from the standards.
-
Data Presentation
Table 1: Typical Ethylene Glycol Content in DEGEE Grades
| DEGEE Grade | Typical Ethylene Glycol Content (ppm) |
| Commercial Grade | 1,000 - 2,000[4] |
| Purified (Post-Azeotropic Distillation) | < 25[4] |
Table 2: Key Parameters for Azeotropic Distillation
| Parameter | Value | Reference |
| Azeotrope-forming agent | n-Heptanol | [4] |
| Boiling Point of EG/n-Heptanol Azeotrope | ~174.1°C | [4] |
| Recommended n-Heptanol amount | 15-20% by weight of DEGEE | [4] |
Visualizations
Caption: Synthesis routes of DEGEE and the origin of ethylene glycol impurity.
Caption: Troubleshooting workflow for high ethylene glycol levels in DEGEE.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. US6034281A - Purification of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111233635A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. azom.com [azom.com]
- 8. Diethylene Glycol (DEG) and Ethylene Glycol (EG) contamination - analytical methods developed for testing paediatric medicines [who.int]
Validation & Comparative
A Comparative Analysis of DEGEE and Propylene Glycol as Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the realm of topical and transdermal drug delivery, the effective permeation of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum, is a critical determinant of therapeutic efficacy. Penetration enhancers are frequently incorporated into topical formulations to transiently and reversibly modulate the barrier properties of the skin, thereby facilitating drug transport. Among the myriad of enhancers available, Diethylene Glycol Monoethyl Ether (DEGEE), commercially known as Transcutol®, and Propylene Glycol (PG) are two of the most widely utilized solvents. This guide provides an objective, data-driven comparative analysis of their performance, mechanisms of action, and experimental evaluation.
Performance Data: A Comparative Overview
The efficacy of a penetration enhancer is contingent upon the physicochemical properties of the API, the vehicle composition, and the concentration of the enhancer itself. The following table summarizes quantitative data from a comparative in vitro study on the penetration enhancement of minoxidil through rat skin.
| Parameter | Vehicle | DEGEE (Transcutol P) | Propylene Glycol |
| Steady-State Flux (Jss) (µg/cm²/h) | Hydrated Skin (Control) | 4.5 ± 0.5 | 73 ± 0.01 |
| Enhancement Ratio (ERflux) | 1 | 1.8 | 2.5 |
| Enhancement Ratio of Diffusion Coefficient (ERD) | 1 | 1.5 | 1.2 |
| Enhancement Ratio of Permeability Coefficient (ERp) | 1 | 1.6 | 2.1 |
Data adapted from a study on minoxidil permeation through rat skin. It is important to note that results can vary significantly with different APIs and skin models.
Mechanisms of Penetration Enhancement
While both DEGEE and PG are classified as hydrophilic penetration enhancers, their proposed mechanisms of action on the stratum corneum exhibit distinct characteristics.
This compound (DEGEE):
DEGEE is recognized for its dual role as a potent solubilizer and a penetration enhancer.[1][2] Its primary mechanism involves penetrating the stratum corneum and interacting with intercellular water, which in turn alters the skin barrier.[1] This interaction leads to a change in the molecular mobility of proteins and lipids within the stratum corneum, effectively reducing its barrier function.[1] Furthermore, DEGEE can increase the solubility of a drug within the stratum corneum, creating a higher concentration gradient that drives permeation.[1][3] For certain APIs, this can result in the formation of an intracutaneous depot, where the drug is retained in the stratum corneum and gradually released into the deeper skin layers.[4]
Propylene Glycol (PG):
Propylene glycol is a widely used solvent and humectant that also possesses penetration-enhancing properties.[5] Its mechanism is primarily attributed to its interaction with the lipids of the stratum corneum.[5] Molecular dynamics simulations and experimental studies suggest that PG intercalates into the hydrophilic headgroup regions of the lipid bilayers.[5][6] This disrupts the highly organized lateral packing of the lipids and increases the interfacial area per lipid.[5] By disordering the lipid bilayers and increasing their fluidity, PG creates more permeable pathways for drug molecules to traverse the stratum corneum.[5] Some studies also suggest that PG may extract cholesterol from the stratum corneum, further contributing to its barrier disruption.[6]
It has also been observed that the combination of DEGEE and PG can result in a synergistic enhancement of drug flux for certain APIs, such as clonazepam.
Experimental Protocols
The in vitro evaluation of penetration enhancers is most commonly conducted using Franz diffusion cells. This methodology allows for the controlled assessment of API permeation across a skin membrane, which can be of human or animal origin.
Key Experiment: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify and compare the permeation of an API through a skin membrane from formulations containing either DEGEE or Propylene Glycol.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine, rat) skin
-
Test formulations (API in DEGEE, API in PG, and a control vehicle)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stir bars and stirrer plate
-
Water bath for temperature control (maintained at 32°C)
-
High-Performance Liquid Chromatography (HPLC) system for API quantification
Methodology:
-
Skin Preparation: The excised skin is carefully prepared by removing any subcutaneous fat and is cut into sections large enough to be mounted on the Franz diffusion cells. The integrity of the skin barrier is often assessed prior to the experiment.
-
Franz Cell Assembly: The prepared skin section is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: The receptor chamber is filled with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. A magnetic stir bar is placed in the receptor chamber to ensure continuous mixing.
-
Temperature Equilibration: The assembled Franz cells are placed in a water bath maintained at 32°C to mimic physiological skin temperature.
-
Formulation Application: A precise amount of the test formulation is applied evenly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor solution is withdrawn from the sampling port.
-
Receptor Solution Replacement: Immediately after each sample is taken, an equal volume of fresh, pre-warmed receptor solution is added to the receptor chamber to maintain sink conditions.
-
Sample Analysis: The collected samples are analyzed using a validated HPLC method to determine the concentration of the API that has permeated through the skin.
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of this plot. The enhancement ratio (ER) is determined by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the conceptual differences in the mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Diclofenac Prodrugs for Enhancing Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Permeation of topically applied caffeine through human skin – a comparison of in vivo and in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the in vitro human skin percutaneous absorption of ketoprofen in topical anhydrous and aqueous gels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Solvents: Diethylene Glycol Monoethyl Ether (DEGEE) vs. Dimethyl Sulfoxide (DMSO) in In Vitro Assays
For researchers, scientists, and drug development professionals, the choice of a solvent for in vitro assays is a critical decision that can significantly impact experimental outcomes. The ideal solvent should effectively dissolve a wide range of compounds without interfering with the biological assay itself. For decades, Dimethyl Sulfoxide (DMSO) has been the go-to solvent in many laboratories. However, concerns about its cytotoxicity and potential to interfere with assay results have led to the exploration of alternatives. One such alternative gaining traction is Diethylene Glycol Monoethyl Ether (DEGEE), commercially known as Transcutol®. This guide provides an objective, data-driven comparison of DEGEE and DMSO to aid researchers in making an informed solvent selection for their in vitro studies.
Physicochemical Properties: A Tale of Two Solvents
A solvent's performance is intrinsically linked to its physical and chemical characteristics. Understanding these properties is the first step in selecting the appropriate vehicle for a given compound and assay.
| Property | This compound (DEGEE) | Dimethyl Sulfoxide (DMSO) |
| Synonyms | 2-(2-Ethoxyethoxy)ethanol, Carbitol, Transcutol® | Methyl sulfoxide, DMSO |
| CAS Number | 111-90-0 | 67-68-5 |
| Molecular Formula | C6H14O3 | C2H6OS |
| Molecular Weight ( g/mol ) | 134.17 | 78.13 |
| Appearance | Colorless, slightly viscous liquid[1] | Colorless liquid[2] |
| Odor | Mild, pleasant[1] | Odorless to slightly sulfurous[2] |
| Boiling Point (°C) | 195 - 205[3] | 189[4] |
| Melting Point (°C) | -80 | 19[4] |
| Density (g/mL at 25°C) | ~0.999 | ~1.1004 |
| Vapor Pressure (mmHg at 20°C) | 0.12 | 0.42 |
| Flash Point (°C) | 96 (closed cup) | 87 - 95 |
| Solubility in Water | Miscible[3] | Miscible[2] |
| logP | -0.5 | -1.35[2] |
| Viscosity (cP at 20°C) | 4.5[5] | 2.47[2] |
Performance in In Vitro Assays: A Comparative Analysis
The true test of a solvent lies in its performance within a biological context. This section compares DEGEE and DMSO in terms of their cytotoxicity, impact on common in vitro assays, and their mechanisms of action.
Cytotoxicity Profile
A crucial consideration for any solvent used in cell-based assays is its inherent toxicity. High concentrations of any solvent can be detrimental to cells, but the tolerated concentration range can vary significantly.
This compound (DEGEE):
DEGEE has been shown to exhibit antiproliferative effects on various cell lines. In one study, DEGEE displayed dose-dependent inhibition of 3T3 murine fibroblasts, human normal and psoriatic fibroblasts, as well as YAC lymphoma and P-815 mastocytoma human cell lines.[6][7] For instance, at a concentration of 2 mM, DEGEE showed a 3.95-fold inhibition of P-815 mastocytoma cell proliferation.[6][7] Another safety assessment of a highly purified form of DEGEE (Transcutol®) concluded that it is well-tolerated across animal species, with toxicity occurring at levels well above those intended for human use.[8] The kidney was identified as the primary target organ at high exposure levels.[8]
Dimethyl Sulfoxide (DMSO):
The cytotoxicity of DMSO is well-documented and is dependent on the cell line and exposure time. Generally, concentrations below 0.5% (v/v) are considered safe for most cell lines in short-term assays.[9][10] However, some studies have reported cytotoxic effects at concentrations as low as 0.6% in certain cell lines like HepG2 and MCF-7.[11] A study on six different cancer cell lines found that 0.3125% DMSO showed minimal cytotoxicity across most cell lines and time points, with the exception of MCF-7 cells which showed increased sensitivity.[10] At concentrations of 2.5% and higher, significant inhibition of proliferation was observed in all tested cell lines.[11] It is crucial to determine the optimal, non-toxic concentration of DMSO for each specific cell line and experimental condition.
Table 2: Comparative Cytotoxicity Data
| Solvent | Cell Line | Metric | Value | Reference |
| DEGEE | P-815 mastocytoma | Inhibition | 3.95-fold at 2 mM | [6][7] |
| DEGEE | YAC lymphoma | Inhibition | 2.4-fold at 2 mM | [6][7] |
| DMSO | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Inhibition | Significant at ≥1.25% | [11] |
| DMSO | HepG2 | Cytotoxicity | Observed at 2.5% (24h) | [10] |
| DMSO | Huh7 | Cytotoxicity | Observed at 5% (24h) | [10] |
| DMSO | HT29 | Cytotoxicity | Observed at 5% (24h) | [10] |
| DMSO | SW480 | Cytotoxicity | Observed at 5% (24h) | [10] |
| DMSO | MCF-7 | Cytotoxicity | Observed at 1.25% (48h) | [10] |
| DMSO | MDA-MB-231 | Cytotoxicity | Observed at 5% (24h) | [10] |
Assay Interference
Beyond overt cytotoxicity, solvents can interfere with the components of an assay, leading to inaccurate results.
This compound (DEGEE):
DEGEE is primarily recognized for its role as a penetration enhancer in topical and transdermal formulations, a property attributed to its ability to interact with and disrupt the lipid bilayer of the stratum corneum.[12] While less is known about its direct interference with common in vitro assay components compared to DMSO, its antiproliferative effects suggest that it is not biologically inert and should be used with appropriate controls.[6][7]
Dimethyl Sulfoxide (DMSO):
DMSO's potential for assay interference is more extensively studied. It has been shown to:
-
Inhibit Enzyme Activity: DMSO can directly inhibit certain enzymes.[13] This is a critical consideration in enzyme inhibition assays, where the solvent could contribute to the observed effect.
-
Affect Luciferase Reporter Assays: DMSO can impact the activity of luciferase enzymes, which are commonly used in reporter gene assays to study gene expression and signaling pathways. This can lead to either an overestimation or underestimation of the biological effect being measured.[14]
-
Alter Cellular Signaling: DMSO is not merely a passive vehicle; it can actively modulate cellular signaling pathways. For instance, it has been shown to enhance Transforming Growth Factor-beta (TGF-β) signaling by promoting the recruitment of the TGF-β receptor to the plasma membrane.[15][16][17] This can confound studies focused on this and other signaling pathways.
-
Inactivate Drugs: There is evidence that DMSO can interact with and inactivate certain drugs, such as the anticancer agent cisplatin, which could lead to a misinterpretation of the drug's efficacy in in vitro screens.[18]
Experimental Protocols: A Guide to Solvent Comparison
To directly compare the suitability of DEGEE and DMSO for a specific in vitro assay, a carefully designed experiment is essential. The following protocol outlines a general workflow for a cell viability assay (e.g., MTT assay) to assess the impact of these solvents.
Protocol: Comparative Cytotoxicity Assessment using MTT Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density for the specific cell line.
-
Incubate for 24 hours to allow for cell attachment and recovery.
2. Solvent Preparation:
-
Prepare a range of concentrations for both DEGEE and DMSO in the appropriate cell culture medium. A typical starting range could be from 0.1% to 5% (v/v).
3. Cell Treatment:
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of DEGEE or DMSO.
-
Include a "medium only" control (no solvent) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[19]
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19]
-
Shake the plate gently to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control.
-
Plot the cell viability against the solvent concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathways and Mechanisms of Action
Understanding how a solvent might interact with cellular machinery is crucial for interpreting experimental results accurately.
DEGEE: The Penetration Enhancer
The primary mechanism of action described for DEGEE, particularly in the context of topical and transdermal applications, is its ability to act as a penetration enhancer. It is thought to achieve this by reversibly disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of the skin to co-administered drugs.[12][20]
DMSO: The Modulator of Cellular Processes
DMSO's effects on cells are more complex and varied. It is known to influence a number of cellular processes, including cell differentiation, and as mentioned earlier, it can modulate specific signaling pathways. A notable example is its effect on the TGF-β pathway. DMSO has been shown to enhance TGF-β signaling by increasing the localization of the type II TGF-β receptor (TβR-II) to the plasma membrane, making the cells more responsive to TGF-β.[15][17]
Conclusion: Making the Right Choice
Both DEGEE and DMSO have their own sets of advantages and disadvantages as solvents for in vitro assays.
DEGEE emerges as a promising alternative to DMSO, particularly in assays where DMSO's known bioactivity could be a confounding factor. Its lower potential for assay interference and different cytotoxicity profile make it a valuable tool in the researcher's arsenal. However, the body of literature on its use in a wide variety of in vitro assays is less extensive than that for DMSO.
DMSO remains a powerful and versatile solvent, capable of dissolving a broad spectrum of compounds. Its properties are well-characterized, and its limitations are increasingly understood. For many applications, especially in high-throughput screening where solubility is paramount, it will likely remain a solvent of choice. The key to its successful use lies in careful validation to determine its non-toxic and non-interfering concentration for each specific experimental system.
Ultimately, the decision of whether to use DEGEE or DMSO should be made on a case-by-case basis, taking into account the specific compound, the cell type, the assay principle, and the research question. This guide provides the foundational data to empower researchers to make that choice with confidence.
References
- 1. This compound | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. :: this compound, Ethyl Diglycol, Ethyl Carbitol, 2(2-Ethoxyethoxy)Ethanol :: [advancepetro.com]
- 6. This compound (Transcutol) displays antiproliferative properties alone and in combination with xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. A review of the nonclinical safety of Transcutol®, a highly purified form of this compound (DEGEE) used as a pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. researchgate.net [researchgate.net]
- 13. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
Transcutol®: A Comparative Guide to its Efficacy as a Solubilizer for Diclofenac Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Transcutol® (a highly purified form of diethylene glycol monoethyl ether, DEGEE) as a solubilizer for the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium. Its performance is objectively compared with other common pharmaceutical solubilizers, supported by experimental data and detailed methodologies to assist in formulation development.
Executive Summary
Transcutol® demonstrates exceptional solubilizing capacity for diclofenac sodium, significantly outperforming conventional solvents like water and showing comparable or superior performance to other common solubilizers such as ethanol and propylene glycol. Its unique chemical structure, possessing both ether and alcohol functionalities, allows for effective solubilization of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).[1] Beyond its role as a primary solubilizer, Transcutol® also acts as a potent penetration enhancer, particularly in topical formulations, by increasing drug partitioning into the stratum corneum.[1] This dual functionality makes it a versatile excipient in the development of various dosage forms, including oral, topical, and parenteral formulations.[2][3]
Comparative Solubility of Diclofenac Sodium
The following table summarizes the saturation solubility of diclofenac sodium in Transcutol® and other commonly used pharmaceutical solvents.
| Solvent | Solubility (Mole Fraction at 298.15 K) | Solubility (mg/mL) - Approximate | Reference |
| Transcutol® HP | 0.139 | Freely Soluble | [1] |
| Water | Sparingly Soluble | ~15 | [1] |
| Ethanol | 0.5202 mol L⁻¹ | Highly Soluble | [4] |
| Propylene Glycol | Not explicitly found for Diclofenac Sodium, but generally a good solvent | - |
Note: "Freely Soluble" as per USP definition is 100-1000 parts of solvent for 1 part of solute. The mole fraction data indicates significantly higher solubility in Transcutol® compared to water.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and validation of the presented data.
Saturation Solubility Determination (Shake-Flask Method)
This protocol is adapted from established methods for determining the equilibrium solubility of an API in a given solvent.[5][6]
Objective: To determine the saturation solubility of diclofenac sodium in Transcutol®, propylene glycol, and ethanol.
Materials:
-
Diclofenac Sodium powder
-
Transcutol® HP
-
Propylene Glycol (USP grade)
-
Ethanol (95%, USP grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of diclofenac sodium powder to separate vials containing a known volume of each solvent (Transcutol®, propylene glycol, ethanol).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually confirm the presence of undissolved solid API at the bottom of each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted samples by a validated, stability-indicating HPLC method to determine the concentration of dissolved diclofenac sodium.
-
Perform the experiment in triplicate for each solvent and calculate the average saturation solubility.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol outlines the methodology for assessing the permeation of diclofenac sodium from different formulations through a skin membrane.[2][7][8]
Objective: To compare the in vitro skin permeation of diclofenac sodium from a Transcutol®-based formulation versus a propylene glycol-based formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Phosphate-buffered saline (PBS, pH 7.4) as the receptor medium
-
Formulation A: Diclofenac sodium (e.g., 1% w/w) in a Transcutol®-based gel
-
Formulation B: Diclofenac sodium (e.g., 1% w/w) in a propylene glycol-based gel
-
Magnetic stirrers and stir bars
-
Water bath or heating block to maintain 32°C at the skin surface
-
HPLC system
Procedure:
-
Prepare the skin membrane by carefully removing subcutaneous fat and mounting it on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a finite dose (e.g., 10 mg/cm²) of Formulation A or Formulation B to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the collected samples for diclofenac sodium concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
Visualizations
Experimental Workflow for Solubility Comparison
Caption: A flowchart illustrating the key steps in the comparative solubility determination of an API in different solvents.
Mechanism of Transcutol®-Enhanced Skin Penetration
Caption: The "push-pull" mechanism by which Transcutol® enhances the skin penetration of active pharmaceutical ingredients.
References
- 1. Solution thermodynamics and solubilization behavior of diclofenac sodium in binary mixture of Transcutol-HP and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC Method Validation for the Quantification of Diethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Diethylene Glycol Monoethyl Ether (DEGEE), a widely used solvent and penetration enhancer in the pharmaceutical and cosmetic industries, is critical for ensuring product quality and safety.[1][2] While Gas Chromatography (GC) is the established method in many pharmacopeial monographs, High-Performance Liquid Chromatography (HPLC) presents a viable alternative. This guide provides an objective comparison of validated HPLC and GC methods for DEGEE quantification, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. GC for DEGEE Analysis
| Feature | HPLC with Derivatization | Gas Chromatography (GC-FID) |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase. | Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase.[3] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[4] | Requires volatile or semi-volatile analytes that are thermally stable.[4] |
| Derivatization | Often necessary for DEGEE to enable UV or fluorescence detection.[5][6][7] | Generally not required for DEGEE with Flame Ionization Detection (FID).[4] |
| Sensitivity | Can be very high, depending on the derivatizing agent and detector.[6] | High sensitivity with FID for organic compounds. |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[8] | Can be more cost-effective, particularly the detector (FID).[8] |
| Analysis Time | Can be longer due to the derivatization step and chromatographic run times.[8] | Typically faster for volatile compounds.[8] |
| Common Detector | UV-Vis, Fluorescence, Refractive Index (RID), Mass Spectrometry (MS).[9] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[4] |
Performance Comparison: HPLC and GC Validation Parameters
The following tables summarize typical validation parameters for the quantification of DEGEE and related glycols by HPLC and GC. It is important to note that the HPLC data is based on methods for Diethylene Glycol (DEG), a closely related compound, as validated methods specifically for DEGEE are less common in published literature. This often necessitates a derivatization step for HPLC analysis of glycols that lack a UV chromophore.
Table 1: HPLC Method Validation Parameters for Glycol Quantification (with Derivatization)
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999[5][6] |
| Range | 0.06 - 20 µg/mL[5] |
| Limit of Detection (LOD) | 0.01 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/mL[5][10] |
| Accuracy (% Recovery) | 89 - 102% |
| Precision (% RSD) | < 5%[5] |
Table 2: GC-FID Method Validation Parameters for DEGEE Quantification (USP Method)
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Range | 1.0 - 10.0 mg/mL[11] |
| Limit of Detection (LOD) | 0.15 mg/mL[11] |
| Limit of Quantification (LOQ) | 1.0 mg/mL[11] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0%[4] |
Experimental Protocols
HPLC Method with Pre-Column Derivatization (Based on DEG Analysis)
This protocol is adapted from a validated method for the simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products.[5][7]
1. Derivatization:
-
To 100 µL of the sample, add 10 µL of 20% p-toluenesulfonyl isocyanate (TSIC) in acetonitrile.
-
Vortex the mixture and allow it to react.
-
Add 10 µL of water to terminate the reaction.
2. Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: 0.01 M KH₂PO₄ buffer (pH 2.5) and acetonitrile (47:53 v/v).[7]
-
Flow Rate: 1 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection: UV at 227 nm.[7]
-
Injection Volume: 20 µL.
GC-FID Method (Based on USP Monograph)
This protocol is based on the assay method for this compound found in the United States Pharmacopeia (USP).[4]
1. Sample Preparation:
-
For the assay of the neat substance, no sample preparation is required.
-
For quantification in a formulation, a suitable extraction method would be necessary.
2. Chromatographic Conditions:
-
Column: 0.32-mm x 30-m fused-silica capillary column bonded with a 1.0-µm layer of phase G46.[4]
-
Carrier Gas: Helium.[4]
-
Flow Rate: 2.2 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Detector Temperature: 275°C (FID).[4]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp to 225°C at a rate of 12°C/minute.
-
Hold at 225°C for 2 minutes.[4]
-
-
Injection Volume: 0.5 µL.[4]
Logical Workflow and Decision Making
The choice between HPLC and GC for DEGEE quantification depends on several factors, including the sample matrix, available equipment, and the need for thermal stability of the analyte.
Caption: Decision workflow for selecting an analytical method for DEGEE quantification.
HPLC Method Validation Workflow
A systematic approach to HPLC method validation is crucial to ensure the reliability of the analytical data. The following diagram illustrates the key stages of this process.
Caption: Key stages in the validation of an HPLC analytical method.
Conclusion
Both HPLC and GC are powerful techniques for the quantification of this compound. GC-FID stands out as a more direct and commonly accepted method, particularly for the analysis of the neat substance or in simple matrices where volatility is not a concern.[4] HPLC, while often requiring a derivatization step to overcome the lack of a chromophore in DEGEE, offers greater flexibility for analyzing complex mixtures or samples containing thermolabile components.[3][4] The choice of method should be based on the specific analytical requirements, available instrumentation, and the characteristics of the sample matrix. Regardless of the chosen technique, rigorous method validation is paramount to ensure accurate and reliable results.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. researchgate.net [researchgate.net]
- 6. New derivatizing reagent for analysis of diethylene glycol by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejgm.co.uk [ejgm.co.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Ttriethylene Glycol in Polyethylene Glycol by HPLC [journal11.magtechjournal.com]
- 11. This compound [drugfuture.com]
A Comparative Analysis of Carbitol™ and Other Glycol Ethers in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug formulation, the choice of solvent is paramount to achieving desired solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). Glycol ethers, a versatile class of solvents, are frequently employed for their unique amphiphilic nature, allowing them to solubilize a wide range of drug molecules. This guide provides a comprehensive comparison of Carbitol™ (Diethylene Glycol Monoethyl Ether) with other commonly used glycol ethers in drug formulation, namely Propylene Glycol, Polyethylene Glycol 400, and Butylene Glycol. The following sections present a detailed analysis of their physical and chemical properties, toxicity profiles, and their efficacy in solubilizing various APIs, supported by experimental data and protocols.
Comparative Data of Glycol Ethers
To facilitate a clear and objective comparison, the following tables summarize the key properties of Carbitol™ and other selected glycol ethers.
Table 1: Physical and Chemical Properties
| Property | Carbitol™ (DEGEE) | Propylene Glycol (PG) | Polyethylene Glycol 400 (PEG 400) | 1,3-Butylene Glycol |
| Chemical Name | This compound | 1,2-Propanediol | Poly(ethylene glycol) | 1,3-Butanediol |
| CAS Number | 111-90-0[1] | 57-55-6 | 25322-68-3 | 107-88-0 |
| Molecular Formula | C6H14O3[1] | C3H8O2 | H(OCH2CH2)nOH (n≈8-9) | C4H10O2 |
| Molecular Weight ( g/mol ) | 134.17 | 76.09 | ~400 | 90.12 |
| Appearance | Clear, colorless liquid[1] | Clear, colorless, viscous liquid | Clear, colorless, viscous liquid | Clear, colorless, viscous liquid |
| Boiling Point (°C) | 202 | 188.2 | Decomposes | 207.5 |
| Melting Point (°C) | -76[1] | -59 | 4 to 8 | <-50 |
| Flash Point (°C) | 96 | 99 | 238 | 121 |
| Density (g/cm³ at 20°C) | 0.990 | 1.036 | ~1.128 | 1.005 |
| Viscosity (cP at 25°C) | 3.85 | 56 | 105-130 | 103.8 |
| Water Solubility | Miscible[1] | Miscible | Miscible | Miscible |
Table 2: Comparative Toxicity Data
| Glycol Ether | Acute Oral LD50 (rat, g/kg) | Primary Health Concerns | ICH Q3C Classification | Permitted Daily Exposure (PDE) (mg/day) |
| Carbitol™ (DEGEE) | 5.5 | Low acute toxicity; can cause kidney and liver effects at high doses. | Class 3 | 50 |
| Propylene Glycol (PG) | 20 | Generally Recognized as Safe (GRAS); can cause hyperosmolality at high doses. | Class 3 | 50 |
| Polyethylene Glycol 400 (PEG 400) | >50 | Generally considered safe; can have a laxative effect at high doses. | Not explicitly listed, but low molecular weight PEGs are considered low risk. | Not specified |
| 1,3-Butylene Glycol | 18.6 | Low acute toxicity; may cause skin irritation in sensitive individuals. | Class 3 | 50 |
Table 3: Comparative Drug Solubility Data
The following table presents the solubility of several model drugs in the selected glycol ethers. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.
| Drug | Carbitol™ (DEGEE) | Propylene Glycol (PG) | Polyethylene Glycol 400 (PEG 400) | 1,3-Butylene Glycol |
| Ibuprofen | High (e.g., 300 mg/g in Transcutol®)[2] | High (e.g., 300 mg/g)[2] | 21.6 wt%[1] | Data not readily available |
| Naproxen | Soluble (used in dispersions)[3] | Soluble[4][5][6] | 12.5 wt%[1] | Data not readily available |
| Paracetamol (Acetaminophen) | 0.111 (mole fraction at 298.15 K)[4][5] | 1:9 (parts solute:solvent)[7] | Soluble (up to ~200 mg/mL with co-solvents)[8] | Data not readily available |
| Diazepam | Data not readily available | 17 mg/mL[7] | Soluble | Data not readily available |
Note: "Transcutol®" is a high-purity grade of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of solvent performance in drug formulation.
Experimental Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of an API in a glycol ether.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glycol ether solvent (e.g., Carbitol™, Propylene Glycol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the API to a pre-weighed vial.
-
Add a known volume or weight of the selected glycol ether to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vial to separate the undissolved API from the supernatant.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample to determine the concentration of the dissolved API.
-
Calculate the solubility of the API in the glycol ether, typically expressed in mg/mL or as a weight percentage.
Experimental Protocol 2: Analysis of Residual Solvents by Headspace Gas Chromatography (HS-GC)
This protocol is a general guideline for the determination of residual glycol ethers in a drug product, based on ICH Q3C and USP <467> methodologies.
Materials:
-
Drug product sample
-
Appropriate diluent (e.g., dimethyl sulfoxide (DMSO), water)
-
Headspace vials with septa and caps
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a headspace autosampler
-
Appropriate GC column (e.g., G43 phase)
-
Reference standards of the glycol ethers of interest
Procedure:
-
Sample Preparation: Accurately weigh a specified amount of the drug product into a headspace vial. Add a precise volume of the chosen diluent. For a standard solution, prepare a solution of the glycol ether reference standards in the diluent at a known concentration.
-
Vial Sealing: Immediately seal the vials with septa and caps.
-
Headspace Incubation: Place the vials in the headspace autosampler. The samples are heated at a specific temperature (e.g., 80°C) for a set time (e.g., 45 minutes) to allow the volatile solvents to partition into the headspace.
-
Injection: A portion of the vapor phase from the headspace is automatically injected into the GC.
-
GC Analysis: The injected sample is separated on the GC column under a defined temperature program. The FID detects the eluted components.
-
Quantification: The concentration of the residual glycol ether in the sample is determined by comparing the peak area of the analyte with that of the reference standard. The results are typically expressed in parts per million (ppm).
Visualizing Relationships and Workflows
Graphical representations can aid in understanding complex relationships and experimental processes.
Caption: Experimental workflow for solvent selection in drug formulation.
Caption: Key properties of glycol ethers influencing their use in drug formulation.
Conclusion
The selection of an appropriate glycol ether for drug formulation requires a careful consideration of various factors, including the physicochemical properties of the API, the desired dosage form, and the route of administration.
-
Carbitol™ (DEGEE) stands out for its excellent solvency power for a range of APIs and its established use in topical and transdermal formulations as a penetration enhancer.[9] Its favorable toxicity profile, as reflected by its ICH Q3C Class 3 classification, makes it a suitable candidate for various pharmaceutical applications.
-
Propylene Glycol (PG) is a widely accepted and versatile excipient, particularly for oral and topical formulations, owing to its "Generally Recognized as Safe" (GRAS) status and high solubilizing capacity for many drugs.[7]
-
Polyethylene Glycol 400 (PEG 400) is another popular choice, especially for oral and injectable formulations, due to its low toxicity and ability to solubilize poorly water-soluble compounds.[1]
-
1,3-Butylene Glycol is often used in topical preparations and is considered a good solvent for many pharmaceuticals, though specific quantitative data on its solubilizing capacity for a wide range of APIs is less readily available in the public domain compared to PG and PEG 400.
Ultimately, the optimal choice of a glycol ether will depend on a thorough evaluation of the specific requirements of the drug product. This guide provides a foundational comparison to aid researchers and formulation scientists in making informed decisions during the drug development process. Further experimental investigation is always recommended to confirm the suitability of a chosen solvent for a particular API and formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105392469A - Compositions of pharmaceutical actives containing this compound or other alkyl derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. EP1094802B1 - Pharmaceutical composition for injection based on paracetamol - Google Patents [patents.google.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Spectroscopic Analysis: A Comparative Guide to Confirming DEGEE Interactions in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a widely utilized excipient in topical and transdermal formulations, valued for its solubilizing and penetration-enhancing properties.[1][2] The efficacy and stability of these formulations are critically dependent on the molecular interactions between DEGEE and the active pharmaceutical ingredient (API), as well as other components of the formulation matrix. Verifying these interactions is paramount for formulation development, optimization, and quality control.
This guide provides a comparative overview of key spectroscopic techniques for the qualitative and quantitative analysis of DEGEE interactions. It includes experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategy.
Comparison of Spectroscopic Techniques for Analyzing DEGEE Interactions
The selection of a spectroscopic technique for studying DEGEE interactions hinges on the specific information required, the nature of the formulation, and available resources. The following table summarizes the capabilities of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for this purpose.
| Technique | Principle of Interaction Detection | Information Provided | Sample Formulation | Advantages | Limitations |
| FTIR Spectroscopy | Detects changes in the vibrational modes of functional groups (e.g., O-H, C=O) upon hydrogen bond formation or other intermolecular interactions.[3] | Qualitative and quantitative information on hydrogen bonding. Identification of interacting functional groups. | Liquids, semi-solids (creams, gels), solids. | Fast, cost-effective, widely available, sensitive to hydrogen bonding.[4] | Water absorption can interfere with spectra.[5] Broad peaks can make interpretation complex. |
| Raman Spectroscopy | Measures the inelastic scattering of light, which is sensitive to changes in molecular polarizability due to interactions. | Complementary to FTIR, provides information on non-polar bonds and skeletal vibrations. Can be used for chemical imaging.[6] | Aqueous solutions, gels, solids. | Minimal sample preparation, low interference from water, high spatial resolution with microscopy.[7] | Can be affected by fluorescence from the sample. May have lower sensitivity for some functional groups compared to FTIR. |
| Solid-State NMR (ssNMR) Spectroscopy | Probes the local chemical environment of atomic nuclei (e.g., ¹³C, ¹H). Changes in chemical shifts and relaxation times indicate intermolecular proximity and interactions.[8][9] | Detailed structural information on intermolecular contacts, can differentiate between crystalline and amorphous states, and provides insights into molecular mobility.[10] | Solids, semi-solids. | Provides unambiguous evidence of intermolecular interactions at the atomic level. Can analyze complex mixtures without physical separation.[11] | Lower sensitivity, longer acquisition times, higher equipment cost, requires specialized expertise. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the three key spectroscopic techniques tailored for the analysis of DEGEE in a typical semi-solid formulation.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is particularly well-suited for the analysis of semi-solid formulations like creams and gels with minimal sample preparation.[12]
1. Sample Preparation:
-
A small amount of the DEGEE-containing formulation is applied directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Ensure complete and uniform coverage of the crystal surface.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
2. Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (signal-to-noise ratio dependent)
-
Background: A background spectrum of the clean, dry ATR crystal should be collected before each sample measurement.
3. Data Analysis:
-
Identify the characteristic absorption bands of DEGEE, particularly the O-H stretching band (around 3400 cm⁻¹) and the C-O-C stretching bands (around 1100 cm⁻¹).[5]
-
Compare the spectra of the full formulation, the placebo (formulation without the API), and the pure components.
-
Shifts in the peak positions (e.g., a broadening and shift to lower wavenumber of the O-H band) are indicative of hydrogen bonding interactions.[3][13]
Raman Spectroscopy
Raman spectroscopy is advantageous for formulations with high water content and for chemical imaging to assess the spatial distribution of interactions.[6][14]
1. Sample Preparation:
-
For a gel or cream, a small amount can be placed on a suitable substrate such as a quartz slide or in a well plate.[15]
-
The sample can also be analyzed directly through a glass vial or container.[7]
2. Instrument Parameters (for a Raman microscope):
-
Laser Wavelength: 532 nm or 785 nm (the latter is often preferred to reduce fluorescence)
-
Laser Power: Optimized to avoid sample heating or degradation (typically 10-100 mW)
-
Objective: 20x or 50x magnification
-
Acquisition Time: 1-10 seconds per spectrum, with multiple accumulations to improve signal-to-noise.
3. Data Analysis:
-
Acquire spectra of the pure API, DEGEE, the placebo formulation, and the final formulation.
-
Look for shifts in the Raman bands of both the API and DEGEE. For instance, changes in the vibrational modes of aromatic rings in an API or the C-O-C skeletal vibrations of DEGEE can indicate interaction.[16]
-
Multivariate analysis techniques like Principal Component Analysis (PCA) can be employed to identify subtle spectral differences indicative of interactions.[17]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides unparalleled detail on intermolecular proximity and is particularly useful for characterizing interactions in amorphous solid dispersions or complex semi-solids.[8][10]
1. Sample Preparation:
-
The semi-solid formulation is carefully packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
-
Ensure uniform packing to achieve stable magic-angle spinning (MAS).
-
Lyophilized or dried samples can also be analyzed if the interactions are preserved in the solid state.
2. Instrument Parameters (typical for ¹³C CP-MAS):
-
Spectrometer Frequency: 200-600 MHz for ¹H
-
Magic-Angle Spinning (MAS) Rate: 5-15 kHz
-
Cross-Polarization (CP) Contact Time: 1-5 ms (optimized for the specific sample)
-
Recycle Delay: Sufficiently long to allow for full relaxation of the nuclei.
3. Data Analysis:
-
Compare the ¹³C ssNMR spectra of the pure components with that of the formulation.
-
Changes in the chemical shifts (Chemical Shift Perturbation - CSP) of specific carbon atoms in both the API and DEGEE indicate changes in their local electronic environment due to interaction.[18][19]
-
Techniques like ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments can be used to identify specific intermolecular contacts between protons on one molecule and carbons on another.
Visualizing the Analysis Workflow and Molecular Interactions
To better illustrate the process and concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin Penetration and Permeation Properties of Transcutol®-Neat or Diluted Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Analysis of structural variability in pharmaceutical excipients using solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Structural Variability in Pharmaceutical Excipients Using Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Visualization of Epidermal Reservoir Formation from Topical Diclofenac Gels by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphologically-Directed Raman Spectroscopy of two active pharmaceutical ingredients in a gel | Malvern Panalytical [malvernpanalytical.com]
- 16. Drug Stability Analysis by Raman Spectroscopy [mdpi.com]
- 17. Label-free drug interaction screening via Raman microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Transcutol®: A Comparative Guide to Skin Penetration Enhancement
For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutic agents through the skin remains a critical challenge. Transcutol®, a high-purity grade of diethylene glycol monoethyl ether (DEGEE), has emerged as a prominent penetration enhancer, lauded for its efficacy and safety profile. This guide provides an objective comparison of Transcutol®'s performance against other common penetration enhancers, supported by experimental data and detailed methodologies, to validate its mechanism of action.
Transcutol®'s primary mechanism is often described as a "push and pull" effect.[1] The "push" component stems from its exceptional solubilizing capacity for a broad spectrum of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).[1][2] By increasing the concentration of the drug in the vehicle, Transcutol® enhances the thermodynamic driving force for the drug to partition into the stratum corneum, the outermost layer of the skin.[1][2] The "pull" effect is attributed to its interaction with the stratum corneum, where it facilitates the diffusion of the drug through this formidable barrier.[1] Unlike some aggressive enhancers, Transcutol® is reported to enable skin penetration without significantly altering the skin's natural lamellar structure.
Comparative Performance of Skin Penetration Enhancers
The efficacy of a penetration enhancer is typically quantified by measuring the increase in drug flux (the rate of drug permeation across the skin) or the enhancement ratio (the ratio of drug flux with the enhancer to that without). The following tables summarize quantitative data from various in vitro studies, comparing Transcutol® with other widely used penetration enhancers: ethanol, propylene glycol, oleic acid, and laurocapram (Azone®).
| Penetration Enhancer | Model Drug | Concentration (%) | Flux (μg/cm²/h) | Enhancement Ratio | Reference |
| Control (Propylene Glycol) | Hydrocortisone | 100 | 8.3 x 10⁻⁴ cm/h (Permeability) | 1.0 | [3] |
| Transcutol® | Meloxicam | - | 21-fold increase vs hydrated skin | 21 | [4] |
| Ethanol | Thymoquinone | 5 | Lower than Azone & Oleic Acid | - | [5] |
| Propylene Glycol & Transcutol® | Clonazepam | Combination | Synergistic Enhancement | - | [3] |
| Oleic Acid | Thymoquinone | 5 | Lower than Azone | - | [5] |
| Laurocapram (Azone®) | 4-cyanophenol | - | ~2-fold increase vs control | ~2 | [6] |
| Transcutol® | 4-cyanophenol | - | ~2-fold increase vs control | ~2 | [6] |
Table 1: Comparative Efficacy of Penetration Enhancers. Note: Direct comparison is challenging due to variations in experimental conditions, including the model drug, concentration of the enhancer, and skin model used.
| Penetration Enhancer | Key Mechanistic Feature | Reference |
| Transcutol® | Increases drug solubility in the vehicle and partitioning into the stratum corneum. Forms an intracutaneous drug depot.[1][3] | [1][3] |
| Ethanol | Acts as a solvent and can extract lipids from the stratum corneum.[5] | [5] |
| Propylene Glycol | Acts as a solvent and humectant.[3] | [3] |
| Oleic Acid | Interacts with and disorders the lipid domains of the stratum corneum.[7] | [7] |
| Laurocapram (Azone®) | Reduces the diffusional resistance of the stratum corneum by fluidizing the lipid bilayers.[6] | [6] |
Table 2: Predominant Mechanisms of Action of Common Penetration Enhancers.
Experimental Protocols
A fundamental method for evaluating the performance of skin penetration enhancers is the in vitro skin permeation study using Franz diffusion cells . This technique provides a reliable and reproducible means to measure the transport of a drug across a skin membrane.
Key Experiment: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify and compare the permeation of a model drug across a skin membrane in the presence of Transcutol® and other penetration enhancers.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, often with a solubilizing agent to maintain sink conditions)
-
Test formulations: Drug dissolved in Transcutol®, ethanol, propylene glycol, oleic acid, and laurocapram at specified concentrations.
-
Control formulation: Drug in a vehicle without a penetration enhancer.
-
High-performance liquid chromatography (HPLC) system for drug quantification.
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the skin. The receptor solution is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).
-
Formulation Application: Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin over time. Plot the cumulative amount of drug permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot, and the lag time is determined by extrapolating the linear portion to the x-axis. The enhancement ratio is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Visualizing the Mechanisms
To better understand the processes involved in Transcutol®-mediated skin penetration, the following diagrams illustrate the proposed mechanism and the experimental workflow.
References
- 1. permegear.com [permegear.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Evaluation of transcutol as a clonazepam transdermal permeation enhancer from hydrophilic gel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scite.ai [scite.ai]
- 7. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Transcutol® and oleic acid for transdermal delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting a Transdermal Penetration Enhancer
The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most drug molecules. To overcome this, penetration enhancers are widely employed in topical and transdermal formulations. Among the most common and effective enhancers are Transcutol® (a highly purified form of diethylene glycol monoethyl ether) and oleic acid (a monounsaturated omega-9 fatty acid).
This guide provides a head-to-head comparison of Transcutol® and oleic acid, presenting quantitative experimental data, detailed methodologies, and a visual representation of their mechanisms of action to aid researchers in making informed decisions for their formulation development.
Quantitative Performance Comparison
The following table summarizes key performance parameters for Transcutol® and oleic acid from various in vitro permeation studies. It is important to note that direct comparisons are most valuable when conducted within the same study under identical conditions.
| Drug | Enhancer | Concentration | Vehicle | Skin Model | Permeation Flux (μg/cm²/h) | Enhancement Ratio (ER) | Lag Time (h) |
| Oxcarbazepine | Transcutol® P | 5% | Propylene Glycol | Human Cadaver Skin | 31.10 ± 7.93 | 10.72 | - |
| Oleic Acid | 5% | Propylene Glycol | Human Cadaver Skin | 28.60 ± 2.01 | 9.86 | - | |
| Transcutol® P + Oleic Acid | 5% + 5% | Propylene Glycol | Human Cadaver Skin | 44.00 ± 2.80 | 15.17 | - | |
| Ibuprofen | Oleic Acid | 6% | Microemulsion (with 10% Transcutol P) | Excised Rabbit Skin | 42.98 | - | - |
| Diclofenac | Oleic Acid | 1% | Propylene Glycol | Rat Skin | - | 3.74 | - |
| Ketoprofen | Oleic Acid | 15% v/w | Poloxamer 407 gel | Rat Abdominal Skin | 0.421 ± 0.032 | - | - |
Enhancement Ratio (ER) is the factor by which the enhancer increases the drug's flux compared to a control formulation without the enhancer. Data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: A Tale of Two Disruptors
Both Transcutol® and oleic acid enhance skin permeation primarily by disrupting the highly organized lipid structure of the stratum corneum, though their specific interactions differ.
Oleic Acid: This fatty acid integrates into the lipid bilayers of the stratum corneum, increasing their fluidity and creating more permeable pathways for drug molecules.[1][2] It is believed to create disordered domains within the lipid matrix, effectively reducing the diffusional resistance.
Transcutol®: This solvent acts as a "push and pull" agent. The "push" effect stems from its excellent solubilizing capacity, which increases the concentration of the drug in the vehicle, thereby increasing the thermodynamic driving force for permeation. The "pull" effect is its ability to penetrate the stratum corneum and alter its properties, facilitating drug diffusion. Unlike oleic acid, Transcutol® is not known to significantly disrupt the epidermal lipid structure or the integrity of the skin.
The following diagram illustrates the primary mechanisms by which these enhancers facilitate drug delivery across the stratum corneum.
References
Gas chromatography-mass spectrometry (GC-MS) for DEGEE purity analysis
## Purity Analysis of Diethylene Glycol Monoethyl Ether (DEGEE): A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of this compound (DEGEE), a widely used solvent and carrier in pharmaceutical and cosmetic formulations, is critical to the safety and efficacy of the final product. Even minute impurities can impact the stability, toxicity, and overall performance of a formulation. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of DEGEE, supported by detailed experimental protocols and performance data to facilitate informed method selection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is a powerful and versatile analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is considered the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it exceptionally well-suited for the purity analysis of DEGEE and the identification of its potential impurities.
Experimental Protocol: GC-MS for DEGEE Purity Analysis
This protocol is adapted from established methods for the analysis of glycol ethers and is suitable for the determination of DEGEE purity and the quantification of common impurities such as ethylene glycol and diethylene glycol.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the DEGEE sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent, such as methanol or dichloromethane.
-
Prepare a series of calibration standards of DEGEE and potential impurities (e.g., ethylene glycol, diethylene glycol) in the same solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60°C (hold for 2 minutes), ramp at 15°C/min to 240°C (hold for 5 minutes) |
| Transfer Line Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 29-400 amu |
3. Data Analysis:
-
The purity of DEGEE is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
The identity of impurities can be confirmed by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification of specific impurities is achieved by creating a calibration curve from the analysis of the prepared standards.
Performance Characteristics of GC-MS for Glycol Ether Analysis
The following table summarizes the typical performance of a validated GC-MS method for the analysis of glycol ethers.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Alternative Methods for DEGEE Purity Assessment
While GC-MS offers high specificity and sensitivity, other methods can be employed for specific aspects of purity analysis, such as water content and overall purity assessment without chromatographic separation.
Karl Fischer Titration: Quantifying Water Content
Water is a common impurity in hygroscopic solvents like DEGEE and can significantly impact product stability. Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.[2]
This method is suitable for determining low levels of water in DEGEE.
1. Instrumentation:
-
Coulometric Karl Fischer titrator.
2. Sample Preparation:
-
The titration vessel is pre-titrated to a dry state.
-
A known weight of the DEGEE sample is accurately injected into the titration cell.
3. Titration:
-
The titrator electrochemically generates iodine, which reacts with the water in the sample.
-
The endpoint is detected when all the water has been consumed.
4. Data Analysis:
-
The water content is calculated based on the total charge passed to generate the iodine, which is directly proportional to the amount of water.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[4]
1. Sample Preparation:
-
Accurately weigh a known amount of the DEGEE sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using appropriate parameters to ensure full relaxation of all signals.
3. Data Analysis:
-
Integrate a well-resolved signal from DEGEE and a signal from the internal standard.
-
The purity of the DEGEE is calculated by comparing the integral of the DEGEE signal to the integral of the internal standard, taking into account the number of protons for each signal and the molecular weights and masses of the sample and the internal standard.
Comparative Overview of Analytical Methods
| Method | Principle | Primary Use | Advantages | Limitations |
| GC-MS | Chromatographic separation followed by mass-based identification and quantification. | Comprehensive purity and impurity profiling. | High specificity and sensitivity, allows for identification of unknown impurities. | Requires volatilization of the sample, can be more time-consuming than other methods. |
| Karl Fischer Titration | Titration based on the stoichiometric reaction of water with iodine. | Precise quantification of water content. | Highly specific for water, rapid analysis. | Does not provide information on other organic impurities. |
| Quantitative NMR (qNMR) | Direct measurement of the number of atomic nuclei. | Absolute purity determination without a specific analyte reference standard.[3] | Provides an absolute measure of purity, non-destructive.[3] | Lower sensitivity compared to chromatographic methods, requires a certified internal standard.[3] |
Quantitative Performance Comparison
The following table provides a general comparison of the quantitative performance of the discussed methods. The values for Karl Fischer and qNMR are based on their typical performance for organic solvents and compounds.
| Parameter | GC-MS | Karl Fischer (Coulometric) | Quantitative NMR (qNMR) |
| Typical Range | % to ppm level | 1 ppm to 5% water | Purity >95% |
| Accuracy | High (typically 95-105% recovery) | Very High (typically within 1% of the true value)[2] | Very High (can achieve <0.1% uncertainty) |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Specificity | High (for volatile/semi-volatile compounds) | Very High (for water) | High (for proton-containing compounds) |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the purity analysis of DEGEE using GC-MS.
Caption: Workflow for DEGEE Purity Analysis using GC-MS.
References
Safety Operating Guide
Proper Disposal of Diethylene Glycol Monoethyl Ether: A Guide for Laboratory Professionals
For immediate release: As a trusted partner in scientific advancement, we are committed to providing essential safety and operational guidance to the research, scientific, and drug development communities. This document outlines the proper disposal procedures for Diethylene Glycol Monoethyl Ether (DEGEE), also known as 2-(2-ethoxyethoxy)ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a combustible liquid that requires careful handling and disposal.[1][2] Adherence to proper disposal protocols is critical to prevent environmental contamination and ensure a safe laboratory environment. Waste material must be disposed of in accordance with national and local regulations.[3]
Regulatory and Safety Data Overview
Before initiating any disposal procedures, it is crucial to understand the regulatory context and physical properties of this compound. While pure DEGEE is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) P- or U-series, it is the responsibility of the waste generator to determine if the waste meets the criteria for being hazardous due to its characteristics.[3] Key data for this determination is summarized below.
| Parameter | Value | Significance for Disposal |
| EPA Hazardous Waste Code | Not specifically listed.[3] Waste generators must determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). | If the waste mixture meets any of the characteristic definitions (e.g., D001 for ignitability), it must be managed as a hazardous waste. |
| Flash Point | Approximately 94 °C / 201.2 °F[4] | This is above the 60°C (140°F) threshold for ignitability (D001), meaning pure DEGEE is not considered an ignitable hazardous waste. |
| RCRA P-Series/U-Series | None listed[3] | Indicates it is not classified as an acute or toxic commercial chemical product for disposal purposes when unused. |
| SARA 313 | Listed as a Glycol Ether | Subject to reporting requirements under the Superfund Amendments and Reauthorization Act. |
Step-by-Step Disposal Protocol
The following procedure provides a general framework for the safe disposal of this compound. Note: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
-
Waste Identification and Segregation:
-
Container Management:
-
Handling Small Spills:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.
-
-
Personal Protective Equipment (PPE):
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
- 1. wku.edu [wku.edu]
- 2. my.alfred.edu [my.alfred.edu]
- 3. nivina-bmc.com [nivina-bmc.com]
- 4. pccarx.com [pccarx.com]
- 5. actenviro.com [actenviro.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Diethylene Glycol Monoethyl Ether
This guide provides immediate safety, handling, and disposal protocols for Diethylene Glycol Monoethyl Ether (DEGEE), a common solvent used in laboratory and manufacturing settings. Adherence to these procedures is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2][3] In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[4] Emergency eyewash stations must be readily accessible in the work area.[4]
-
Skin Protection: To prevent skin contact, wear appropriate chemical-resistant gloves.[1][5] Recommended materials include butyl rubber and Viton.[6] Gloves should be inspected before use and removed using the proper technique to avoid contaminating the skin.[3] Dispose of used gloves in accordance with laboratory and local regulations.[3]
-
Body Protection: Wear impervious clothing, such as a chemical-resistant apron or lab coat, to prevent skin exposure.[3][4] All contaminated clothing should be removed immediately and washed thoroughly before reuse.[4]
-
Respiratory Protection: Under normal conditions with adequate engineering controls, such as local exhaust ventilation, respiratory protection is not typically required.[2][5] However, if ventilation is insufficient or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator must be used.[1][5] For higher-risk scenarios, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[7]
Safe Handling and Storage
Proper handling and storage are critical to preventing accidents and exposure.
Handling:
-
Ensure the work area is well-ventilated, preferably using local exhaust ventilation to control emissions at the source.[1][4][5]
-
Use non-sparking tools and explosion-proof equipment, as DEGEE vapor can be flammable.[1][4][5]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[4][5]
-
Do not eat, drink, or smoke in areas where DEGEE is handled.[3][4][8]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3][4][8]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible substances like strong oxidizing agents and strong acids.[1][8]
-
Store in appropriate containers such as carbon steel, stainless steel, or phenolic-lined steel drums. Avoid storing in aluminum, copper, or galvanized steel.[4]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] If irritation persists, seek medical attention.[1][2][6]
-
Skin Contact: Remove all contaminated clothing and shoes.[1][4] Wash the affected area with soap and large amounts of water for at least 15 minutes.[1] If irritation develops or persists, get medical aid.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]
-
Ingestion: If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water.[1][3] Never give anything by mouth to an unconscious person. Do NOT induce vomiting.[1][2][3] Seek immediate medical attention.[1][3]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | 86-96°C (187-205°F)[1][2][4] |
| Autoignition Temperature | 204°C (399°F)[2][4] |
| Boiling Point | 202°C (396°F)[4] |
| Vapor Pressure | 0.12 mmHg @ 20°C (68°F)[4] |
| Specific Gravity | 0.99 @ 25°C (77°F)[4] |
| Water Solubility | Complete[4] |
Operational Plans: Spill and Disposal
A clear, step-by-step plan for spills and disposal is mandatory for laboratories handling this chemical.
Spill Response Plan:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[8][9]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[1][8]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[1][5][9]
-
Contain Spill: Use an inert, non-flammable absorbent material like clay, sand, or vermiculite to contain the spill.[1][4][5] Do not allow the chemical to enter drains or water sources.[3][4]
-
Clean Up: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4][5]
-
Decontaminate: Flush the spill area with water to remove any remaining residue.[4]
Disposal Plan:
-
All waste materials, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, state, federal, and international regulations.[5][8]
-
Do not reuse empty containers, as they may retain hazardous residues.[1][5][8] Handle them as you would the product itself.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
